molecular formula C60H102O28 B2669200 11-Deoxymogroside V

11-Deoxymogroside V

Cat. No.: B2669200
M. Wt: 1271.4 g/mol
InChI Key: FXMONPOKYCDPKD-PKCSIHSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Deoxymogroside V is a useful research compound. Its molecular formula is C60H102O28 and its molecular weight is 1271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)87-55-50(88-54-49(77)43(71)38(66)30(21-63)83-54)45(73)40(68)32(85-55)23-80-52-47(75)42(70)37(65)29(20-62)82-52)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)86-53-48(76)44(72)39(67)31(84-53)22-79-51-46(74)41(69)36(64)28(19-61)81-51/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMONPOKYCDPKD-PKCSIHSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC[C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Structure of 11-Deoxymogroside V

This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, a cucurbitane triterpene glycoside isolated from Siraitia grosvenorii (monk fruit).

Chemical Identity and Physicochemical Properties

This compound is a complex triterpenoid (B12794562) glycoside. Its core structure is a tetracyclic triterpene, mogrol, lacking a hydroxyl group at the C-11 position, which is characteristic of the more common mogroside V. This aglycone is decorated with five glucose units.

Identifier Value Reference
IUPAC Name (3β,9β,10α,24R)-3-[(O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-25-hydroxy-9-methyl-19-norlanost-5-en-24-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosideN/A
Synonyms 11-Dehydroxy-mogroside V[1]
CAS Number 1707161-17-8[1]
Chemical Formula C60H102O28[1][2]
Molecular Weight 1271.44 g/mol [2]
Structure Type Cucurbitane Triterpenoid Glycoside
Physicochemical Property Description Reference
Appearance Inferred to be a white to off-white solid
Solubility Soluble in Methanol, Water, and DMSO
Storage Temperature 2-8°C

Chemical Structure

The structure of this compound consists of the aglycone, 11-deoxymogrol, linked to five β-D-glucose moieties. Two glucose units are attached at the C-3 position of the triterpene core, forming a gentiobiosyl chain. The remaining three glucose units are attached at the C-24 position.

Caption: Simplified 2D graph of this compound structure.

Spectral Data for Structural Elucidation

Technique Predicted Key Features Reference
¹H-NMR - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene, and methine protons.- Anomeric proton signals for the five glycosidic linkages between δ 4.5-5.5 ppm.- Crucially, the absence of a downfield signal corresponding to a proton on a hydroxyl-bearing carbon at the C-11 position.
¹³C-NMR - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton.- Signals for the olefinic carbons of the C5-C6 double bond around δ 120-145 ppm.- Anomeric carbon signals for the sugar moieties between δ 95-105 ppm.- The chemical shift for the C-11 carbon will be significantly different from that of Mogroside V, reflecting the absence of a hydroxyl group.
Mass Spectrometry (MS) - Electrospray Ionization (ESI) in negative ion mode would show a prominent [M-H]⁻ ion.- Fragmentation would likely proceed via the sequential loss of glucose units (162 Da).

Experimental Protocols

Isolation and Purification

The isolation of this compound from the crude extract of Siraitia grosvenorii follows a multi-step chromatographic process typical for mogrosides.

Caption: General workflow for the isolation of mogrosides.

A specific protocol for related mogrosides involves:

  • Primary Preparative HPLC: A crude extract is purified on a C-18 column.

  • Mobile Phase: A gradient system is employed, for example, using water with 0.05% acetic acid (A) and acetonitrile (B52724) with 0.05% acetic acid (B).

  • Detection: Fractions are monitored using UV detection, typically around 225 nm.

  • Final Purification: Collected fractions containing the target compound are often subjected to further purification steps to achieve high purity.

Structure Elucidation

The chemical structure is confirmed using a combination of modern spectroscopic techniques.

  • Sample Preparation: For NMR, samples are dissolved in deuterated solvents like methanol-d4 (B120146) (CD3OD). For MS, samples are diluted in a 50:50 mixture of acetonitrile and water for direct infusion via electrospray ionization (ESI).

  • NMR Spectroscopy: A full suite of 1D and 2D NMR experiments is conducted:

    • ¹H NMR: To identify proton environments.

    • ¹³C NMR: To identify carbon environments.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-TOF) is used to determine the accurate mass and elemental composition. MS/MS fragmentation patterns help confirm the sequence and linkage of the sugar moieties.

Biological Context and Signaling

While research on this compound is limited, the biological activities of the closely related and abundant Mogroside V provide a valuable frame of reference. Mogroside V is known to modulate glucose and lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This pathway is a central regulator of cellular energy homeostasis.

AMPK_Signaling_Pathway Mogroside Mogroside V (or related compounds) AMPK AMPK Activation Mogroside->AMPK Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake + Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation + Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis - Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis -

Caption: Potential signaling pathway modulated by mogrosides.

Given the structural similarity, it is hypothesized that this compound may exhibit similar bioactivities, making it a compound of interest for metabolic research and drug development. The absence of the C-11 hydroxyl group could, however, influence its binding affinity to biological targets and its overall pharmacological profile.

References

Unveiling 11-Deoxymogroside V: A Technical Guide to its Discovery and Isolation from Siraitia grosvenorii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 11-Deoxymogroside V, a minor cucurbitane-type triterpenoid (B12794562) glycoside from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This document details the experimental protocols for its extraction, purification, and characterization, presenting quantitative data in structured tables and illustrating key workflows with diagrams.

Introduction

Siraitia grosvenorii is a valuable source of natural, non-caloric sweeteners known as mogrosides.[1] While Mogroside V is the most abundant and well-known of these compounds, a diverse array of minor mogrosides, including this compound, are also present in the fruit.[1] These minor constituents are of significant interest for their potential pharmacological activities and unique taste profiles. The isolation and purification of these compounds in high purity are crucial for further research and development.

This compound was first identified through continuous phytochemical studies of Siraitia grosvenorii extracts.[1] Its structure was elucidated using extensive Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) analysis.[1]

Physicochemical and Spectroscopic Data

The structural identity of this compound has been confirmed through various spectroscopic techniques. Its molecular formula was determined to be C₆₀H₁₀₂O₂₈ from positive electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), which showed an [M+H]⁺ ion at m/z 1271.6649.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₀H₁₀₂O₂₈
Molecular Weight1271.45 g/mol
AppearanceWhite powder

Table 2: ¹H-NMR Spectroscopic Data for this compound

AssignmentChemical Shift (δ) ppmMultiplicityJ (Hz)
Methyl Singlets0.84, 0.85, 0.91, 1.09, 1.39, 1.51, 1.52s-
Secondary Methyl1.11d6.0
sp³ Methylene & Methine1.09-2.54m-

Source: Prakash et al., 2014

Table 3: ¹³C-NMR Spectroscopic Data for this compound

A complete assignment of the ¹³C-NMR spectral data has been reported, confirming the cucurbitane-type triterpenoid skeleton with attached glucose moieties. The data was obtained through a combination of COSY, TOCSY, HSQC, and HMBC spectroscopic experiments.

Isolation and Purification Workflow

The isolation of this compound from Siraitia grosvenorii involves a multi-step process designed to separate it from other mogrosides and plant constituents. The general workflow is depicted below.

Start Dried Siraitia grosvenorii Fruit Powder Extraction Solvent Extraction (70% Ethanol) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Mogroside Extract Concentration1->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Washing Washing with Water (Removal of polar impurities) Macroporous_Resin->Washing Elution Stepwise Elution (20-80% Ethanol) Washing->Elution Fraction_Collection1 Fraction Collection (TLC/HPLC Monitoring) Elution->Fraction_Collection1 Concentration2 Concentration Fraction_Collection1->Concentration2 Enriched_Fraction Enriched Mogroside Fraction Concentration2->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Fraction_Collection2 Fraction Collection (Analytical HPLC/MS Monitoring) Prep_HPLC->Fraction_Collection2 Pooling Pooling of Pure Fractions Fraction_Collection2->Pooling Final_Product Pure this compound Pooling->Final_Product Isolated_Compound Isolated this compound Analytical_HPLC Analytical HPLC (Purity Assessment) Isolated_Compound->Analytical_HPLC Mass_Spectrometry Mass Spectrometry (MS) (Molecular Weight Determination) Isolated_Compound->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) (Structural Elucidation) Isolated_Compound->NMR_Spectroscopy Structural_Confirmation Structural Confirmation and Purity Data Analytical_HPLC->Structural_Confirmation Mass_Spectrometry->Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 11-Deoxymogroside V in Monk Fruit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of 11-Deoxymogroside V, a significant cucurbitane triterpenoid (B12794562) glycoside found in the monk fruit (Siraitia grosvenorii). While the biosynthetic pathway of its well-known counterpart, Mogroside V, has been extensively studied, the pathway leading to the formation of this compound remains less explicitly detailed in scientific literature. This document synthesizes current knowledge to propose a comprehensive biosynthetic pathway, supported by available data and established experimental protocols.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the established mogroside pathway, with a crucial deviation at the C-11 oxidation step. The pathway commences with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through several enzymatic modifications. The key distinction in the formation of this compound is the bypass of the hydroxylation at the 11th carbon position of the cucurbitadienol (B1255190) backbone, a reaction typically catalyzed by a cytochrome P450 monooxygenase (CYP87D18) in the synthesis of Mogroside V.

The proposed enzymatic steps are as follows:

  • Squalene to 2,3-Oxidosqualene: Squalene, a linear triterpene, is epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene.

  • 2,3-Oxidosqualene to Cucurbitadienol: The enzyme cucurbitadienol synthase (CS) catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton, cucurbitadienol.

  • Cucurbitadienol to Mogrol (11-deoxy variant): This stage involves a series of reactions catalyzed by epoxide hydrolases (EPH) and potentially other cytochrome P450 enzymes (CYPs) , leading to the formation of the aglycone, 11-deoxymogrol. This aglycone lacks the hydroxyl group at the C-11 position.

  • Glycosylation of 11-Deoxymogrol: A series of UDP-glucosyltransferases (UGTs) sequentially add glucose moieties to the 11-deoxymogrol core, ultimately forming this compound.

Biosynthesis_of_11_Deoxymogroside_V cluster_0 Core Triterpenoid Synthesis cluster_1 Glycosylation Cascade Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Cucurbitadienol Cucurbitadienol 11-Deoxymogrol 11-Deoxymogrol 11-Deoxymogroside I 11-Deoxymogroside I 11-Deoxymogroside II 11-Deoxymogroside II 11-Deoxymogroside III 11-Deoxymogroside III 11-Deoxymogroside IV 11-Deoxymogroside IV This compound This compound

Quantitative Data Summary

Quantitative data for this compound is not as extensively reported as for Mogroside V. However, studies on the accumulation of various mogrosides during fruit development provide valuable insights. The concentration of different mogrosides varies significantly with the maturity of the monk fruit.[1] Early stages are characterized by higher levels of less glycosylated mogrosides, which are then converted to more complex forms like Mogroside V in later stages.[1] It is hypothesized that the accumulation of this compound follows a similar trend, with its concentration being a fraction of the total mogroside content.

CompoundConcentration Range (in dried fruit)Method of AnalysisReference
Mogroside V0.5% - 1.5% (w/w)HPLC-MS/MS[2][3]
11-Oxomogroside VVariable, generally lower than Mogroside VHPLC-MS/MS[2]
This compound Not explicitly quantified in most studies, present as a minor mogroside NMR, HPLC-MS/MS

Experimental Protocols

Extraction of Mogrosides from Monk Fruit

A widely used method for the extraction of mogrosides involves solvent extraction from dried and powdered monk fruit.

Protocol:

  • Sample Preparation: Obtain dried monk fruit, remove the shell and seeds, and grind the pulp into a fine powder.

  • Extraction: Macerate the fruit powder with 80% aqueous methanol (B129727) (1:10 w/v) at room temperature with constant stirring for 24 hours.

  • Filtration and Concentration: Filter the extract through cheesecloth and then a Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification (Optional): The crude extract can be further purified using column chromatography on macroporous resin (e.g., Amberlite XAD-2) or silica (B1680970) gel.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

This is the most common and sensitive method for the identification and quantification of mogrosides.

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1200 series)

  • Mass Spectrometer (e.g., AB Sciex QTRAP 5500)

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic mogrosides.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each mogroside. For this compound, the exact mass and fragmentation pattern would need to be determined, but it would be similar to Mogroside V with a mass difference corresponding to the absence of a hydroxyl group.

Experimental_Workflow Monk Fruit Sample Monk Fruit Sample Drying and Grinding Drying and Grinding Monk Fruit Sample->Drying and Grinding Solvent Extraction (80% MeOH) Solvent Extraction (80% MeOH) Drying and Grinding->Solvent Extraction (80% MeOH) Filtration and Concentration Filtration and Concentration Solvent Extraction (80% MeOH)->Filtration and Concentration Crude Mogroside Extract Crude Mogroside Extract Filtration and Concentration->Crude Mogroside Extract Column Chromatography (Optional) Column Chromatography (Optional) Crude Mogroside Extract->Column Chromatography (Optional) HPLC-MS/MS Analysis HPLC-MS/MS Analysis Crude Mogroside Extract->HPLC-MS/MS Analysis Purified Mogrosides Purified Mogrosides Column Chromatography (Optional)->Purified Mogrosides Purified Mogrosides->HPLC-MS/MS Analysis NMR Analysis NMR Analysis Purified Mogrosides->NMR Analysis Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis NMR Analysis->Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of novel or less common mogrosides like this compound.

Protocol:

  • Sample Preparation: Dissolve a purified sample of the mogroside in a deuterated solvent (e.g., CD₃OD or C₅D₅N).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Spectral Analysis: The absence of signals corresponding to the C-11 proton and carbon in the ¹H and ¹³C NMR spectra, respectively, when compared to the spectra of Mogroside V, would confirm the structure of this compound.

Concluding Remarks

The biosynthesis of this compound presents an intriguing variation within the well-established mogroside pathway in monk fruit. The proposed pathway, which involves the bypass of a key hydroxylation step, highlights the metabolic plasticity of Siraitia grosvenorii. Further research, including the targeted knockout or inhibition of the responsible cytochrome P450 enzyme, is necessary to definitively confirm this proposed pathway. The development of robust analytical methods for the quantification of this compound will be crucial for understanding its physiological role and potential applications in the food and pharmaceutical industries. This guide provides a foundational framework for researchers to explore this uncharted area of natural product biosynthesis.

References

Physical and chemical properties of 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 11-Deoxymogroside V, a cucurbitane-type triterpene glycoside found as a minor component in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] While its close analog, Mogroside V, is well-known for its intense sweetness and biological activities, this compound is an emerging compound of interest for pharmacological investigation. This document details its known characteristics, outlines experimental protocols for its isolation and characterization, and discusses its potential biological activities based on current research on related mogrosides.

Physical and Chemical Properties

This compound is a complex glycoside with a tetracyclic triterpenoid (B12794562) aglycone core.[1] Its structure is similar to the highly sweet Mogroside V, differing by the absence of a hydroxyl group at the C-11 position. This structural modification influences its physicochemical properties. Key identifying information and properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1707161-17-8[2][3]
Molecular Formula C₆₀H₁₀₂O₂₈[3]
Molecular Weight 1271.4 g/mol
Appearance Inferred to be a white to off-white solid
Solubility Soluble in Methanol (B129727), Water, and DMSO
Storage 2-8°C

Spectroscopic Data for Structural Elucidation

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H-NMR - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene (B1212753), and methine protons. - Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm. - Absence of a downfield proton signal (~4.0-4.5 ppm) that would correspond to H-11 if a hydroxyl group were present.
¹³C-NMR - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton. - Signals for the olefinic carbons (C5-C6) around δ 120-145 ppm. - Anomeric carbon signals for the sugar moieties between δ 95-105 ppm. - A significant upfield shift for the C-11 signal to a methylene carbon region (~20-40 ppm), compared to the ~60-70 ppm shift expected for a hydroxyl-bearing carbon.
Mass Spectrometry (MS) - Electrospray ionization (ESI) in negative ion mode would show a prominent [M-H]⁻ ion. - Fragmentation is expected to show sequential loss of glucose units (162 Da) from the glycosidic chains.
Infrared (IR) Spectroscopy - A broad absorption band at 3300-3500 cm⁻¹ due to O-H stretching of multiple hydroxyl groups. - C-H stretching vibrations below 3000 cm⁻¹. - C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

Experimental Protocols

The isolation and structural characterization of this compound require a multi-step approach involving extraction, purification, and spectroscopic analysis.

Isolating this compound from Siraitia grosvenorii follows a general workflow established for mogrosides. The process is designed to separate the target compound from more abundant analogs like Mogroside V.

Protocol: Isolation and Purification Workflow

  • Extraction:

    • Macerate powdered, dried S. grosvenorii fruit with 70% aqueous ethanol (B145695) at room temperature for 24 hours.

    • Filter or centrifuge the mixture to separate the liquid extract. Repeat the extraction process on the solid residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator (temperature ≤ 60°C) to yield a crude extract.

  • Initial Purification: Macroporous Resin Chromatography:

    • Load the crude extract onto a macroporous resin column (e.g., HZ 806).

    • Wash the column with deionized water to remove highly polar impurities like sugars and salts.

    • Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

    • Collect and monitor fractions via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Pool the fractions containing the desired mogrosides.

  • Intermediate Purification: Affinity or Silica (B1680970) Gel Chromatography:

    • For further enrichment, techniques like boronic acid-functionalized silica gel chromatography can be employed, which separates compounds based on their diol groups.

    • This method has been shown to increase the purity of Mogroside V from 35.67% to 76.34%.

  • Final Purification: Semi-Preparative HPLC:

    • The final and most critical step is purification using a semi-preparative HPLC system with a C18 column.

    • A typical mobile phase consists of a gradient of acetonitrile (B52724) and water.

    • Collect fractions and analyze for purity and identity using analytical HPLC and MS.

    • Pool the pure fractions and lyophilize to obtain a dry powder of this compound.

G cluster_0 Extraction cluster_1 Purification cluster_2 Final Product raw_material Dried S. grosvenorii Fruit extraction Maceration with 70% Ethanol raw_material->extraction concentration Rotary Evaporation extraction->concentration resin_chrom Macroporous Resin Chromatography concentration->resin_chrom affinity_chrom Affinity/Silica Gel Chromatography resin_chrom->affinity_chrom prep_hplc Semi-Preparative HPLC affinity_chrom->prep_hplc analysis Purity & Identity Analysis (HPLC, MS) prep_hplc->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure this compound lyophilization->final_product

Workflow for the isolation and purification of this compound.

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.5 mL of deuterated pyridine (B92270) (C₅D₅N) or deuterated methanol (CD₃OD). Pyridine-d₅ is often preferred for resolving the overlapping signals of sugar moieties. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥500 MHz is recommended).

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire with a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of 200-250 ppm and a relaxation delay of 2 seconds.

  • 2D NMR Spectra Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra to establish proton-proton couplings, direct carbon-proton correlations, long-range carbon-proton correlations, and spatial proximities, respectively. These are essential for the unambiguous assignment of the complex structure.

Potential Biological Activities and Signaling Pathways

While specific pharmacological studies on this compound are limited, the extensive research on the structurally similar Mogroside V provides a strong basis for predicting its potential biological effects. Mogrosides are known to possess antioxidant, anti-inflammatory, and metabolic-regulating properties.

Mogrosides are potent antioxidants capable of scavenging reactive oxygen species (ROS) such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. This activity is attributed to the numerous hydroxyl groups in their structure. Mogroside V has been shown to protect cells from oxidative stress by reducing intracellular ROS and regulating the expression of genes involved in glucose metabolism. It is plausible that this compound shares these antioxidant properties.

Mogroside V exhibits significant anti-inflammatory effects by modulating key signaling pathways. Studies have shown that Mogroside V can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of inflammation. Mogroside V has been found to inhibit the phosphorylation of p65, a key subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes. It also acts on upstream pathways, including the TLR4-MyD88 and p38 MAPK pathways, which are often triggered by inflammatory stimuli like lipopolysaccharide (LPS). Given its structural similarity, this compound is hypothesized to exert anti-inflammatory effects through a similar mechanism.

G cluster_n LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38 p38 MAPK MyD88->p38 IKK IKK Complex MyD88->IKK p38->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) NFkB_nucleus->Cytokines Transcription Nucleus Nucleus Mogroside Mogroside V (or this compound) Mogroside->p38 Mogroside->IKK

Proposed anti-inflammatory signaling pathway modulated by Mogroside V.

Research on various mogrosides suggests a broad range of other potential therapeutic applications, including:

  • Metabolic Regulation: Mogrosides have been shown to activate the AMPK signaling pathway, which plays a role in glucose and lipid metabolism.

  • Neuroprotection: Mogroside V has demonstrated protective effects against neuroinflammation.

Further research is required to specifically determine the bioactivity profile of this compound and to understand how the absence of the C-11 hydroxyl group impacts its efficacy and mechanism of action compared to Mogroside V.

References

The Natural Occurrence and Abundance of 11-Deoxymogroside V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and abundance of 11-Deoxymogroside V, a minor cucurbitane triterpene glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo). While quantitative data for this specific compound is limited in publicly available literature, this document synthesizes existing knowledge on the distribution of major mogrosides to contextualize the presence of this compound. Detailed experimental protocols for the extraction, isolation, and quantification of mogrosides, alongside diagrams of the biosynthetic pathway and experimental workflows, are presented to support further research and development.

Natural Occurrence

This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) belonging to the family of cucurbitane glycosides known as mogrosides.[1] Its primary and, to date, only known natural source is the fruit of Siraitia grosvenorii (Swingle) C. Jeffrey, a perennial vine of the Cucurbitaceae family native to Southern China.[1] The fruit, commonly known as Luo Han Guo or monk fruit, is renowned for its intense sweetness, which is primarily attributed to the presence of various mogrosides.[1]

While Mogroside V is the most abundant and well-characterized mogroside, accounting for a significant portion of the sweet taste, this compound is considered a minor constituent of the fruit extract.[1] Its structure is closely related to Mogroside V, differing by the absence of a hydroxyl group at the C-11 position of the mogrol (B2503665) aglycone.

Abundance of Mogrosides in Siraitia grosvenorii

Quantitative analysis has predominantly focused on the major sweet-tasting mogrosides due to their commercial importance as natural sweeteners. The total mogroside content in the dried fruit of S. grosvenorii is approximately 3.8% by weight.[1] Mogroside V is the most prevalent, with its concentration typically ranging from 0.8% to 1.3% (w/w) of the dried fruit.

While specific quantitative data for this compound is not widely available in the cited literature, its classification as a "minor" glycoside suggests a significantly lower concentration than that of Mogroside V. The abundance of various mogrosides is known to be influenced by factors such as the fruit's stage of maturity, the specific cultivar, and the drying method employed post-harvest. For instance, low-temperature drying methods have been shown to yield higher concentrations of certain mogrosides compared to traditional high-temperature drying.

The following table summarizes the abundance of major mogrosides to provide a comparative context for the likely concentration range of this compound.

CompoundTypical Abundance in Dried Fruit (w/w)Notes
Total Mogrosides ~3.8%Varies with cultivar and processing.
Mogroside V 0.8% - 1.3%The most abundant mogroside.
This compound Not Quantified (Minor Constituent)Present in fruit extracts.
Mogroside IV VariableA significant, sweet-tasting mogroside.
Siamenoside I VariableAnother major sweet component.
Mogroside III VariableLess sweet than Mogroside V.
Mogroside IIE Higher in unripe fruitA bitter precursor to sweeter mogrosides.

Biosynthesis of Mogrosides

The biosynthesis of mogrosides in Siraitia grosvenorii is a complex process involving multiple enzymatic steps. The pathway originates from the cyclization of 2,3-oxidosqualene. While the complete pathway leading to every minor mogroside is not fully elucidated, the core steps for the major sweet mogrosides have been identified.

This compound is likely synthesized via a branch of the main mogroside biosynthetic pathway. It is hypothesized that its precursor, a mogrol aglycone lacking the C-11 hydroxyl group, is glycosylated to form this compound. This suggests a divergence from the pathway leading to Mogroside V either before or in parallel to the C-11 hydroxylation step.

Below is a diagram illustrating the proposed biosynthetic pathway of mogrosides, indicating the likely point of divergence for the formation of this compound.

Mogroside_Biosynthesis cluster_0 Core Triterpenoid Pathway cluster_1 Mogrol Formation & Glycosylation Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cucurbitadienol Cucurbitadienol Oxidosqualene->Cucurbitadienol Triterpenoid synthase Mogrol_precursor Mogrol Precursor (11-deoxy) Cucurbitadienol->Mogrol_precursor Epoxide hydrolase Mogrol Mogrol Mogrol_precursor->Mogrol Cytochrome P450 (C-11 hydroxylation) Deoxy_Mogroside_V This compound Mogrol_precursor->Deoxy_Mogroside_V Glycosylation (UGTs) Mogroside_IIE Mogroside IIE Mogrol->Mogroside_IIE UGT Mogroside_V Mogroside V Mogroside_IIE->Mogroside_V Further Glycosylation (UGTs)

Proposed biosynthetic pathway of mogrosides.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of mogrosides, including this compound, from the fruit of Siraitia grosvenorii.

Extraction

Objective: To extract a broad range of mogrosides from the dried fruit material.

Materials:

  • Dried Siraitia grosvenorii fruit, powdered

  • 70% (v/v) Ethanol (B145695) in deionized water

  • Blender or grinder

  • Mechanical shaker or sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Protocol:

  • Grind the dried Siraitia grosvenorii fruit into a fine powder.

  • Weigh a desired amount of the powdered fruit (e.g., 100 g).

  • Add the powdered fruit to a flask and add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Agitate the mixture using a mechanical shaker at room temperature for 2 hours or sonicate for 30 minutes.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Repeat the extraction process on the residue two more times with fresh 70% ethanol to ensure exhaustive extraction.

  • Combine the filtrates from all extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

Isolation and Purification

Objective: To isolate and purify this compound from the crude extract.

Materials:

  • Crude mogroside extract

  • Macroporous adsorbent resin (e.g., D101)

  • Glass column for chromatography

  • Deionized water

  • Ethanol (various concentrations: 20%, 50%, 95% v/v)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • C18 column for Prep-HPLC

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

Protocol:

  • Macroporous Resin Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of deionized water.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the mogrosides with a stepwise gradient of ethanol. Start with 20% ethanol to elute some impurities, followed by 50-70% ethanol to elute the mogroside fraction.

    • Collect the mogroside-rich eluate and concentrate it using a rotary evaporator.

  • Preparative HPLC (Fine Purification):

    • Dissolve the enriched mogroside fraction in the initial mobile phase for Prep-HPLC.

    • The mobile phase typically consists of a gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid to improve peak shape.

    • Inject the sample onto a C18 Prep-HPLC column.

    • Run a gradient elution program, for example, starting from 20% B to 50% B over 60 minutes.

    • Monitor the elution profile at a low wavelength, typically around 203-210 nm, as mogrosides lack a strong chromophore.

    • Collect fractions corresponding to the different peaks.

    • Analyze the collected fractions by analytical HPLC or LC-MS to identify the fraction containing this compound.

    • Pool the pure fractions of this compound and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain a pure, dry powder.

Quantification

Objective: To determine the concentration of this compound in an extract.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection Wavelength: 203 nm.

  • Quantification: Based on a calibration curve generated from a purified standard of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer.

  • Column: A C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound for high selectivity and sensitivity.

  • Quantification: Based on a calibration curve of a purified standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound.

Experimental_Workflow Start Dried Siraitia grosvenorii Fruit Grinding Grinding/Powdering Start->Grinding Extraction Solvent Extraction (70% Ethanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Mogroside Extract Filtration->Crude_Extract Resin_Chroma Macroporous Resin Chromatography Crude_Extract->Resin_Chroma Enriched_Fraction Enriched Mogroside Fraction Resin_Chroma->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Quantification Quantification (HPLC-UV or LC-MS/MS) Enriched_Fraction->Quantification Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Pure_Compound->Quantification Standard for Calibration

Workflow for this compound isolation.

Conclusion

This compound is a minor, naturally occurring triterpene glycoside in the fruit of Siraitia grosvenorii. While its exact abundance is not well-documented, it is present in smaller quantities compared to the major sweet component, Mogroside V. The biosynthetic pathway of mogrosides provides a framework for understanding its formation. The detailed experimental protocols for extraction, isolation, and quantification provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Further quantitative studies are necessary to fully characterize its distribution and concentration in S. grosvenorii.

References

Pharmacological Profile of 11-Deoxymogroside V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxymogroside V is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which are recognized for their intense sweetness and various health benefits, this compound is emerging as a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, including its potential mechanisms of action, and summarizes the available quantitative data, primarily on the closely related and more extensively studied Mogroside V. Detailed experimental methodologies for key assays are also provided to facilitate further research in this area.

Introduction

Siraitia grosvenorii has a long history of use in traditional Chinese medicine for treating conditions such as sore throat, cough, and constipation. Modern research has identified mogrosides, a group of triterpenoid glycosides, as the primary bioactive constituents responsible for the fruit's sweetness and therapeutic effects. Among these, this compound is a minor mogroside that is gaining attention for its potential pharmacological properties, which are believed to be similar to other mogrosides and may include anti-inflammatory, antioxidant, and neuroprotective effects. This document aims to consolidate the available scientific information on this compound and provide a foundation for future research and development.

Chemical Profile

  • IUPAC Name: (3β,12α,24R)-3,12,24,25-Tetrahydroxycucurbita-5,25(26)-dien-11-one 3-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside 24-O-β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside

  • Molecular Formula: C60H102O28

  • Molecular Weight: 1271.44 g/mol

  • Structure: A cucurbitane-type triterpenoid aglycone, mogrol, linked to five glucose units.

Pharmacological Activities and Potential Mechanisms of Action

While specific studies on this compound are limited, research on the broader class of mogrosides, particularly Mogroside V, suggests several potential pharmacological activities.

Anti-inflammatory Activity

Mogrosides have demonstrated anti-inflammatory properties. The proposed mechanism for related compounds involves the inhibition of pro-inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade. Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream signaling cascade involving MyD88, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating this pathway.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Transcription 11_Deoxymogroside_V This compound (Proposed) 11_Deoxymogroside_V->TLR4/MD2 Inhibition?

Antioxidant Activity

Mogrosides are known to possess antioxidant properties by scavenging reactive oxygen species (ROS). The multiple hydroxyl groups in the structure of this compound likely contribute to its ability to donate hydrogen atoms and neutralize free radicals, thereby mitigating oxidative stress.

Neuroprotective Effects

Studies on Mogroside V have indicated neuroprotective effects, potentially through the reduction of oxidative stress and inflammation in neuronal cells.[1] The mechanism may involve the modulation of various signaling pathways implicated in neuronal survival and function.

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)

Some studies on mogrosides suggest a role in modulating the hypoxia-inducible factor-1α (HIF-1α) pathway. HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate target genes involved in angiogenesis, glucose metabolism, and cell survival. Mogrosides may influence this pathway, although the precise mechanism for this compound is yet to be elucidated.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α HIF1a_OH HIF-1α-OH HIF1a_N->HIF1a_OH Hydroxylation PHDs PHDs (O2, Fe2+) Proteasome Proteasomal Degradation HIF1a_OH->Proteasome Ubiquitination VHL VHL VHL->HIF1a_OH HIF1a_H HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_H->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes 11_Deoxymogroside_V This compound (Proposed) 11_Deoxymogroside_V->PHDs Modulation?

Quantitative Data Summary

Direct quantitative data for this compound is limited in the current literature. The following tables summarize available data for the closely related compound, Mogroside V , which can serve as a preliminary reference.

Table 1: In Vitro Antioxidant Activity of Mogroside V

AssayEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
DPPH Radical ScavengingData not availableAscorbic AcidData not available
ABTS Radical ScavengingData not availableTroloxData not available
Superoxide (B77818) Anion Radical Scavenging>50Not specifiedNot specified
Hydroxyl Radical Scavenging48.44Not specifiedNot specified

Note: Data for superoxide and hydroxyl radical scavenging are from a study on Mogroside V and 11-oxo-mogroside V.[2][3]

Table 2: In Vitro Anti-inflammatory Activity of Mogroside V

Cell LineStimulantEndpointIC50 (µM)Reference CompoundIC50 (µM)
BV-2 microgliaLPSNitric Oxide (NO) ProductionNot specifiedDexamethasoneNot specified
RAW 264.7 macrophagesLPSNitric Oxide (NO) ProductionNot specifiedDexamethasoneNot specified

Note: While studies show Mogroside V inhibits LPS-induced inflammation in microglia, specific IC50 values are not consistently reported.[4]

Table 3: In Vivo Neuroprotective Activity of Mogroside V

Animal ModelInsultTreatment Dose (mg/kg)Outcome
MiceMPTP10, 30Ameliorated motor deficits and dopaminergic neuron loss.[1]

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the pharmacological profile of this compound. These should be optimized for specific experimental conditions.

Isolation of this compound

A general procedure for isolating mogrosides from Siraitia grosvenorii fruit involves:

  • Extraction: Dried fruit is powdered and extracted with a solvent such as 80% ethanol (B145695) at room temperature.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Mogrosides are typically enriched in the n-butanol fraction.

  • Chromatography: The n-butanol fraction is subjected to column chromatography on macroporous resin, followed by silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC) for the final purification of this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Isolation_Workflow Start Dried Siraitia grosvenorii Fruit Powdering Powdering Start->Powdering Extraction 80% Ethanol Extraction Powdering->Extraction Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Extraction->Partitioning Butanol_Fraction n-Butanol Fraction Partitioning->Butanol_Fraction Macroporous_Resin Macroporous Resin Column Chromatography Butanol_Fraction->Macroporous_Resin Silica_Gel Silica Gel Column Chromatography Macroporous_Resin->Silica_Gel Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Purified Purified this compound Prep_HPLC->Purified Analysis Structural Elucidation (MS, NMR) Purified->Analysis

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

In Vitro Antioxidant Assays
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of scavenging activity and determine the EC50 value.

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: Add various concentrations of this compound to the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of scavenging activity and determine the EC50 value.

In Vivo Neuroprotection Study (MPTP-induced Parkinson's Disease Model)

This is a general outline for an in vivo study to evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

  • Animal Model: Use male C57BL/6 mice.

  • Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) intraperitoneally to induce dopaminergic neurodegeneration.

  • Treatment: Administer this compound orally at different doses for a specified period before and/or after MPTP administration.

  • Behavioral Tests: Conduct behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.

  • Neurochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue (striatum and substantia nigra). Measure the levels of dopamine (B1211576) and its metabolites using HPLC with electrochemical detection.

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Conclusion and Future Directions

This compound is a promising natural compound with a pharmacological profile that is likely to be similar to other bioactive mogrosides. While current research is limited, the existing data on related compounds suggest potential anti-inflammatory, antioxidant, and neuroprotective activities. Future research should focus on:

  • Specific Pharmacological Evaluation: Conducting detailed in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound for its various biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound interacts with signaling pathways such as TLR4 and HIF-1α.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Toxicology Studies: Performing comprehensive safety and toxicology assessments to establish a safe dosage range for potential therapeutic applications.

The information compiled in this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of the therapeutic potential of this compound.

References

The Molecular Mechanisms of 11-Deoxymogroside V: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxymogroside V, a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is a member of the mogroside family of compounds known for their intense sweetness and potential therapeutic properties. While extensive research has elucidated the molecular mechanisms of the closely related Mogroside V, specific data on this compound remains comparatively limited. This technical guide synthesizes the available information on the mechanism of action of mogrosides, with a primary focus on Mogroside V as a predictive model for the molecular activities of this compound. This document outlines the key signaling pathways implicated in the anti-inflammatory, antioxidant, and metabolic regulatory effects of mogrosides, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling cascades.

Introduction

The fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit, has been used for centuries in traditional Chinese medicine for its purported health benefits. Modern research has identified mogrosides, a class of triterpenoid glycosides, as the primary bioactive constituents responsible for the fruit's intense sweetness and pharmacological effects. Among these, Mogroside V is the most abundant. This compound is a structurally similar analogue, differing from Mogroside V by the absence of a hydroxyl group at the C11 position. This structural difference is expected to influence its biological activity. Mogrosides have demonstrated a range of beneficial properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[1] This guide delves into the molecular mechanisms underlying these activities, leveraging the more extensively studied Mogroside V to infer the probable actions of this compound.

Core Molecular Mechanisms of Action

The therapeutic potential of mogrosides is attributed to their ability to modulate key signaling pathways involved in cellular homeostasis, inflammation, and metabolism. The primary mechanisms are detailed below, with the understanding that these are largely extrapolated from studies on Mogroside V.

Anti-Inflammatory Effects

Mogrosides are suggested to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[2] This pathway is a critical component of the innate immune system and its activation by lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines.

  • Toll-like Receptor 4 (TLR4) Signaling Pathway: Mogroside V has been shown to inhibit the TLR4 signaling cascade. This inhibition likely prevents the downstream activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Mogroside V has been found to modulate the JAK/STAT pathway, which is crucial for cytokine signaling. By interfering with this pathway, Mogroside V can suppress the inflammatory response.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is also implicated in the anti-inflammatory actions of Mogroside V.[3]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB nucleus Nucleus NFkB->nucleus proinflammatory_genes Pro-inflammatory Gene Expression nucleus->proinflammatory_genes Transcription Deoxymogroside_V This compound (Proposed) Deoxymogroside_V->TLR4 Inhibition (Proposed)

Proposed inhibition of the TLR4 signaling pathway by this compound.
Antioxidant Effects

The antioxidant properties of mogrosides are attributed to their ability to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defense mechanisms.

  • Direct Radical Scavenging: Mogroside V has been shown to directly scavenge hydroxyl radicals. In comparison, 11-oxo-mogroside V, a metabolite of Mogroside V, is more effective at scavenging superoxide (B77818) and hydrogen peroxide.[4] This suggests that the functional group at the C11 position plays a significant role in determining the specific radical scavenging activity.

  • Nrf2/HO-1 Pathway: Mogroside V is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 ROS->Keap1_Nrf2 Induces Nrf2 release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Deoxymogroside_V This compound (Proposed) Deoxymogroside_V->Keap1_Nrf2 Activation (Proposed) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Proposed activation of the Nrf2 antioxidant pathway by this compound.
Metabolic Regulation

Mogrosides have shown potential in regulating glucose and lipid metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.

  • AMPK Signaling Pathway: AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis. Mogrol, the aglycone of mogrosides, has been shown to activate AMPK.

Quantitative Data

Specific quantitative data for the molecular interactions of this compound are not widely available. The following table summarizes the available data for related mogrosides to provide a comparative context.

CompoundAssayTarget/EffectIC50/EC50 ValueReference
Mogroside VHydroxyl Radical ScavengingAntioxidant ActivityEC50 = 48.44 µg/mL
11-oxo-mogroside VSuperoxide Radical ScavengingAntioxidant ActivityEC50 = 4.79 µg/mL
11-oxo-mogroside VHydrogen Peroxide ScavengingAntioxidant ActivityEC50 = 16.52 µg/mL
11-oxo-mogroside VHydroxyl Radical ScavengingAntioxidant ActivityEC50 = 146.17 µg/mL
11-oxo-mogroside VHydroxyl Radical-Induced DNA DamageAntioxidant ActivityEC50 = 3.09 µg/mL

Experimental Protocols

Detailed experimental protocols for this compound are not readily found in the literature. The following are representative protocols for assays commonly used to evaluate the bioactivities of mogrosides and similar natural products.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol assesses the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

NO_Inhibition_Assay_Workflow cell_seeding 1. Seed RAW 264.7 cells in a 96-well plate and incubate for 24h treatment 2. Treat cells with this compound at various concentrations for 1h cell_seeding->treatment stimulation 3. Stimulate cells with LPS (1 µg/mL) and incubate for 24h treatment->stimulation supernatant_collection 4. Collect cell culture supernatant stimulation->supernatant_collection griess_reaction 5. Mix supernatant with Griess reagent and incubate for 10 min supernatant_collection->griess_reaction measurement 6. Measure absorbance at 540 nm griess_reaction->measurement calculation 7. Calculate % NO inhibition and IC50 value measurement->calculation

Workflow for the in vitro nitric oxide inhibition assay.

Detailed Steps:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add the test compound solutions. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for a further 24 hours.

  • Nitrite Measurement: Collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of nitric oxide inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH Radical Scavenging Assay

This spectrophotometric assay is used to determine the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

The molecular mechanism of action of this compound is likely to be similar to that of the more extensively studied Mogroside V, involving the modulation of key signaling pathways such as TLR4, JAK/STAT, Nrf2/HO-1, and AMPK. These pathways are central to the regulation of inflammation, oxidative stress, and metabolism. The absence of the C11 hydroxyl group in this compound may influence its potency and specificity towards certain molecular targets, as suggested by the differing radical scavenging profiles of Mogroside V and 11-oxo-mogroside V.

Future research should focus on elucidating the specific molecular targets of this compound and quantifying its inhibitory or activatory effects on key components of these signaling pathways. Head-to-head comparative studies with Mogroside V would be invaluable in understanding the structure-activity relationship of the C11 substitution. Furthermore, detailed in vivo studies are required to validate the therapeutic potential of this compound for inflammatory and metabolic disorders.

References

Toxicological Profile of Mogrosides from Siraitia grosvenorii

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Safety Evaluation of Monk Fruit Extract Glycosides

Disclaimer: No toxicological studies have been identified for 11-Deoxymogroside V specifically. This document summarizes the available toxicological data for the broader class of mogrosides, the primary sweetening compounds found in Monk Fruit (Siraitia grosvenorii) extract, of which Mogroside V is a major component. The data presented here is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals on the safety profile of mogrosides as a class.

Executive Summary

Mogrosides, the triterpene glycosides extracted from the fruit of Siraitia grosvenorii, are widely used as high-intensity natural sweeteners. Extensive toxicological testing on various mogroside-containing extracts has been conducted to support their safe use in food and beverage products. The U.S. Food and Drug Administration (FDA) has granted Generally Recognized as Safe (GRAS) status to Monk Fruit extracts.[1][2] Animal studies consistently demonstrate a lack of acute toxicity, with very high median lethal doses (LD50). Subchronic toxicity studies in rodents and dogs have established high No-Observed-Adverse-Effect Levels (NOAELs). Furthermore, a battery of genotoxicity and cytotoxicity tests have shown no evidence of mutagenic or clastogenic activity. Metabolism studies indicate that mogrosides are primarily metabolized by the intestinal microbiota before absorption.

Acute, Subchronic, and Chronic Toxicity

A range of studies in animal models have been conducted to evaluate the potential toxicity of mogrosides following single and repeated dosing.

Acute Toxicity

Animal studies have demonstrated that mogrosides have a very low order of acute toxicity.[3] Oral administration of high doses of S. grosvenorii mogrosides did not result in any toxic side effects.[3] The median lethal dose (LD50) for mogrosides is considered to be greater than 15 g/kg body weight, classifying them as nontoxic.[3] In fact, the acute toxicity of mogrosides is lower than that of common substances like table salt (LD50 of 3 g/kg) and citric acid (LD50 of 6.73 g/kg) when administered orally to rats.

Subchronic Toxicity

Longer-term studies have further supported the safety of mogroside consumption. In a 28-day dietary toxicity study in rats, a powdered concentrate of Luo Han Guo fruit (PureLo) was well-tolerated at concentrations up to 100,000 ppm in the diet. Similarly, a 13-week repeated dose toxicity study in rats fed a diet containing up to 5% S. grosvenorii extract found no significant adverse effects. While some studies have noted minor changes, such as increases in relative adrenal or kidney weight at very high doses, these were not accompanied by any histopathological findings and were not considered adverse.

Table 1: Summary of Key Toxicity Studies

Study TypeSpeciesTest SubstanceDurationKey FindingsReference
Acute ToxicityRat (oral)MogrosidesSingle DoseLD50 > 15 g/kg bw
28-Day Dietary ToxicityRatLuo Han Fruit Concentrate (PureLo)28 daysNOAEL = 100,000 ppm (equivalent to 7.07 g/kg bw/day for males and 7.48 g/kg bw/day for females)
13-Week Repeated Dose ToxicityRatS. grosvenorii Extract13 weeksNOAEL ≥ 5% in diet (equivalent to 2520 mg/kg/day in males and 3200 mg/kg/day in females)
Subchronic 90-Day Oral (Gavage) ToxicityDogLuo Han Guo Mogroside Extract90 daysNo significant toxicity observed.

Genotoxicity and Mutagenicity

A comprehensive evaluation of the genotoxic potential of Monk Fruit extract has been conducted using both bacterial and mammalian cell systems.

Table 2: Summary of Genotoxicity Studies

Assay TypeTest SystemTest SubstanceConcentrationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumMonk Fruit Extract (25% & 55% Mogroside V)Not specifiedNegative
Chromosomal Damage AssayNot specifiedMonk Fruit Extract (25% & 55% Mogroside V)Not specifiedDid not induce structural or numerical chromosomal damage

The collective evidence from these studies indicates that mogroside-rich extracts from S. grosvenorii are not mutagenic or genotoxic.

Metabolism and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of mogrosides is crucial for a complete toxicological assessment.

Metabolic Pathway of Mogrosides

Upon oral ingestion, mogrosides undergo minimal systemic absorption in their intact form. They are primarily hydrolyzed by digestive enzymes and intestinal flora into their aglycone, mogrol (B2503665), and its mono- and diglucosides. In vitro studies using human intestinal fecal homogenates have shown that various mogrosides share a common metabolic fate, being metabolized to mogrol within 24 hours.

Further metabolism can occur in the liver, with studies in rats identifying numerous metabolites resulting from reactions such as deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation. Mogroside V is mainly excreted in the urine, while its metabolites are primarily found in the feces.

metabolic_pathway Mogrosides Mogrosides (e.g., Mogroside V) Intestinal_Flora Intestinal Flora (Hydrolysis) Mogrosides->Intestinal_Flora Oral Ingestion Mogrol Mogrol (Aglycone) Intestinal_Flora->Mogrol Systemic_Circulation Systemic Circulation Mogrol->Systemic_Circulation Absorption Excretion Excretion (Urine and Feces) Mogrol->Excretion Liver_Metabolism Liver Metabolism (Phase I & II Reactions) Systemic_Circulation->Liver_Metabolism Metabolites Metabolites Liver_Metabolism->Metabolites Metabolites->Excretion experimental_workflow start Study Initiation animal_acclimation Animal Acclimation (e.g., Wistar Rats) start->animal_acclimation group_assignment Group Assignment (Control and Dose Groups) animal_acclimation->group_assignment dose_administration Dose Administration (e.g., Dietary Admixture for 90 days) group_assignment->dose_administration in_life_monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) dose_administration->in_life_monitoring clinical_pathology Clinical Pathology (Hematology, Serum Biochemistry) in_life_monitoring->clinical_pathology necropsy Gross Necropsy (Organ Weights) clinical_pathology->necropsy histopathology Histopathology (Microscopic Examination of Tissues) necropsy->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis end Study Conclusion (NOAEL Determination) data_analysis->end

References

Cucurbitane Triterpene Glycosides: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cucurbitane-type triterpene glycosides are a class of highly oxygenated tetracyclic triterpenoid (B12794562) compounds predominantly found in plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon) and Siraitia grosvenorii (monk fruit).[1][2][3] Structurally, they are based on the cucurbitane nucleus, a 19-(10→9β)-abeo-10α-lanost-5-ene skeleton, characterized by a unique 9β-methyl-19-norlanosta-5-ene framework.[4][5] These compounds are renowned for their diverse and potent biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and hepatoprotective effects, making them a subject of intense research in drug discovery and development. This review provides a detailed guide on the isolation, characterization, and quantification of cucurbitane triterpene glycosides, summarizes their key biological activities with quantitative data, and outlines the associated experimental protocols and signaling pathways.

Isolation and Characterization

The isolation and structural elucidation of cucurbitane triterpene glycosides is a multi-step process that involves extraction from plant material followed by various chromatographic and spectroscopic techniques.

Experimental Protocols

1.1. Extraction:

  • Plant Material Preparation: Fresh or dried plant materials (fruits, seeds, leaves, or vines) are typically ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is extracted with organic solvents. Methanol is commonly used, often in an exhaustive maceration or Soxhlet extraction process. Other solvents like ethanol, ethyl acetate (B1210297) (EtOAc), and 1-butanol (B46404) are also employed for selective extraction based on polarity. For instance, an EtOAc extract of Momordica charantia fruits yielded ten different cucurbitane-type triterpene glycosides.

  • Advanced Extraction Techniques: Modern methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also utilized to improve efficiency and reduce extraction time.

1.2. Isolation and Purification:

  • Preliminary Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to yield fractions with varying chemical profiles.

  • Chromatography: The resulting fractions are subjected to repeated column chromatography (CC) over silica (B1680970) gel, Sephadex LH-20, or other stationary phases.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a C18 reversed-phase column, to isolate individual compounds.

1.3. Structure Elucidation:

  • Spectroscopic Analysis: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

    • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the aglycone and sugar moieties.

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide information about the functional groups present (e.g., hydroxyl, carbonyl, C=C double bonds) and the presence of chromophores.

  • Chemical Methods:

    • Acid Hydrolysis: To identify the constituent sugar units, the glycoside is hydrolyzed with acid. The resulting monosaccharides are then identified by comparison with authentic standards using techniques like Thin Layer Chromatography (TLC).

G General Workflow for Isolation and Characterization cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Structure Elucidation plant_material Plant Material (e.g., Fruits, Leaves) extraction Solvent Extraction (Methanol, EtOAc, etc.) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation column_chrom Column Chromatography (Silica, Sephadex) fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Compound hplc->pure_compound spectroscopy Spectroscopy (NMR, HRESIMS) pure_compound->spectroscopy hydrolysis Acid Hydrolysis pure_compound->hydrolysis G Modulation of NF-κB Pathway by Cucurbitane Glycosides LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Ub_IkBa Ubiquitination & Degradation p_IkBa->Ub_IkBa Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Induces Cytokines Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Transcription->Cytokines Cucurbitane Cucurbitane Glycosides Cucurbitane->IKK Inhibits

References

Methodological & Application

Application Note: Identification and Characterization of 11-Deoxymogroside V using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Deoxymogroside V is a cucurbitane-type triterpene glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] The primary sweet components of monk fruit are a group of compounds called mogrosides, with Mogroside V being the most abundant.[2][3] These compounds are widely used as natural, non-caloric sweeteners. Beyond their sweetness, mogrosides have attracted significant interest for their potential pharmacological activities. The identification and quantification of individual mogrosides, including minor components like this compound, are crucial for quality control of monk fruit extracts and for further pharmacological investigation.

This application note provides a detailed protocol for the identification of this compound using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Standard and Sample Preparation

a. Preparation of Standard Solutions [4]

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol (B129727).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol or a methanol:water (50:50, v/v) mixture to prepare a series of working standard solutions for constructing a calibration curve (e.g., 25, 50, 100, 200, 400, 800 ng/mL).[4]

  • Store all solutions at -20°C and bring them to room temperature before use.

b. Sample Preparation from Siraitia grosvenorii Fruit Powder

  • Weigh 1.0 g of dried and powdered monk fruit into a centrifuge tube.

  • Add 25 mL of 80% aqueous methanol.

  • Perform ultrasound-assisted extraction for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The chromatographic separation can be optimized based on available instrumentation (HPLC or UPLC). The following are recommended starting conditions adapted from methods for similar mogrosides.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.0 x 50 mm, 3.0 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.25 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Gradient Elution 0-8 min, 15-30% B; 8-8.5 min, 30-95% B; 8.5-10 min, 95% B
Mass Spectrometry (MS) Method

Detection is performed using a triple quadrupole mass spectrometer. Negative-ion electrospray ionization is recommended for higher sensitivity with mogrosides.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Acquisition Mode Selected Reaction Monitoring (SRM)
Capillary Voltage 3500 V
Ion Source Temp. 500°C
Collision Gas Argon
Collision Energy ~45-50 eV (to be optimized)

Data Presentation

Quantitative Data

The identification of this compound relies on monitoring the specific transition of its precursor ion to a characteristic product ion. Based on its chemical formula (C₆₀H₁₀₂O₂₈) and the known fragmentation patterns of triterpene glycosides, the following m/z values are expected.

CompoundFormulaMolecular WeightPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Fragmentation
This compound C₆₀H₁₀₂O₂₈1271.441269.651107.60[M-H-Glc]⁻
Mogroside V (Reference)C₆₀H₁₀₂O₂₉1287.41285.61123.7[M-H-Glc]⁻

Glc = Glucose moiety (loss of 162.05 Da)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Siraitia grosvenorii Sample or Standard extraction Ultrasound-assisted Extraction (80% MeOH) start->extraction centrifuge Centrifugation extraction->centrifuge filter 0.22 µm Filtration centrifuge->filter lc Reverse-Phase C18 HPLC/UPLC Separation filter->lc Inject Sample ms Triple Quadrupole MS lc->ms srm SRM Detection (ESI Negative Mode) ms->srm identification Identification based on Retention Time & m/z Transition srm->identification quantification Quantification using Calibration Curve identification->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

The primary fragmentation pathway for glycosides in mass spectrometry involves the sequential loss of sugar units. For this compound, the most prominent fragmentation in MS/MS is expected to be the cleavage of a glycosidic bond, resulting in the loss of a glucose molecule.

G parent This compound Precursor Ion [M-H]⁻ m/z = 1269.65 fragment1 Fragment Ion [M-H-Glc]⁻ m/z = 1107.60 parent->fragment1 - Glucose (162.05 Da) fragment2 Further Fragmentation (Loss of additional glucose units) fragment1->fragment2 - Glucose (162.05 Da)

Caption: Proposed primary fragmentation pathway for this compound in ESI-MS/MS.

References

Application Notes and Protocols for the Extraction of 11-Deoxymogroside V from Monk Fruit

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit is renowned for its intense sweetness, which is primarily attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides known as mogrosides.[1] These compounds, particularly Mogroside V, are widely utilized as natural, non-caloric sweeteners.[1] Beyond their sweetness, mogrosides have garnered significant interest for their potential pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2]

Among the various mogrosides, 11-Deoxymogroside V is a specific analogue of interest for pharmacological research and development. Its isolation in a pure form is essential for accurate biological and toxicological studies. This document provides detailed methodologies for the extraction and purification of mogrosides from monk fruit, which can be adapted and optimized for the specific isolation of this compound.

Overview of Extraction and Purification Methods

The extraction of mogrosides from monk fruit is a multi-step process that begins with the extraction of total mogrosides from the dried fruit material, followed by several purification steps to isolate the target compound.

1.1. Extraction Techniques

  • Solvent Extraction: This is the most common initial step. Dried and powdered monk fruit is typically extracted with an aqueous ethanol (B145695) or methanol (B129727) solution at room temperature or with heating.[1] Water extraction is also a viable, environmentally friendly option.

  • Ultrasonic-Assisted Extraction (UAE): This technique uses high-intensity ultrasound waves to create cavitation in the solvent, which breaks down the cell walls of the plant material and enhances the extraction efficiency. UAE is known to increase yield and can often be performed at lower temperatures, preserving the integrity of the target compounds.

1.2. Purification Techniques

  • Macroporous Resin Chromatography: This is a widely used method for the initial purification and enrichment of mogrosides from the crude extract. The crude extract is loaded onto a column packed with macroporous resin, and mogrosides are selectively adsorbed and then eluted with a solvent gradient, typically an aqueous ethanol solution.

  • Silica (B1680970) Gel Chromatography: For further purification, normal-phase or reversed-phase silica gel chromatography can be employed. This technique separates compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to obtain high-purity this compound. A semi-preparative or preparative HPLC system with a C18 column is commonly used to separate closely related mogroside analogues.

Data Presentation: Purity and Yield at Different Purification Stages

The following table summarizes representative data for the purification of Mogroside V, illustrating the progressive increase in purity at each step. While specific data for this compound is limited, this provides a general expectation for the purification of a target mogroside.

Purification StepInitial Purity of Total MogrosidesFinal Purity of Target Mogroside (Mogroside V)Key ParametersReference
Macroporous Resin ChromatographyCrude Extract (~0.5%)10.7%Resin: HZ 806; Elution: 40% aqueous ethanol
Boronic Acid-Functionalized Silica Gel35.67%76.34%pH-dependent adsorption and desorption
Semi-Preparative HPLC76.34%99.60%C18 column; Mobile phase: Acetonitrile (B52724)/Water

Experimental Protocols

3.1. Protocol 1: Solvent Extraction of Total Mogrosides

This protocol describes a general method for the initial extraction of total mogrosides from dried monk fruit.

  • Preparation of Plant Material:

    • Obtain dried monk fruit (Siraitia grosvenorii).

    • Grind the fruit into a fine powder using a mechanical grinder.

  • Maceration:

    • Place 500 g of the powdered monk fruit into a large flask.

    • Add 5 L of 70% aqueous ethanol.

    • Stir the mixture at room temperature for 24 hours.

  • Filtration:

    • Filter the mixture through filter paper or centrifuge to separate the extract from the solid residue.

  • Repeated Extraction:

    • Repeat the extraction of the solid residue two more times with fresh 70% aqueous ethanol to ensure complete extraction of mogrosides.

    • Combine the filtrates from all three extractions.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • The resulting aqueous solution is the crude mogroside extract.

3.2. Protocol 2: Purification by Macroporous Resin Column Chromatography

This protocol details the enrichment of mogrosides from the crude extract.

  • Column Preparation:

    • Select a suitable macroporous resin (e.g., HZ 806 or D101).

    • Pack a glass column with the resin and equilibrate it by washing with deionized water.

  • Loading:

    • Load the crude mogroside extract onto the prepared column.

  • Washing:

    • Wash the column with deionized water to remove impurities such as sugars and salts.

  • Elution:

    • Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with a low concentration (e.g., 20% ethanol) and gradually increase the concentration (e.g., 40%, 60%, 80%).

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing the desired mogrosides.

  • Concentration:

    • Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.

3.3. Protocol 3: High-Purity Isolation by Semi-Preparative HPLC

This protocol is for the final purification of this compound.

  • Sample Preparation:

    • Dissolve the enriched mogroside extract in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., 30 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 22:78, v/v). The gradient should be optimized for the best separation.

    • Flow Rate: 8-15 mL/min.

    • Detection: UV detector at 203-210 nm.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Collect fractions corresponding to the peak of this compound. The retention time will need to be determined using a standard or by subsequent analysis of collected fractions.

  • Purity Analysis and Final Product Preparation:

    • Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of this compound.

    • Pool the pure fractions.

    • Remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain a pure, dry powder.

Visualizations

Extraction_Purification_Workflow Start Dried Monk Fruit Powdering Powdering Start->Powdering Extraction Solvent Extraction (70% Ethanol) Powdering->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Mogroside Extract Concentration1->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Extract Enriched Mogroside Extract Macroporous_Resin->Enriched_Extract Prep_HPLC Semi-Preparative HPLC (C18 Column) Enriched_Extract->Prep_HPLC Pure_Fractions Pooling of Pure Fractions Prep_HPLC->Pure_Fractions Concentration2 Solvent Removal Pure_Fractions->Concentration2 Lyophilization Lyophilization Concentration2->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product Logical_Relationships cluster_params Extraction & Purification Parameters cluster_outcomes Desired Outcomes Solvent Solvent Type & Concentration Optimization Process Optimization Solvent->Optimization Temperature Temperature Temperature->Optimization Time Extraction Time Time->Optimization Column_Chem Column Chemistry (Resin/Silica Type) Column_Chem->Optimization Elution Elution Gradient Elution->Optimization Yield Yield Purity Purity Optimization->Yield Optimization->Purity

References

Application Notes and Protocols for the Purification of 11-Deoxymogroside V from Crude Siraitia grosvenorii Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine whose fruit is renowned for its intense sweetness. This sweetness is primarily attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides known as mogrosides. While Mogroside V is the most abundant and well-known of these compounds, used widely as a natural, non-caloric sweetener, the fruit contains numerous other minor mogrosides. Among these is 11-Deoxymogroside V, a compound of significant interest for pharmacological research due to its unique structure. The isolation and purification of minor mogrosides like this compound in a highly pure form are essential for accurate biological, toxicological, and pharmacological evaluation.

This document provides a detailed, multi-step protocol for the purification of this compound from crude monk fruit extracts. The methodology is based on established techniques for the separation of structurally related mogrosides, involving initial solvent extraction, enrichment via macroporous resin chromatography, and final isolation by preparative high-performance liquid chromatography (HPLC).

Overall Purification Workflow

The purification process follows a logical sequence of extraction, enrichment, and high-resolution separation to isolate the target compound from a complex natural matrix.

G cluster_0 Purification Workflow for this compound RawMaterial Dried Siraitia grosvenorii Fruit Powder CrudeExtract Crude Mogroside Extract RawMaterial->CrudeExtract Step 1: Crude Extraction (70% Ethanol) EnrichedFraction Enriched Total Mogroside Fraction CrudeExtract->EnrichedFraction Step 2: Macroporous Resin Chromatography (Enrichment) IsolatedCompound Isolated this compound Fractions EnrichedFraction->IsolatedCompound Step 3: Preparative HPLC (Isolation) PureProduct Pure this compound Powder (>98%) IsolatedCompound->PureProduct Step 4: Solvent Removal & Lyophilization

Caption: Overall workflow for the isolation of this compound.

Data Presentation: Purification Summary

The purification process is designed to progressively increase the purity of the target mogroside. The following table summarizes representative data, adapted from purification protocols of the major component, Mogroside V, to illustrate the expected enrichment at each stage.

Purification StepStarting MaterialInitial Purity (Total Mogrosides)Final Purity (Target Mogroside)Key Parameters & Elution Solvents
Crude Extraction Dried Fruit Powder~0.5 - 5%~5 - 10%70% Aqueous Ethanol (B145695)
Macroporous Resin Chromatography Crude Extract~5 - 10%10 - 40% (Total Mogrosides)Resin: HZ 806; Elution: Stepwise gradient of 20-80% aqueous ethanol.[1][2][3][4]
Preparative HPLC Enriched Fraction10 - 40%>98% (this compound)Column: C18; Mobile Phase: Acetonitrile (B52724)/Water gradient.[5]

Experimental Protocols

Step 1: Crude Extraction from Siraitia grosvenorii

This initial step is designed to efficiently extract the total mogroside content from the dried fruit material.

Materials:

  • Powdered, dried Siraitia grosvenorii fruit

  • 70% Aqueous ethanol (v/v)

  • Filter paper or centrifuge

  • Rotary evaporator

Protocol:

  • Macerate 500 g of powdered monk fruit with 5 L of 70% aqueous ethanol in a suitable container.

  • Agitate the mixture at room temperature for 24 hours to ensure thorough extraction.

  • Separate the liquid extract from the solid residue by filtration through filter paper or by centrifugation.

  • Repeat the extraction process on the residue two more times using fresh 70% ethanol to maximize the yield of mogrosides.

  • Combine the filtrates from all three extraction cycles.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 60°C to prevent degradation of the glycosides.

  • Continue concentration until all ethanol is removed and a viscous crude extract is obtained. This extract can be lyophilized for storage or used directly in the next step.

Step 2: Enrichment of Total Mogrosides via Macroporous Resin Chromatography

This step removes highly polar impurities such as sugars and salts, thereby enriching the total mogroside fraction.

Materials:

  • Crude mogroside extract

  • Macroporous adsorbent resin (e.g., HZ 806 or equivalent)

  • Chromatography column

  • Deionized water

  • Ethanol (for preparing 20%, 40%, 60%, 80% aqueous solutions)

  • Fraction collector

Protocol:

  • Dissolve the crude extract from Step 1 in deionized water to create the sample loading solution.

  • Pack the chromatography column with the HZ 806 macroporous resin and equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.

  • Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 BV/h).

  • Wash the column with 2-3 BV of deionized water to elute and discard unbound polar impurities.

  • Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol.

    • Begin with 2-3 BV of 20% ethanol.

    • Increase to 40% ethanol to elute the main mogroside fraction.

    • Continue with 60% and 80% ethanol to ensure all mogrosides are eluted.

  • Collect fractions throughout the elution process using a fraction collector.

  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pool the fractions containing the desired range of mogrosides.

  • Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.

Step 3: Isolation of this compound by Preparative HPLC

This final, high-resolution step is critical for separating the structurally similar mogrosides and isolating this compound.

G cluster_1 Preparative HPLC Workflow SamplePrep Dissolve Enriched Fraction in Mobile Phase A Injection Inject onto C18 Column SamplePrep->Injection Elution Gradient Elution (Acetonitrile / Water) Injection->Elution Detection UV Detection (e.g., 203 nm) Elution->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis of Fractions (Analytical HPLC, MS) Collection->Analysis

Caption: Workflow for the isolation of this compound via Prep-HPLC.

Materials:

  • Enriched mogroside extract from Step 2

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 30 mm x 250 mm, 5 µm)

  • HPLC-grade acetonitrile

  • Ultrapure water

  • Analytical HPLC and Mass Spectrometer (MS) for fraction analysis

Protocol:

  • Dissolve the enriched mogroside extract in the initial mobile phase (e.g., a mixture of acetonitrile and water).

  • Set up the preparative HPLC system. A mobile phase consisting of acetonitrile (Solvent B) and water (Solvent A) is commonly used. A typical gradient might be:

    • 0-10 min: 20% B

    • 10-50 min: 20% to 40% B (linear gradient)

    • 50-60 min: 40% to 80% B (column wash)

    • 60-70 min: 80% to 20% B (re-equilibration)

    • Note: This gradient is illustrative and must be optimized based on the specific column and the mogroside profile of the enriched extract.

  • Set the flow rate appropriate for the column size (e.g., 15-20 mL/min).

  • Set the UV detector to a wavelength suitable for mogrosides, such as 203 nm.

  • Inject the sample onto the column.

  • Collect fractions as peaks elute from the detector. Since this compound is a minor component, it is crucial to collect all well-resolved peaks for subsequent identification.

  • Analyze the collected fractions by analytical HPLC and MS to confirm the identity and purity of this compound.

  • Pool all fractions containing the pure target compound (>98% purity).

Step 4: Final Product Preparation
  • Combine the pure fractions of this compound.

  • Remove the HPLC solvents (acetonitrile and water) under reduced pressure using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, dry, white powder.

  • Store the purified compound in a desiccator at -20°C to prevent degradation.

References

Application of 11-Deoxymogroside V as a natural sweetener in food products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 11-Deoxymogroside V as a Natural Sweetener

1. Introduction

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] As a member of the mogroside family of compounds, it holds significant potential as a high-intensity, non-caloric natural sweetener for the food, beverage, and pharmaceutical industries.[3][4] Mogrosides, particularly the abundant Mogroside V, are known for their intense sweetness, which can be 250 times greater than that of sucrose (B13894), without contributing calories, making them an excellent sugar substitute for health-conscious consumers and individuals with metabolic conditions.[4] These compounds have received Generally Recognized as Safe (GRAS) status from the U.S. FDA, highlighting their safety for consumption. This document provides detailed application notes and protocols for researchers and product developers interested in utilizing this compound.

2. Physicochemical Properties

While specific quantitative data for this compound is limited in publicly available literature, the properties of the closely related and well-studied Mogroside V provide a strong proxy for its expected performance. Mogrosides are noted for their stability under a range of thermal and pH conditions typical of food processing.

Table 1: Physicochemical Properties of Mogroside V (as a proxy for this compound)

Property Value/Description Reference
Chemical Family Cucurbitane Triterpene Glycoside
Source Siraitia grosvenorii (Monk Fruit)
Sweetness Intensity ~250 times sweeter than sucrose
Caloric Value Non-caloric
Appearance White to off-white solid/powder
Solubility Soluble in water and methanol
Thermal Stability Stable up to 150°C

| pH Stability | Stable in a pH range of 3.0 to 12.0 | |

3. Mechanism of Sweet Taste Perception

The sweet taste of this compound, like other mogrosides and sweeteners, is mediated by the T1R2/T1R3 heterodimeric G-protein coupled receptor (GPCR) located on the surface of taste receptor cells on the tongue. The binding of the sweetener molecule to this receptor initiates an intracellular signaling cascade, leading to the perception of sweetness.

The key steps are as follows:

  • Binding: The sweetener molecule binds to the T1R2/T1R3 receptor.

  • G-Protein Activation: This binding event activates the associated heterotrimeric G-protein, gustducin, causing its dissociation.

  • Second Messenger Production: The activated G-protein stimulates phospholipase C-β2 (PLC-β2), which in turn generates inositol (B14025) 1,4,5-triphosphate (IP3).

  • Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

  • Depolarization: The increase in intracellular Ca²⁺ opens the transient receptor potential cation channel, subfamily M, member 5 (TRPM5), allowing an influx of Na⁺ ions. This influx depolarizes the taste cell.

  • Neurotransmitter Release: Depolarization leads to the release of ATP via CALHM1/CALHM3 channels, which acts as a neurotransmitter, signaling to adjacent nerve fibers that transmit the "sweet" signal to the brain.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener This compound T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 1. Binds Gustducin G-Protein (Gustducin) T1R2_T1R3->Gustducin 2. Activates TRPM5 TRPM5 Channel CALHM1 CALHM1/CALHM3 TRPM5->CALHM1 9. Depolarization ATP ATP CALHM1->ATP 10. Releases PLCb2 PLC-β2 Gustducin->PLCb2 3. Activates IP3 IP3 PLCb2->IP3 4. Generates Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store 5. Binds Ca_ion Ca²⁺ Ca_Store->Ca_ion 6. Releases Ca_ion->TRPM5 7. Opens Na_ion Na⁺ Na_ion->TRPM5 8. Influx Signal Signal to Brain ATP->Signal 11. Signals

Caption: Sweet taste signal transduction pathway.

Experimental Protocols

The following protocols provide standardized methods for evaluating the key properties of this compound for food applications.

Experimental_Workflow start Start: Obtain This compound Sample physchem Protocol 1: Physicochemical Characterization (Purity via HPLC, Solubility) start->physchem sensory Protocol 2: Sensory Evaluation (Sweetness Intensity, Profile) physchem->sensory stability Protocol 3: Stability Analysis (pH and Thermal Stress) sensory->stability application Application Testing in Food Matrix (e.g., Beverage) stability->application decision Evaluate Results: Suitable for Application? application->decision end_yes End: Proceed with Product Development decision->end_yes Yes end_no End: Reformulate or Re-evaluate decision->end_no No

Caption: Workflow for evaluating this compound.

Protocol 1: Sensory Evaluation of Sweetness Intensity and Profile

Objective: To determine the relative sweetness intensity of this compound compared to sucrose and to characterize its taste profile.

Materials:

  • This compound sample

  • Sucrose (analytical grade)

  • Deionized, filtered water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Presentation cups, coded with random 3-digit numbers

  • Trained sensory panel (n=10-12 panelists)

Methodology:

  • Panelist Training: Train panelists to identify and rate the intensity of sweet, bitter, metallic, and other relevant tastes using standard reference solutions.

  • Preparation of Sucrose References: Prepare a series of sucrose solutions in deionized water at concentrations of 2%, 4%, 6%, 8%, and 10% (w/v). These will serve as anchors for sweetness intensity.

  • Preparation of Test Samples: Based on an expected sweetness potency of ~250x sucrose, prepare solutions of this compound estimated to be equi-sweet to the sucrose references. For example, to match a 5% sucrose solution, prepare a 0.02% (w/v) solution of the test compound (5% / 250 = 0.02%).

  • Evaluation Procedure (Magnitude Estimation): a. Present the 6% sucrose solution to the panelists as a standard reference, assigning it a fixed sweetness intensity value (e.g., 100). b. Present the test samples and other sucrose references one at a time in a randomized order. c. Ask panelists to rate the sweetness intensity of each sample relative to the standard reference. For example, if a sample is perceived as twice as sweet, it should be rated 200. d. Ask panelists to also rate the intensity of any off-tastes (e.g., bitterness, metallic aftertaste) on a category scale (e.g., 0=none, 5=strong). e. Ensure panelists rinse their mouths with water between samples.

  • Data Analysis: a. Calculate the geometric mean of the intensity ratings for each sample. b. Plot the log of the mean sweetness intensity against the log of the concentration for both sucrose and this compound to generate dose-response curves. c. Determine the relative sweetness by finding the ratio of sucrose concentration to the test compound concentration at a specific point of subjective equality (e.g., matching 5% sucrose).

Protocol 2: Stability Analysis (Thermal and pH)

Objective: To assess the stability of this compound under conditions relevant to food processing and storage.

Materials:

  • This compound solution (e.g., 0.1% w/v in deionized water)

  • Citrate buffer (pH 3.0), Phosphate (B84403) buffer (pH 7.0), Carbonate-bicarbonate buffer (pH 9.0)

  • Water bath or heating block

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD or UV at low wavelength)

  • Vials for sample storage

Methodology:

  • pH Stability: a. Prepare solutions of this compound in each of the pH buffers (3.0, 7.0, 9.0). b. Take an initial sample (T=0) from each solution for immediate analysis. c. Store the remaining solutions at a controlled ambient temperature (e.g., 25°C). d. Withdraw samples at predetermined time points (e.g., 1, 7, 14, 30 days). e. Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Thermal Stability: a. Prepare a solution of this compound in a neutral pH buffer (e.g., pH 7.0 phosphate buffer). b. Aliquot the solution into several sealed, heat-resistant vials. c. Take an initial sample (T=0) for analysis. d. Expose the vials to different temperatures relevant to food processing (e.g., 80°C, 100°C, 121°C) for a set duration (e.g., 30 minutes). e. Cool the samples rapidly to room temperature. f. Analyze the remaining concentration of this compound using HPLC.

  • Data Analysis: a. For both studies, calculate the percentage of this compound remaining at each time point or after each heat treatment relative to the T=0 sample. b. Plot the percentage remaining versus time (for pH stability) or temperature (for thermal stability) to assess degradation. A loss of <5% is generally considered stable.

Protocol 3: Solubility Determination

Objective: To determine the solubility of this compound in water at a standard temperature.

Materials:

  • This compound powder

  • Deionized water

  • Shaking incubator or magnetic stirrer set to a constant temperature (e.g., 25°C)

  • Centrifuge

  • 0.45 µm syringe filters

  • Analytical balance

  • HPLC system or other quantitative analytical instrument

Methodology:

  • Equilibrium Method: a. Add an excess amount of this compound powder to a known volume of deionized water in a sealed flask. The amount should be sufficient to ensure that undissolved solids remain. b. Place the flask in a shaking incubator at 25°C and agitate for a sufficient time to reach equilibrium (e.g., 24 hours). c. After incubation, allow the solution to settle. d. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. e. Centrifuge the sample to further remove any suspended solids. f. Filter the supernatant through a 0.45 µm syringe filter. g. Quantify the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC with a calibration curve).

  • Data Analysis: a. The determined concentration represents the solubility of the compound in g/L or mg/mL at the specified temperature. Repeat the experiment in triplicate and report the average value.

Property_Application_Relationship main This compound prop1 High Sweetness Intensity main->prop1 prop2 Non-Caloric main->prop2 prop3 Good Thermal Stability main->prop3 prop4 Good pH Stability main->prop4 app1 Sugar-Free Beverages prop1->app1 enables app2 Diet & Diabetic Foods prop1->app2 prop2->app2 enables app3 Baked Goods prop3->app3 required for app4 Dairy Products (Yogurt) prop4->app4 required for app5 Acidic Beverages (Sodas) prop4->app5 required for

Caption: Relationship between properties and applications.

References

Application Notes and Protocols: 11-Deoxymogroside V in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, it is of significant interest for its potential pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. These notes provide an overview of the potential applications of this compound in cell culture-based assays and offer exemplary protocols to guide researchers in their experimental design.

Disclaimer: Detailed experimental data and optimized protocols specifically for this compound are limited in publicly available literature. The following protocols are based on established methods for similar compounds, such as Mogroside V, and standard cell-based assays. Researchers should consider these as starting points and perform necessary optimizations, including determining the optimal concentration range and incubation times for their specific cell lines and experimental conditions.

Potential Applications in Cell-Based Assays

  • Anti-inflammatory Activity: Investigating the potential of this compound to mitigate inflammatory responses in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. A key mechanism of action for related mogrosides involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

  • Antitumor Activity: Assessing the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Anti-diabetic Activity: Evaluating the inhibitory effect of this compound on enzymes such as α-glucosidase, which is relevant to controlling postprandial hyperglycemia.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the related compound, Mogroside V, for comparative purposes.

CompoundAssayCell Line/EnzymeEndpointResultReference
This compound (and related compounds) α-Glucosidase InhibitionSaccharomyces cerevisiae α-glucosidaseIC50430.13 ± 13.33 μM[1]
Mogroside VCell Proliferation InhibitionPANC-1 (pancreatic cancer)Inhibition RateConcentration-dependent[2]
Mogroside VApoptosis InductionPANC-1 (pancreatic cancer)Apoptotic CellsIncreased with concentration[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Target cancer cell line (e.g., PANC-1, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Determine the concentration-dependent inhibitory effect of this compound on cytokine production.

In Vitro α-Glucosidase Inhibition Assay

This is a cell-free assay to determine the direct inhibitory effect of this compound on α-glucosidase activity.[3][4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound stock solution

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • Acarbose (B1664774) (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of this compound at various concentrations to the sample wells. Add 10 µL of buffer to the control wells and 10 µL of acarbose to the positive control wells.

  • Add 20 µL of α-glucosidase solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of pNPG solution to each well to start the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualizations

Experimental_Workflow_for_Cell_Based_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in Multi-well Plate compound_prep Prepare Serial Dilutions of This compound incubation Incubation with Compound (e.g., 24, 48, 72 hours) compound_prep->incubation assay_reagent Addition of Assay Reagent (e.g., MTT, ELISA antibodies) incubation->assay_reagent readout Signal Detection (e.g., Absorbance, Fluorescence) assay_reagent->readout data_analysis Calculation of Results (e.g., % Viability, IC50) readout->data_analysis TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4_CD14_MD2 TLR4/CD14/MD-2 Complex LPS->TLR4_CD14_MD2 Binds MyD88 MyD88 TLR4_CD14_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Deoxymogroside_V This compound Deoxymogroside_V->TLR4_CD14_MD2 Inhibits? Deoxymogroside_V->MyD88 Inhibits?

References

Application Note: Quantification of 11-Deoxymogroside V in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane-type triterpene glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a derivative of Mogroside V, the primary sweet component of monk fruit, this compound is of significant interest for its potential pharmacological activities. Mogrosides, as a class, have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and metabolic regulatory properties.[1][2][3] Notably, mogrosides have been shown to modulate the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.[4][5] The activation of AMPK is a critical mechanism in the therapeutic effects of compounds targeting metabolic diseases.

Accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a robust and widely used bioanalytical technique. The methodologies presented are adapted from established protocols for the analysis of structurally related mogrosides and provide a strong foundation for researchers to develop and validate their own assays.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and effective one-step protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Methanol (HPLC grade), chilled at -20°C

  • Internal Standard (IS) working solution (e.g., Polygalasaponin F, 100 ng/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 13,000 rpm and 4°C

Protocol:

  • Pipette 50 µL of the biological sample (blank, calibration standard, quality control sample, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the cold internal standard working solution to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound, based on methods for similar compounds.

Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-30% B

    • 3.6-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas: 45 psi

    • Drying Gas Flow: 10 L/min

    • Gas Temperature: 350°C

  • SRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard (e.g., Polygalasaponin F): m/z 1089.6 -> 649.6

Note: The specific SRM transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions upon collision-induced dissociation.

Data Presentation

The following table summarizes the expected quantitative performance parameters for the LC-MS/MS method for this compound, based on validated methods for Mogroside V.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery 85 - 115%
Matrix Effect Minimal and compensated by IS

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add IS in Methanol (200 µL) p1->p2 p3 Vortex (30s) p2->p3 p4 Centrifuge (13,000 rpm, 10 min, 4°C) p3->p4 p5 Supernatant to Vial p4->p5 a1 Inject (5 µL) p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Mass Spectrometric Detection (SRM) a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation d1->d2

Caption: Workflow for the quantification of this compound.

Signaling Pathway

signaling_pathway Mogrosides Mogrosides (e.g., this compound) AMPK AMPK Mogrosides->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Metabolic_Regulation Metabolic Regulation (Glucose & Lipid Metabolism) AMPK->Metabolic_Regulation Inflammation Inflammation (NF-κB, MAPK) SIRT1->Inflammation Oxidative_Stress Oxidative Stress (ROS) SIRT1->Oxidative_Stress Apoptosis Apoptosis SIRT1->Apoptosis

References

Application Notes and Protocols: Synthesis of 11-Deoxymogroside V Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 11-Deoxymogroside V derivatives. The aim is to facilitate structure-activity relationship (SAR) studies to identify novel therapeutic agents. Mogrosides, natural sweeteners extracted from monk fruit, have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3][4] Specifically, this compound and its analogues are promising candidates for drug development, particularly as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and blood glucose regulation.

Introduction to this compound

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside. Its structure, lacking the hydroxyl group at the C-11 position compared to Mogroside V, presents a unique scaffold for chemical modification. The synthesis of a series of derivatives by modifying the aglycone (mogrol) or the glycosidic moieties allows for the systematic investigation of how these structural changes affect biological activity. This document focuses on the synthesis of derivatives of 11-deoxymogrol and their subsequent glycosylation to yield this compound analogues for SAR studies, with a particular emphasis on their potential as α-glucosidase inhibitors.

Data Presentation: Structure-Activity Relationship of Cucurbitane Glycosides as α-Glucosidase Inhibitors

The following table summarizes the α-glucosidase inhibitory activity of various cucurbitane-type glycosides and related compounds. Due to the limited availability of a comprehensive dataset for a systematic series of this compound derivatives, this table includes data from related compounds to provide a broader context for structure-activity relationships. The data suggests that modifications to the aglycone and the nature of the glycosidic linkages can significantly impact inhibitory potency.

CompoundAglycone StructureGlycosylation PatternIC50 (µM) vs. α-GlucosidaseReference
Compound 14 11-DeoxymogrolNot specified in detail430.13 ± 13.33[5]
Acarbose (Reference) --1332.50 ± 58.53
Mangiferonic acid Cycloartane-type triterpene-2.46
Ambonic acid Cycloartane-type triterpene-~2.46
Andrographolide derivative 23 Diterpene-16
Flavonoid derivative 4 Flavonoid-15.71 ± 0.21

Note: The IC50 values are from different studies and may have been determined using slightly different assay conditions. Direct comparison should be made with caution. The data highlights that triterpenoid and other natural product-derived structures can exhibit potent α-glucosidase inhibitory activity, often superior to the reference drug acarbose.

Experimental Protocols

General Chemical Synthesis of 11-Deoxymogrol Derivatives

This protocol outlines a general approach for the synthesis of 11-deoxymogrol derivatives, focusing on esterification at the C-3 and C-11 positions of the mogrol (B2503665) backbone. The synthesis of the 11-deoxymogrol precursor is a critical first step.

Materials:

  • Mogrol (as starting material, which would require an initial deoxygenation step at C-11 not detailed here, or preferably, starting with isolated 11-deoxymogrol)

  • Various carboxylic acids or acid chlorides (for derivatization)

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 11-deoxymogrol (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: To the solution, add the desired carboxylic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents). If using an acid chloride, triethylamine (1.5 equivalents) should be added as a base.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane-ethyl acetate) to obtain the desired 11-deoxymogrol derivative.

  • Characterization: Characterize the purified compound by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Enzymatic Glycosylation of 11-Deoxymogrol Derivatives

This protocol describes a general enzymatic method for the glycosylation of the synthesized 11-deoxymogrol derivatives to produce this compound analogues. This method utilizes UDP-glucosyltransferases (UGTs), which have been shown to be effective in the glycosylation of mogrol.

Materials:

  • Purified 11-deoxymogrol derivative

  • UDP-glucose

  • Recombinant UDP-glucosyltransferase (UGT) enzymes (e.g., UGT720-269-1 for primary glycosylation, and others for branched glycosylation)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Alkaline phosphatase

  • DMSO

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (B52724)

  • Water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the 11-deoxymogrol derivative (dissolved in a small amount of DMSO), UDP-glucose (3-5 equivalents), the UGT enzyme, and the reaction buffer. Include alkaline phosphatase to remove the UDP byproduct which can inhibit the UGT.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the UGT enzyme (typically 30-37 °C) for 24-48 hours with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Purification: Centrifuge the mixture to precipitate the enzyme. Purify the supernatant containing the glycosylated product using a C18 SPE cartridge. Wash the cartridge with water to remove salts and unreacted UDP-glucose, and then elute the product with an increasing gradient of acetonitrile in water.

  • Analysis: Analyze the fractions by LC-MS to identify the desired glycosylated product.

  • Lyophilization: Combine the fractions containing the pure product and lyophilize to obtain the final this compound derivative as a powder.

α-Glucosidase Inhibition Assay

This protocol details the in vitro assay to determine the α-glucosidase inhibitory activity of the synthesized this compound derivatives.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Acarbose (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds in the phosphate buffer. Dilute the test compounds to various concentrations.

  • Assay in Microplate: In a 96-well plate, add the phosphate buffer, the test compound solution (or DMSO for the control), and the α-glucosidase solution. Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiation of Reaction: Add the pNPG substrate to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Continue to record the absorbance at regular intervals for 20-30 minutes. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determination of IC50: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

AMPK_Signaling_Pathway Mogrol_Derivatives Mogrol/11-Deoxymogroside V Derivatives AMPK AMPK Mogrol_Derivatives->AMPK Activates Glucose_Uptake Increased Glucose Uptake (e.g., via GLUT4) AMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Lipid_Metabolism Regulation of Lipid Metabolism AMPK->Lipid_Metabolism Therapeutic_Effects Potential Therapeutic Effects (Anti-diabetic) Glucose_Uptake->Therapeutic_Effects Gluconeogenesis->Therapeutic_Effects Lipid_Metabolism->Therapeutic_Effects

Caption: Proposed activation of the AMPK signaling pathway by mogrol and its derivatives.

Experimental Workflow

Experimental_Workflow Start Start: 11-Deoxymogrol Synthesis Chemical Synthesis of 11-Deoxymogrol Derivatives Start->Synthesis Purification1 Purification and Characterization (NMR, MS) Synthesis->Purification1 Glycosylation Enzymatic Glycosylation (UGTs, UDP-glucose) Purification1->Glycosylation Purification2 Purification of Glycosylated Derivatives (SPE, LC-MS) Glycosylation->Purification2 Bioassay Biological Evaluation (α-Glucosidase Inhibition Assay) Purification2->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR End End: Identification of Lead Compounds SAR->End

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Logical Relationship for SAR

SAR_Logic Core_Structure This compound Core Structure Aglycone_Mod Aglycone Modification (e.g., C-3, C-24 esters) Core_Structure->Aglycone_Mod Glycosylation_Mod Glycosylation Pattern (Number and type of sugars) Core_Structure->Glycosylation_Mod Biological_Activity Biological Activity (e.g., IC50) Aglycone_Mod->Biological_Activity Glycosylation_Mod->Biological_Activity SAR_Conclusion Structure-Activity Relationship Biological_Activity->SAR_Conclusion

Caption: Logical relationship for establishing structure-activity relationships.

References

Troubleshooting & Optimization

Technical Support Center: 11-Deoxymogroside V Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 11-Deoxymogroside V.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of this compound This compound is a minor constituent in Siraitia grosvenorii (monk fruit).[1]Optimize extraction and enrichment steps to maximize the recovery of minor mogrosides. Consider using techniques like boronic acid-functionalized silica (B1680970) gel which has shown to be effective in enriching specific mogrosides.[2]
Incomplete extraction from the plant material.Ensure complete extraction by performing multiple extractions (e.g., three times) with 70% aqueous ethanol (B145695).[1]
Loss of compound during column chromatography.Carefully monitor fractions using TLC or HPLC to avoid discarding fractions containing the target compound. Optimize the elution gradient to achieve better separation.
Poor Resolution in HPLC Co-elution with other structurally similar mogrosides.Use a semi-preparative HPLC with a C18 column and optimize the mobile phase. A gradient of acetonitrile (B52724) and water is commonly used for mogroside separation.[1][2]
Improper column selection.A C18 column is generally suitable for mogroside separation. Consider columns with different selectivities if co-elution persists.
Presence of Impurities in Final Product Incomplete removal of sugars, salts, and other polar compounds.Wash the macroporous resin column with a sufficient volume of deionized water (e.g., 2-3 bed volumes) to remove these impurities before eluting the mogrosides.
Carryover of closely related mogrosides.Multiple purification steps are typically required. A combination of macroporous resin chromatography followed by semi-preparative HPLC is a common strategy.
Degradation of this compound Instability at high temperatures or extreme pH.During concentration steps using a rotary evaporator, the temperature should not exceed 60°C. While Mogroside V is stable in a wide pH range (3 to 12), it is advisable to maintain a neutral pH during purification to prevent potential hydrolysis of glycosidic bonds at elevated temperatures.
Improper storage of the purified compound.For long-term storage, temperatures below 0°C (e.g., -20°C) in a well-sealed container are recommended to minimize degradation. For short-term storage, 2-8°C is acceptable.
Crystallization Failure Incorrect solvent system or concentration.A mixed solvent system of ethyl acetate (B1210297) and ethanol has been used for the crystallization of high-purity Mogroside V. The optimal solvent ratio and concentration need to be determined empirically.
Presence of impurities hindering crystal formation.Ensure the purity of the this compound solution is high before attempting crystallization. Additional purification steps may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound purification?

The dried fruit of Siraitia grosvenorii, also known as monk fruit or Luo Han Guo, is the primary source for isolating this compound.

Q2: What are the major challenges in purifying this compound?

The main challenges include its low abundance in the crude extract compared to other mogrosides like Mogroside V, and the presence of numerous structurally similar mogrosides which makes separation difficult.

Q3: What analytical techniques are used to monitor the purification process?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the composition of fractions collected during column chromatography. Mass Spectrometry (MS) is used in conjunction with HPLC to confirm the identity and purity of the final compound.

Q4: How can I improve the purity of my this compound sample?

A multi-step purification approach is recommended. This typically involves an initial enrichment using macroporous resin chromatography followed by a high-resolution separation technique like semi-preparative HPLC. For Mogroside V, purity has been shown to increase from 35.67% to 76.34% using boronic acid-functionalized silica gel, and further to 99.60% with semi-preparative HPLC.

Q5: What are the recommended storage conditions for purified this compound?

For long-term stability, it is advisable to store the purified compound at -20°C in a tightly sealed container to protect it from moisture and light. For short-term storage, 2-8°C is sufficient.

Experimental Protocols

Crude Extraction of Mogrosides from Siraitia grosvenorii
  • Maceration: Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Repeated Extraction: Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.

Enrichment by Macroporous Resin Chromatography
  • Sample Preparation: Dissolve the crude mogroside extract in deionized water.

  • Column Packing and Equilibration: Pack a chromatography column with a macroporous adsorbent resin (e.g., HZ 806) and equilibrate with deionized water.

  • Loading: Load the sample solution onto the column.

  • Washing: Wash the column with 2-3 bed volumes of deionized water to remove polar impurities like sugars and salts.

  • Elution: Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

  • Fraction Collection and Pooling: Collect fractions and monitor their composition by TLC or HPLC. Pool the fractions containing the desired mogrosides.

High-Resolution Purification by Semi-Preparative HPLC
  • Sample Preparation: Dissolve the enriched mogroside extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 semi-preparative column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient profile should be optimized for the best separation.

    • Detection: UV detector.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on retention time.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and MS to confirm identity and purity.

  • Final Product Preparation: Pool the pure fractions, remove the solvent under reduced pressure, and lyophilize to obtain a dry powder.

Data Presentation

Table 1: Example of Purity Enhancement in a Multi-Step Mogroside V Purification Process

Purification StepInitial Purity of Total MogrosidesFinal Purity of Target MogrosideKey ParametersReference
Macroporous Resin ChromatographyCrude Extract10.7% (Mogroside V)Resin: HZ 806; Elution: 40% aqueous ethanol
Boronic Acid-Functionalized Silica Gel35.67% (Mogroside V)76.34% (Mogroside V)pH-dependent adsorption and desorption
Semi-Preparative HPLC76.34% (Mogroside V)99.60% (Mogroside V)C18 column; Mobile phase: Acetonitrile/Water

Note: This data is for Mogroside V and serves as a representative example of the purification efficiency that can be achieved for mogrosides.

Visualizations

PurificationWorkflow Start Dried Siraitia grosvenorii Fruit Extraction Crude Extraction (70% Ethanol) Start->Extraction CrudeExtract Crude Mogroside Extract Extraction->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin EnrichedFraction Enriched Mogroside Fraction MacroporousResin->EnrichedFraction PrepHPLC Semi-Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC PureFractions Pure this compound Fractions PrepHPLC->PureFractions FinalProduct Lyophilized This compound PureFractions->FinalProduct TroubleshootingFlow Start Low Purity of Final Product CheckHPLC Review HPLC Chromatogram Start->CheckHPLC BroadPeaks Broad or Tailing Peaks? CheckHPLC->BroadPeaks CoElution Multiple Overlapping Peaks? BroadPeaks->CoElution No CheckColumn Check Column Integrity BroadPeaks->CheckColumn Yes OptimizeMobilePhase Optimize Mobile Phase Gradient CoElution->OptimizeMobilePhase Yes Reinject Re-purify via HPLC CoElution->Reinject No, single impurity peak AddPurificationStep Consider Additional Purification Step (e.g., different stationary phase) OptimizeMobilePhase->AddPurificationStep

References

Technical Support Center: Optimizing 11-Deoxymogroside V Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 11-Deoxymogroside V from Siraitia grosvenorii (monk fruit).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in monk fruit. Like other mogrosides, it contributes to the fruit's sweetness. The extraction of this compound can be challenging due to its relatively low concentration in the fruit compared to major mogrosides like Mogroside V. Additionally, its structural similarity to other mogrosides makes its selective extraction and purification difficult.

Q2: What is the recommended starting material for extraction?

The dried fruit of Siraitia grosvenorii is the most common starting material. The concentration of mogrosides, including minor ones, can vary depending on the fruit's maturity. It has been observed that highly glycosylated mogrosides, which have a better taste profile, accumulate and stabilize in the later stages of ripening, from 75 to 90 days after pollination.[1] Therefore, using fully mature, dried monk fruit is recommended for maximizing the yield of this compound.

Q3: What is the general workflow for extracting and purifying this compound?

The process typically involves an initial solvent extraction from the dried fruit powder, followed by a series of purification steps. A common workflow includes:

  • Extraction: Using methods like maceration, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) with a suitable solvent.

  • Crude Extract Preparation: The initial extract is filtered and concentrated to obtain a crude mogroside mixture.

  • Enrichment: The crude extract is then subjected to macroporous resin chromatography to remove impurities and enrich the mogroside fraction.

  • High-Purity Separation: The enriched fraction is further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other structurally similar mogrosides.

  • Final Product Preparation: The purified this compound is then dried, often by lyophilization, to obtain a pure powder.

Troubleshooting Guide

Issue 1: Low Yield of this compound in the Crude Extract

Q: My initial extraction is resulting in a very low yield of the target compound. What are the possible causes and how can I improve it?

A: Low yield in the crude extract can stem from several factors related to the extraction process itself. Here are some common causes and potential solutions:

  • Inefficient Cell Wall Disruption: The plant matrix needs to be sufficiently broken down to allow the solvent to access the intracellular compounds.

    • Solution: Ensure the dried monk fruit is ground into a fine powder. Using extraction techniques with physical disruption mechanisms, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), can significantly improve cell wall rupture and enhance extraction efficiency.[2][3][4][5]

  • Suboptimal Solvent Choice: The polarity of the solvent plays a crucial role in selectively dissolving the target mogrosides.

    • Solution: Aqueous ethanol (B145695) is a commonly used and effective solvent for mogroside extraction. The optimal concentration of ethanol typically ranges from 50% to 70%. It is advisable to perform small-scale trials to determine the best ethanol-to-water ratio for maximizing the yield of this compound.

  • Inappropriate Extraction Temperature: Temperature can influence both the solubility of the mogrosides and their stability.

    • Solution: Increasing the temperature can enhance the diffusion rate of mogrosides into the solvent. However, high temperatures can lead to the degradation of heat-sensitive compounds. For total mogrosides, optimal temperatures are often reported to be between 40°C and 60°C. Since some minor mogrosides are sensitive to heat, it is recommended to start with a moderate temperature (e.g., 40-50°C) and optimize from there.

  • Insufficient Extraction Time or Repetitions: The target compound may not be fully extracted in a single, short extraction cycle.

    • Solution: Increase the extraction time or perform multiple extraction cycles on the plant residue. Repeating the extraction process two to three times with fresh solvent is a common practice to ensure complete extraction of mogrosides.

Issue 2: Difficulty in Separating this compound from Other Mogrosides

Q: I am having trouble isolating this compound from other mogrosides, especially Mogroside V, during chromatography. How can I improve the separation?

A: The structural similarity among mogrosides presents a significant challenge in their separation. Here are some strategies to enhance resolution:

  • Optimize Macroporous Resin Chromatography: This initial purification step is crucial for enriching the fraction containing this compound.

    • Solution: Experiment with different types of macroporous resins to find one with the best adsorption and desorption characteristics for your target compound. The elution is typically performed with a stepwise gradient of aqueous ethanol. Carefully collecting and analyzing the fractions from different ethanol concentrations (e.g., 20%, 40%, 60%, 80%) can help to separate groups of mogrosides with different polarities.

  • Refine Semi-Preparative HPLC Conditions: This is the key step for high-purity isolation.

    • Solution:

      • Column Selection: A C18 column is commonly used for reversed-phase HPLC of mogrosides.

      • Mobile Phase Optimization: The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. Fine-tuning the gradient elution profile is critical for separating closely eluting peaks. The addition of a small amount of formic acid (e.g., 0.1%) can often improve peak shape.

      • Flow Rate: A lower flow rate can sometimes improve the resolution between closely related compounds.

Issue 3: Suspected Degradation of this compound During Processing

Q: I suspect that my target compound is degrading during the extraction or purification process. What conditions might be causing this and how can I prevent it?

A: Mogrosides can be susceptible to degradation under harsh conditions.

  • High Temperatures: As mentioned, excessive heat can lead to the breakdown of these glycosides.

    • Solution: Keep the temperature during extraction and solvent evaporation (e.g., using a rotary evaporator) below 60°C.

  • Extreme pH: The stability of glycosidic bonds can be affected by pH.

    • Solution: It is generally advisable to work with neutral or slightly acidic conditions. The impact of pH on the stability of this compound specifically is not well-documented, so maintaining a pH close to neutral during extraction and purification is a safe approach.

Issue 4: Presence of Impurities in the Final Product

Q: My purified this compound contains residual impurities. What are the likely contaminants and how can I remove them?

A: Common impurities in monk fruit extracts include sugars, pigments, and other secondary metabolites.

  • Sugars and Polar Compounds: These are highly soluble in the initial aqueous ethanol extract.

    • Solution: During macroporous resin chromatography, an initial wash with deionized water will help to remove sugars, salts, and other highly polar impurities before eluting the mogrosides with ethanol.

  • Pigments and Less Polar Compounds: These can co-elute with the mogrosides.

    • Solution: The stepwise gradient elution in both macroporous resin and semi-preparative HPLC is key to separating these impurities. Careful fraction collection and analysis (e.g., by analytical HPLC or TLC) are necessary to pool only the purest fractions of this compound. Additional purification steps, such as passing the extract through activated carbon, can also be employed to remove color.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Mogrosides from Siraitia grosvenorii

Extraction MethodKey ParametersTotal Mogroside YieldReference
Hot Water ExtractionMaterial-liquid ratio 1:15 (g/mL), 3 extractions for 60 min each5.6%
Ethanol Extraction50% ethanol, material-liquid ratio 1:20 (g/mL), 60°C, 100 min, 3 extractions5.9%
Ultrasonic-Assisted Extraction (UAE)60% ethanol, material-liquid ratio 1:45 (g/mL), 55°C, 40 kHz, 45 min2.98%
Microwave-Assisted Extraction (MAE)Water solvent, solid/liquid ratio 1:8, 750 W, 15 min0.73%
Microwave-Assisted Extraction (MAE)40% ethanol, solid/liquid ratio 1:30, 495 W, 6 min0.8%
Flash ExtractionMaterial-liquid ratio 1:20 (g/mL), 6000 r/min, 40°C, 7 min6.9%

Note: The yields reported are for total mogrosides. The optimal conditions for the extraction of the minor component this compound may vary and require specific optimization.

Table 2: Performance Characteristics of Analytical Methods for Mogroside Quantification

ParameterHPLC-UV MethodLC-MS/MS MethodReference
Linearity (r²)≥ 0.999≥ 0.9984
Limit of Detection (LOD)0.75 µg/mL9.288 - 18.159 ng/mL
Limit of Quantification (LOQ)2 µg/mL5 ng/mL (for Mogroside V in plasma)
Precision (RSD%)Intra-day: < 8.68%, Inter-day: < 5.78%3.5% - 5.2%
Accuracy (Recovery %)85.1% - 103.6%95.5% - 103.7%

Note: While specific data for this compound is limited, the data for other major mogrosides provides a reasonable proxy for expected performance due to their structural similarities.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Mogrosides

This protocol is a general guideline and should be optimized for maximizing the yield of this compound.

  • Preparation of Plant Material: Grind dried Siraitia grosvenorii fruit into a fine powder (e.g., <65 mesh).

  • Extraction:

    • Place 500 g of the powdered fruit into a suitable vessel.

    • Add 5 L of 70% aqueous ethanol.

    • Perform ultrasonic-assisted extraction at a controlled temperature (e.g., 55°C) and frequency (e.g., 40 kHz) for a specified duration (e.g., 45 minutes).

  • Filtration: Filter the mixture through filter paper or centrifuge to separate the extract from the solid residue.

  • Repeat Extraction: Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol to ensure complete extraction.

  • Concentration: Combine the filtrates from all three extractions and concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.

Protocol 2: Enrichment of this compound using Macroporous Resin Chromatography
  • Sample Preparation: Dissolve the crude mogroside extract in deionized water.

  • Column Packing and Equilibration: Pack a chromatography column with a suitable macroporous resin (e.g., HZ 806) and equilibrate the column by washing with deionized water.

  • Loading: Load the prepared sample solution onto the column.

  • Washing: Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars, salts, and other polar impurities.

  • Elution: Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with a low concentration (e.g., 20%) and gradually increase the concentration (e.g., 40%, 60%, 80%).

  • Fraction Collection and Analysis: Collect fractions using a fraction collector and monitor the composition of the fractions by Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Pool the fractions containing the desired mogrosides, including this compound, and concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.

Protocol 3: High-Purity Isolation of this compound by Semi-Preparative HPLC
  • Sample Preparation: Dissolve the enriched mogroside extract in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 30 mm × 250 mm, 5 μm).

    • Mobile Phase: A gradient of acetonitrile and water, optionally with 0.1% formic acid. The gradient program should be optimized based on the specific column and mogroside profile of the extract.

    • Flow Rate: A typical flow rate for semi-preparative HPLC is 8-15 mL/min.

    • Detection Wavelength: 203-210 nm.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the peak suspected to be this compound based on retention time relative to a known standard if available, or collect all well-resolved peaks for subsequent analysis.

  • Purity Analysis and Final Preparation:

    • Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of this compound.

    • Pool the pure fractions of this compound and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain a pure, dry powder.

Mandatory Visualizations

G cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product start Dried Monk Fruit Powder extraction Solvent Extraction (e.g., UAE with 70% Ethanol) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Mogroside Extract concentration->crude_extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom enriched_extract Enriched Mogroside Fraction resin_chrom->enriched_extract prep_hplc Semi-Preparative HPLC enriched_extract->prep_hplc purity_analysis Purity Analysis (HPLC, MS) prep_hplc->purity_analysis drying Solvent Removal & Lyophilization purity_analysis->drying final_product Pure this compound drying->final_product G cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Yield of this compound cause1 Inefficient Cell Wall Disruption problem->cause1 cause2 Suboptimal Solvent problem->cause2 cause3 Inappropriate Temperature problem->cause3 cause4 Insufficient Extraction Time problem->cause4 solution1 Use fine powder; Employ UAE or MAE cause1->solution1 solution2 Optimize ethanol concentration (50-70%) cause2->solution2 solution3 Maintain moderate temp. (e.g., 40-50°C) cause3->solution3 solution4 Increase extraction time; Perform multiple extractions cause4->solution4

References

Technical Support Center: Analysis of 11-Deoxymogroside V by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of 11-Deoxymogroside V. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound?

A1: Electrospray ionization (ESI) in negative mode is recommended for the sensitive detection of this compound and other mogrosides. These molecules readily form [M-H]⁻ ions, providing a strong signal for quantification.[1][2]

Q2: Which type of HPLC column is most suitable for separating this compound?

A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of mogrosides, including this compound.[2][3] Columns with a particle size of 3 µm or smaller can provide excellent resolution and peak shape.

Q3: What are the recommended mobile phases for the HPLC separation?

A3: A binary mobile phase system consisting of acetonitrile (B52724) and water is a good starting point. The addition of a small amount of formic acid (e.g., 0.1%) to both solvents can improve peak shape and ionization efficiency.[1] Alternatively, a methanol-water mobile phase can also be used and may offer different selectivity.

Q4: How can I prepare plant extracts or beverage samples for this compound analysis?

A4: A common method involves solid-liquid extraction with a methanol/water mixture (e.g., 80/20 v/v), followed by sonication to ensure thorough extraction. The resulting extract should be filtered through a 0.22 µm filter before injection to protect the HPLC system. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

Q5: What are the expected precursor and product ions for this compound in MS/MS analysis?

A5: While specific experimental data for this compound fragmentation is not widely published, we can predict its behavior based on its structure and the known fragmentation of Mogroside V. This compound has a molecular weight of 1268.5 g/mol . The precursor ion in negative ESI mode would be the [M-H]⁻ ion at m/z 1267.5. The fragmentation is expected to involve the sequential loss of glucose units (162 Da). A likely and significant fragmentation would be the loss of one glucose molecule, resulting in a product ion at m/z 1105.5.

Experimental Protocols

Optimized HPLC-MS Method for this compound Quantification

This protocol provides a validated starting point for the analysis of this compound. Further optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 1267.5
Product Ion (m/z) 1105.5
Collision Energy Optimization required (start at 30 eV)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- Presence of active sites on the column- Replace the column- Ensure the sample is dissolved in the initial mobile phase- Add a small amount of acid (e.g., formic acid) to the mobile phase
Low Sensitivity / No Peak Detected - Incorrect MS/MS transition- Suboptimal ionization source parameters- Sample degradation- Confirm the precursor and product ions for this compound- Optimize capillary voltage, source temperatures, and gas flows- Prepare fresh samples and standards; investigate sample stability
Shifting Retention Times - Inadequate column equilibration- Fluctuations in mobile phase composition or column temperature- System leaks- Increase the equilibration time between injections- Use a column oven and ensure proper mobile phase mixing- Check for leaks in the HPLC system
High Background Noise - Contaminated mobile phase or solvent lines- Matrix effects from the sample- Dirty ion source- Use fresh, high-purity solvents- Implement a sample cleanup step (e.g., SPE)- Clean the mass spectrometer's ion source according to the manufacturer's instructions
Inconsistent Results - Sample instability in the autosampler- Poor reproducibility of sample preparation- Use a cooled autosampler if available and analyze samples promptly- Ensure consistent and accurate pipetting and extraction procedures

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Plant Material / Beverage Extraction Methanol/Water Extraction & Sonication Sample->Extraction Filtration 0.22 µm Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI Negative, MRM) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Problem Encountered PeakIssue Peak Shape or Retention Time Issue? Start->PeakIssue SensitivityIssue Low or No Signal? PeakIssue->SensitivityIssue No CheckColumn Check Column & Mobile Phase PeakIssue->CheckColumn Yes InconsistentResults Inconsistent Results? SensitivityIssue->InconsistentResults No OptimizeMS Optimize MS Parameters (Ions, Voltages, Gas) SensitivityIssue->OptimizeMS Yes ReviewSamplePrep Review Sample Preparation Protocol InconsistentResults->ReviewSamplePrep Yes Solution Problem Resolved InconsistentResults->Solution No CheckEquilibration Verify Equilibration & System Leaks CheckColumn->CheckEquilibration CheckEquilibration->Solution CheckSample Check Sample Integrity & Concentration OptimizeMS->CheckSample CheckSample->Solution CheckAutosampler Check Autosampler Stability ReviewSamplePrep->CheckAutosampler CheckAutosampler->Solution

Caption: Troubleshooting logic for HPLC-MS analysis.

References

Technical Support Center: Storage and Handling of 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 11-Deoxymogroside V during storage and experimental procedures. Adherence to these guidelines is crucial for ensuring the integrity and reliability of your research outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Loss of Potency or Appearance of Unexpected Peaks in HPLC Analysis Degradation of this compound.1. Verify Storage Conditions: Confirm that the compound was stored at the recommended temperature (2-8°C for short-term or -20°C for long-term), protected from light and moisture. 2. Assess Solution Stability: Prepare fresh solutions for each experiment. If solutions must be stored, perform a short-term stability study in your specific experimental medium at the intended storage temperature. Analyze the solution at various time points to monitor for degradation. 3. Check for Contamination: Analyze a fresh, unopened sample to rule out contamination of the stored sample.
Inconsistent Experimental Results Instability of this compound in the experimental medium (e.g., buffer, cell culture media).1. Evaluate Medium pH: Ensure the pH of your experimental medium is within the stable range for mogrosides (pH 3-11).[1] 2. Prepare Fresh Solutions: As a best practice, always prepare solutions of this compound immediately before use.
Precipitation of the Compound from Solution Upon Storage Poor solubility or degradation leading to the formation of less soluble products.1. Verify Solubility: Confirm the solubility of this compound in your chosen solvent. 2. Filter the Solution: If precipitation is observed, filter the solution through a suitable syringe filter (e.g., 0.22 µm) before use to remove any insoluble material. 3. Analyze the Precipitate: If feasible, analyze the precipitate (e.g., by HPLC or LC-MS) to determine if it is the parent compound or a degradation product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[1] For short-term storage, 2-8°C is acceptable.[1]

Q2: How stable is this compound at room temperature?

A2: While specific long-term stability data for this compound at room temperature is limited, studies on the structurally similar Mogroside V show it to be stable for extended periods at ambient temperatures.[1] However, for the pure compound, especially in solution, prolonged storage at room temperature is not recommended to prevent potential degradation.[1] Short-term handling at ambient temperatures during experimental procedures is generally acceptable.

Q3: What is the expected shelf-life of this compound?

A3: A definitive shelf-life for this compound has not been established. However, based on the stability of similar mogrosides, a shelf-life of at least two to three years can be anticipated when stored under the recommended conditions (2-8°C or -20°C, protected from light and moisture). It is crucial to perform periodic purity checks to ensure the integrity of the compound over time.

Q4: Is this compound sensitive to light?

A4: Yes. As a general precaution for triterpenoid (B12794562) glycosides, it is recommended to protect this compound from light to prevent potential photodegradation. Store in an amber vial or a light-blocking container.

Q5: What is the stability of this compound in different pH solutions?

A5: Mogroside V, a closely related compound, is reported to be stable in a wide pH range, from 3 to 11, when stored at 2-8°C. It is anticipated that this compound would exhibit similar stability. However, at extreme pH values and elevated temperatures, hydrolysis of the glycosidic bonds may occur.

Data Presentation

Summary of Stability Data for Structurally Similar Mogroside V

Since specific quantitative stability data for this compound is limited, the following table summarizes the known stability of Mogroside V, which can serve as a valuable reference.

Condition Observation Reference
pH Stability (2-8°C) Stable in the pH range of 3-11.
Thermal Stability Stable at high temperatures.
Long-Term Storage Recommended at 2-8°C or -20°C, protected from light and moisture.
Room Temperature Storage Monk fruit extract with high Mogroside V content is stable for up to three years at ambient temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathway of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • HPLC system with a suitable C18 column and UV or ELSD detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol in water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl in a reaction vial.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH in a reaction vial.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a reaction vial.

    • Incubate the mixture at room temperature for defined periods.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C) for defined periods.

    • At each time point, withdraw a sample, dissolve it in the initial solvent, and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for defined periods.

    • At each time point, withdraw an aliquot and analyze by HPLC.

  • Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of water and incubating it under the same conditions as the stressed samples.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products.

Objective: To separate this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (UV or ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a starting condition of 20% acetonitrile, ramping up to 80% over 30 minutes. The mobile phase can be optimized based on the separation of degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 203-210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare standard solutions of this compound at known concentrations to establish a calibration curve.

  • Inject the samples from the forced degradation study and the control sample.

  • Analyze the chromatograms to determine the retention time of this compound and identify any new peaks corresponding to degradation products.

  • Quantify the amount of this compound remaining and the percentage of degradation.

Visualizations

Logical Workflow for Investigating Degradation of this compound

G cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis and Characterization start This compound Sample storage Verify Storage Conditions (Temp, Light, Moisture) start->storage purity Initial Purity Check (HPLC) storage->purity stress Subject to Stress Conditions purity->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photodegradation stress->photo analysis Analyze Stressed Samples (HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify Degradation (Peak Area Reduction) analysis->quantify identify Identify Degradation Products (Mass Spectrometry) analysis->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for investigating the degradation of this compound.

Potential Degradation Pathway of this compound via Hydrolysis

G A This compound (Pentaglycoside) B Intermediate Glycosides (e.g., Tetra-, Triglycosides) A->B Hydrolysis (Acid/Base/Enzyme) C Mogrol (Aglycone) B->C Further Hydrolysis D Glucose B->D

Caption: Simplified potential degradation pathway of this compound.

References

Troubleshooting poor resolution in chromatographic separation of mogrosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for poor resolution in the chromatographic separation of mogrosides.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for mogroside separation?

A reverse-phase HPLC method is generally recommended for the separation of mogrosides. A C18 column is the most commonly used stationary phase. A good starting point for the mobile phase is a gradient elution using acetonitrile (B52724) and water.[1] Detection is typically performed at low UV wavelengths, such as 203 nm or 208 nm, because mogrosides lack a strong chromophore.[1][2]

Q2: How can I improve the resolution between closely eluting mogrosides?

To enhance resolution, you can optimize several parameters. Modifying the mobile phase by changing the organic solvent (e.g., switching from acetonitrile to methanol (B129727) or using a combination) can alter selectivity.[1] Adjusting the gradient profile to be shallower around the elution time of the mogrosides of interest can also provide better separation.[1] Additionally, experimenting with the column temperature can influence selectivity and peak shape.

Q3: My peaks are broad and tailing. What are the potential causes and solutions?

Poor peak shape, such as tailing or fronting, can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to distorted peaks. Try reducing the sample concentration or the injection volume.

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, affecting performance. Flushing the column with a strong solvent may resolve this issue.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be weaker than or the same as the initial mobile phase to ensure proper peak focusing on the column.

  • Secondary Interactions: Mogrosides can interact with the silica (B1680970) backbone of the stationary phase. Adding a small amount of acid, like 0.1% formic acid, to the mobile phase can help to suppress these interactions and improve peak shape.

Q4: What is the role of Solid-Phase Extraction (SPE) in mogroside analysis?

Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to purify and concentrate mogrosides from complex matrices like crude plant extracts. A common approach is reversed-phase SPE with a C18 sorbent. The crude extract is loaded onto the cartridge, and the relatively nonpolar mogrosides are retained while more polar impurities are washed away. The purified mogrosides are then eluted with a stronger, less polar solvent. This pre-purification step can significantly improve the quality of the subsequent chromatographic separation.

Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to diagnosing and resolving poor resolution in your mogroside separations.

Problem: Co-eluting or Overlapping Peaks

This is a common issue when separating structurally similar mogrosides.

Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower organic content generally increases retention and may improve separation.
Inadequate Gradient Program Make the gradient shallower around the elution time of the target mogrosides. This provides more time for separation to occur.
Incorrect Stationary Phase While C18 is a good starting point, other stationary phases like C8 or Phenyl-Hexyl may offer different selectivity and better resolution for your specific sample.
Flow Rate Too High Reducing the flow rate can enhance resolution, although it will increase the analysis time.
Temperature Not Optimized Adjust the column temperature. An optimal temperature can improve peak shape and selectivity.
Problem: General Loss of Resolution and Peak Broadening

A gradual decline in performance can indicate a problem with the column or system.

Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent to remove adsorbed impurities. Using a guard column can help prolong the life of the analytical column.
Column Degradation Over time, the stationary phase can degrade. If flushing does not improve performance, the column may need to be replaced.
Extra-Column Volume Ensure all fittings and tubing are properly connected and as short as possible to minimize dead volume, which can contribute to band broadening.
Air Bubbles in the System Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging to prevent bubbles from interfering with the detector.

Experimental Protocols

Example HPLC Method for Mogroside V Separation

This protocol provides a starting point for the analysis of Mogroside V. Optimization may be required for different sample matrices and instrumentation.

Parameter Condition
Column C18, 4.6 mm i.d. x 250 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile. Gradient elution can be performed. For example, a linear gradient from 15% B to 40% B over 15 minutes.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 32°C
Detection UV at 203 nm
Injection Volume 10 µL
Solid-Phase Extraction (SPE) Protocol for Mogroside Purification

This protocol outlines a general procedure for purifying mogrosides from a crude extract using a C18 SPE cartridge.

  • Conditioning: Activate the C18 sorbent by passing 5 mL of methanol through the cartridge.

  • Equilibration: Prepare the sorbent for the aqueous sample by passing 5 mL of deionized water through the cartridge. Do not let the sorbent dry out.

  • Sample Loading: Load the crude extract solution (dissolved in a solvent compatible with the mobile phase) onto the cartridge at a slow flow rate (approx. 1-2 drops per second).

  • Washing: Wash the cartridge with a weak solvent (e.g., 30% methanol in water) to remove polar impurities.

  • Elution: Elute the retained mogrosides with a stronger solvent (e.g., 70-80% methanol or acetonitrile).

  • Reconstitution: Evaporate the eluent and reconstitute the purified mogrosides in the initial mobile phase for HPLC analysis.

Visualizations

Troubleshooting_Workflow start Poor Resolution Observed check_peaks Are peaks overlapping or co-eluting? start->check_peaks check_shape Are peaks broad or tailing? start->check_shape optimize_mobile_phase Optimize Mobile Phase (Solvent ratio, pH) check_peaks->optimize_mobile_phase Yes check_overload Check for Column Overload (Reduce sample concentration/volume) check_shape->check_overload Yes adjust_gradient Adjust Gradient Profile (Make shallower) optimize_mobile_phase->adjust_gradient change_column Consider Different Stationary Phase adjust_gradient->change_column reduce_flow_rate Reduce Flow Rate change_column->reduce_flow_rate optimize_temp Optimize Temperature reduce_flow_rate->optimize_temp end Resolution Improved optimize_temp->end check_contamination Check for Column Contamination (Flush with strong solvent) check_overload->check_contamination check_sample_solvent Check Sample Solvent (Match initial mobile phase) check_contamination->check_sample_solvent check_system Check System for Leaks, Bubbles, and Dead Volume check_sample_solvent->check_system check_system->end

Caption: Troubleshooting workflow for poor resolution.

Mogroside_Purification_Workflow cluster_spe SPE Steps start Crude Mogroside Extract spe Solid-Phase Extraction (SPE) with C18 Cartridge start->spe condition 1. Condition with Methanol equilibrate 2. Equilibrate with Water condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash with Weak Solvent (e.g., 30% MeOH) load->wash elute 5. Elute with Strong Solvent (e.g., 70% MeOH) wash->elute purified_extract Purified Mogroside Fraction elute->purified_extract hplc HPLC Analysis purified_extract->hplc end Quantification and Analysis hplc->end

Caption: Mogroside purification and analysis workflow.

References

Technical Support Center: Enhancing the Solubility of 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals facing solubility challenges with 11-Deoxymogroside V in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cucurbitane triterpene glycoside, a natural compound isolated from the fruit of Siraitia grosvenorii (monk fruit).[1][2] Like many complex natural products, it can exhibit poor aqueous solubility, which poses a significant challenge for achieving accurate and reproducible results in in vitro assays that are typically conducted in aqueous buffer systems or cell culture media.[3]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for preparing a concentrated stock solution of this compound and similar poorly soluble compounds.[2][4] It is a powerful, water-miscible organic solvent capable of dissolving many nonpolar compounds. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low, typically well below 1%, as higher concentrations can be cytotoxic.

Q3: My this compound powder is not dissolving even in DMSO. What should I do?

A3: If you encounter difficulty dissolving the compound in DMSO at room temperature, you can try the following:

  • Sonication: Use an ultrasonic bath to break up compound aggregates and increase the surface area for dissolution.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes. Be mindful of the compound's stability at elevated temperatures.

  • Vortexing: Ensure thorough and vigorous mixing by vortexing the solution.

Q4: What are the best practices for storing this compound stock solutions?

A4: To maintain the integrity of your compound, stock solutions should be stored at -20°C or -80°C. It is highly recommended to dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. For light-sensitive compounds, storing them in amber-colored vials is also advisable.

Troubleshooting Guide

Issue 1: The compound precipitates when I dilute my DMSO stock into the aqueous assay buffer or cell culture medium.

This common issue, often called "crashing out," occurs because the compound is much less soluble in the aqueous final medium than in the concentrated DMSO stock.

  • Solution A: Optimize Final Solvent Concentration:

    • Reduce Final Compound Concentration: The simplest approach is to test a lower final concentration of this compound in your assay.

    • Increase Co-solvent Concentration: If your experimental system can tolerate it, a modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Solution B: Modify the Dilution Protocol:

    • Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C can help.

    • Rapid Mixing: Add the DMSO stock solution dropwise into the pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.

  • Solution C: Explore Alternative Solubilization Methods:

    • Use a Co-solvent System: A mixture of solvents can sometimes be more effective than a single one.

    • Employ Solubility Enhancers: Consider using excipients like cyclodextrins or surfactants. These agents can form inclusion complexes or micelles, respectively, which encapsulate the compound and enhance its apparent aqueous solubility.

Issue 2: I'm observing high variability in my experimental results.

Poor solubility is a major cause of experimental variability and non-reproducible data. If the compound is not fully and consistently dissolved, the effective concentration will be lower than intended and may vary between wells or experiments.

  • Solution: Conduct a Solubility Test:

    • Before starting a large-scale experiment, perform a preliminary test to determine the maximum concentration at which this compound remains soluble in your final assay medium.

    • Visually inspect the solution for any signs of precipitation or turbidity. You can also centrifuge the solution and measure the concentration in the supernatant to determine the actual soluble concentration.

Issue 3: The chosen solvent (e.g., DMSO) is incompatible with my assay system.

Some assays are sensitive to organic solvents.

  • Solution A: Test Alternative Solvents: Other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested. The tolerance of your specific assay to each solvent must be determined, and appropriate vehicle controls are essential.

  • Solution B: Use Solvent-Free Delivery Systems:

    • Cyclodextrins: Formulations with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can create aqueous stock solutions without the need for organic solvents.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Triton X-100 can be used, particularly in biochemical (non-cell-based) assays, to maintain solubility.

Data Presentation

The following table provides solubility data for the structurally similar Mogroside V and illustrates potential solubility enhancements for this compound using various common techniques.

CompoundMethod/SolventConcentrationRemarks
Mogroside VDMSO / Dimethylformamide~1 mg/mLHigh solubility in pure organic solvents.
Mogroside VPBS (pH 7.2)~10 mg/mLGood aqueous solubility, suggesting mogrosides are not entirely insoluble.
This compound DMSO >10 mg/mL (Expected) Soluble in DMSO.
This compound 1% DMSO in PBS (Hypothetical) ~5-20 µg/mL Limited solubility upon dilution into aqueous buffer.
This compound 2% HP-β-CD in PBS (Hypothetical) ~50-100 µg/mL Significant improvement in aqueous solubility via complexation.
This compound 1% Tween® 80 in PBS (Hypothetical) ~35-70 µg/mL Moderate improvement in aqueous solubility via micellar solubilization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound (Molecular Weight: ~947.15 g/mol ) needed. For 1 mL of a 10 mM stock, you would need 9.47 mg.

  • Weighing: Accurately weigh the calculated amount of the compound into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Dissolution: Vortex the mixture vigorously until the compound is fully dissolved. If necessary, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solution by Dilution in Aqueous Medium

  • Pre-warm Medium: Place the required volume of your final assay buffer or cell culture medium in a sterile tube and pre-warm it to 37°C.

  • Prepare for Dilution: Set a vortex mixer to a medium-high speed.

  • Serial Dilution (if needed): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO before the final aqueous dilution.

  • Final Dilution: While the aqueous medium is vortexing, add the required volume of the DMSO stock solution dropwise directly into the liquid (not down the side of the tube). This ensures rapid mixing and dispersion.

  • Final Mix: Continue to vortex the solution for an additional 30 seconds to ensure homogeneity.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your assay.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of the aqueous medium.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_0 cluster_1 Troubleshooting Steps start Start: Solubilize This compound prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous assay medium prep_stock->dilute check_sol Is compound soluble? dilute->check_sol precip Precipitation Occurs check_sol->precip No success Proceed with Assay check_sol->success Yes optimize 1. Optimize Dilution - Lower final concentration - Increase vortex speed - Pre-warm medium precip->optimize recheck1 Soluble? optimize->recheck1 recheck1->success Yes excipients 2. Use Excipients - Add Cyclodextrin (HP-β-CD) - Add Surfactant (Tween-80) recheck1->excipients No recheck2 Soluble? excipients->recheck2 recheck2->success Yes alt_solvent 3. Change Solvent System - Test Ethanol or DMF - Prepare new stock recheck2->alt_solvent No alt_solvent->prep_stock G cluster_pathway Simplified TLR4 Signaling Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB p50/p65 (NF-κB) IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Cytokines Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Mogroside This compound (Hypothesized) Mogroside->TLR4 Inhibition?

References

Technical Support Center: Method Refinement for Accurate Quantification of 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 11-Deoxymogroside V. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to address specific issues encountered during analysis.

Troubleshooting Guide

This guide addresses common problems encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC-UV Secondary Interactions: Silanol (B1196071) groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing peak tailing.Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase to suppress the ionization of silanol groups and reduce peak tailing.[1] Column Choice: Use a column with end-capping to minimize exposed silanol groups.
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.Solvent Matching: Dissolve and inject the sample in the initial mobile phase or a weaker solvent. If a stronger solvent is necessary for solubility, minimize the injection volume.
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.Sample Dilution: Dilute the sample to a concentration within the linear range of the method.
Low Sensitivity/Poor Signal in HPLC-UV Lack of a Strong Chromophore: Mogrosides, including this compound, lack a strong UV chromophore, resulting in weak absorbance.Low Wavelength Detection: Set the UV detector to a low wavelength, typically around 203-210 nm, where the compound exhibits some absorbance.[2] Alternative Detectors: Consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) which do not rely on a chromophore for detection.[3][4]
Variable Retention Times in HPLC Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection.Increase Equilibration Time: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection, especially for gradient methods.[1]
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile organic solvents.Fresh Mobile Phase: Prepare mobile phase fresh daily and keep the solvent reservoirs covered.
Pump Malfunction: Leaks or air bubbles in the pump can lead to inconsistent flow rates.System Maintenance: Regularly check for leaks in the HPLC system and prime the pump to remove any air bubbles.
Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Co-eluting Matrix Components: Other compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source.Improve Sample Preparation: Utilize Solid-Phase Extraction (SPE) to clean up the sample and remove interfering matrix components. Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds.
High Salt Concentration: Non-volatile salts in the final sample can cause ion suppression.Use Volatile Buffers: Employ volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile salts (e.g., phosphate (B84403) buffers).
Inaccurate Quantification Standard Purity: The purity of the this compound reference standard is unknown or inaccurate.Standard Qualification: Use a well-characterized reference standard with a certificate of analysis. If not available, consider purity determination by a quantitative NMR (qNMR) method.
Degradation of Analyte: this compound may be unstable under certain storage or experimental conditions.Stability Studies: Assess the stability of this compound in the sample solvent and under the storage conditions used. Prepare fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the accurate quantification of this compound?

A1: Both HPLC-UV and LC-MS/MS can be used for the quantification of this compound. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for analysis in complex matrices like plasma or plant extracts. HPLC-UV is a more accessible technique but may suffer from lower sensitivity due to the weak UV absorbance of mogrosides.

Q2: How can I improve the separation of this compound from other structurally similar mogrosides?

A2: Gradient elution is highly recommended for separating complex mixtures of mogrosides. A typical mobile phase system consists of a slightly acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Optimizing the gradient profile is crucial for achieving good resolution between closely related mogrosides.

Q3: What are the expected mass spectral characteristics of this compound in LC-MS/MS?

Q4: What are the critical parameters for sample preparation when extracting this compound from plant material?

A4: Key parameters for optimizing the extraction of mogrosides from Siraitia grosvenorii include the solvent composition (aqueous ethanol (B145695) is common), extraction time, and temperature. Ultrasound-assisted extraction (UAE) can enhance the extraction efficiency. Subsequent cleanup using solid-phase extraction (SPE) is often necessary to remove interfering compounds before analysis.

Q5: Are there any known stability issues with this compound?

A5: While specific stability data for this compound is limited, mogrosides can be susceptible to degradation under harsh pH conditions or elevated temperatures. It is recommended to store standard solutions at low temperatures (2-8°C or -20°C), protected from light. For experiments, it is best practice to prepare fresh solutions.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the quantification of mogrosides. Note that much of the available data is for Mogroside V, a structurally similar compound, which can be used as a reference point for method development for this compound.

Table 1: HPLC-UV Method Performance for Mogroside V Quantification

ParameterTypical ValueReference
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.75 µg/mL
Limit of Quantification (LOQ)2 µg/mL
Precision (RSD%)Intra-day: < 8.68%, Inter-day: < 5.78%
Accuracy (Recovery %)85.1% - 103.6%

Table 2: LC-MS/MS Method Performance for Mogroside V Quantification

ParameterTypical ValueReference
Linearity (r²)≥ 0.9984
Limit of Quantification (LOQ)96.0 ng/mL (in rat plasma)
Precision (RSD%)Intra-day & Inter-day: < 10.1%
Accuracy (Recovery %)91.3% - 95.7%
Matrix Effect98.2% - 105.0%

Experimental Protocols

Refined HPLC-UV Method for Quantification of this compound

This protocol provides a starting point for the development of a robust HPLC-UV method.

  • Chromatographic System:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 203 nm.

    • Injection Volume: 10 µL.

    • Gradient Program (Example):

      • 0-10 min: 20% B

      • 10-30 min: 20-40% B

      • 30-40 min: 40-60% B

      • 40-45 min: 60-20% B

      • 45-50 min: 20% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50% methanol in water).

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Centrifuge to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Refined LC-MS/MS Method for Quantification of this compound

This protocol outlines a sensitive and selective LC-MS/MS method.

  • Chromatographic System:

    • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program (Example):

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B (re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Note: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard. An internal standard should be used for accurate quantification.

  • Sample Preparation (for Plasma):

    • To a 50 µL plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Quantification:

    • Prepare a calibration curve using matrix-matched standards.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Calculate the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow_hplc_uv cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample Sample Weighing & Dissolution sonicate Sonication sample->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_injection HPLC Injection filter->hplc_injection Inject c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (203 nm) c18_column->uv_detection chromatogram Chromatogram Generation uv_detection->chromatogram Data Acquisition calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for HPLC-UV quantification of this compound.

experimental_workflow_lc_ms cluster_sample_prep Sample Preparation (Plasma) cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample + IS protein_ppt Protein Precipitation (ACN) plasma_sample->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection Inject c18_separation C18 Column Separation lc_injection->c18_separation ms_detection MS/MS Detection (MRM) c18_separation->ms_detection chromatogram Chromatogram Generation ms_detection->chromatogram Data Acquisition calibration Calibration Curve (Area Ratio) chromatogram->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

References

Addressing matrix effects in the analysis of 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 11-Deoxymogroside V.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] This can be particularly challenging when analyzing complex matrices such as plasma, urine, or plant extracts.

Q2: What are the common causes of matrix effects in LC-MS/MS analysis?

A2: Common causes of matrix effects include the presence of endogenous components from the biological sample (e.g., phospholipids, salts, proteins) or exogenous substances introduced during sample preparation (e.g., anticoagulants, dosing vehicles).[1] For plant-derived samples, pigments, lipids, and other secondary metabolites can also contribute significantly to matrix effects.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A qualitative method involves post-column infusion of a standard solution of this compound while injecting a blank matrix extract.[3] A quantitative assessment can be performed by comparing the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix extract after processing.[4]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for overcoming matrix effects?

A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, D). SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical physicochemical properties to the analyte and will be affected by matrix interferences in the same way. This allows for accurate correction of any signal suppression or enhancement.

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: Several companies specialize in the synthesis and supply of stable isotope-labeled compounds for research purposes. While a specific, off-the-shelf SIL-IS for this compound may not always be available, companies like Cambridge Isotope Laboratories and Merck offer custom synthesis services. It is recommended to inquire with these suppliers for the feasibility and cost of synthesizing a custom this compound SIL-IS.

Troubleshooting Guides

Issue: Inaccurate and inconsistent quantitative results for this compound.

This guide provides a tiered approach to troubleshooting and mitigating matrix effects, from simple adjustments to more comprehensive solutions.

Tier 1: Initial Assessment and Simple Mitigation

  • Evaluate Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction addition method. A matrix effect value significantly deviating from 100% indicates the need for mitigation.

  • Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components. However, this approach may compromise the limit of quantification if the analyte concentration is low.

Tier 2: Optimization of Sample Preparation

If simple dilution is insufficient, more advanced sample preparation techniques should be employed to remove matrix interferences before LC-MS/MS analysis. The choice of technique will depend on the complexity of the matrix and the resources available.

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

Sample Preparation TechniquePrincipleReported Matrix Effect (%)*AdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample (e.g., plasma) using an organic solvent like methanol (B129727) or acetonitrile, and the supernatant containing the analyte is analyzed.98.2 - 105.0% for Mogroside V in rat plasmaSimple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases, separating it from matrix components that have different solubilities.Typically >85%Can provide cleaner extracts than PPT.Can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.Typically >90%Provides very clean extracts and allows for sample concentration.Can be more expensive and requires method development to select the appropriate sorbent and solvents.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving an extraction/partitioning step with an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.Highly effective for complex matrices, often resulting in matrix effects close to 100%.Fast, easy, and uses minimal solvent. Effective for a wide range of analytes and matrices.Originally developed for pesticide analysis in food, but adaptable to other applications.

*Note: The reported matrix effect for PPT is for Mogroside V, a structurally similar compound. Data for other techniques are typical ranges observed in LC-MS/MS analysis and may vary for this compound.

Tier 3: The Gold Standard - Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard.

  • Action: Synthesize or procure a custom ¹³C- or D-labeled this compound.

  • Rationale: The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

Experimental Protocol: Protein Precipitation for Analysis of this compound in Plasma

This protocol is adapted from a validated method for the analysis of Mogroside V in rat plasma and is a good starting point for troubleshooting matrix effects in biological fluids.

Materials:

  • Plasma sample containing this compound

  • Methanol (LC-MS grade)

  • Internal Standard (IS) solution (if available, a structurally similar compound or a SIL-IS)

  • Vortex mixer

  • Centrifuge capable of 15,000 x g

  • Nitrogen evaporator (optional)

  • Reconstitution solvent (e.g., 60:40 methanol:water)

  • LC-MS/MS system

Procedure:

  • Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

  • To a 75 µL aliquot of the plasma sample, add 250 µL of methanol (containing the IS, if used).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the mixture at 15,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Vortex for 1 minute and centrifuge for 5 minutes.

  • Inject a 4 µL aliquot into the LC-MS/MS system for analysis.

Visual Guides

The following diagrams illustrate the workflow for addressing matrix effects and the logical relationship between different mitigation strategies.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Plant Extract) Add_IS Spike with Internal Standard (Preferably SIL-IS) Sample->Add_IS Extraction Extraction/Cleanup (PPT, LLE, SPE, or QuEChERS) Add_IS->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification ME_Assessment Matrix Effect Assessment Quantification->ME_Assessment Validation Method Validation ME_Assessment->Validation

Caption: Experimental workflow for the analysis of this compound, incorporating steps to address matrix effects.

Mitigation_Strategy Start Inaccurate Results for This compound Check_ME Assess Matrix Effect (Post-Extraction Addition) Start->Check_ME ME_Present Matrix Effect Significant? Check_ME->ME_Present Dilution Dilute Sample Extract ME_Present->Dilution Yes End_Good Accurate & Reproducible Results ME_Present->End_Good No Dilution_OK Quantification Still Possible? Dilution->Dilution_OK Optimize_Prep Optimize Sample Prep (SPE, LLE, QuEChERS) Dilution_OK->Optimize_Prep No Dilution_OK->End_Good Yes Use_SIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Prep->Use_SIL End_Bad Re-evaluate Method Optimize_Prep->End_Bad Use_SIL->End_Good

Caption: Logical decision tree for troubleshooting and mitigating matrix effects in this compound analysis.

References

Minimizing co-extraction of interfering compounds with 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the co-extraction of interfering compounds during the purification of 11-Deoxymogroside V.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds co-extracted with this compound?

A1: During the extraction of this compound from its natural source, Siraitia grosvenorii (monk fruit), several classes of compounds are commonly co-extracted. These include:

  • Other Mogrosides: Due to their structural similarity, other mogrosides such as Mogroside V, Isomogroside V, Mogroside IV, 11-oxo-mogroside V, and Siamenoside I are the most common interfering compounds.[1]

  • Polar Compounds: Sugars (e.g., fructose, glucose), salts, and other highly polar molecules are often present in the initial crude extract.[2]

  • Less Polar Compounds: Polyphenols, flavonoids, and various terpenes can also be co-extracted.[3]

  • Macromolecules: Proteins and pectins can be present in the initial extract.[4]

  • Volatile Compounds: Sulfur-containing compounds can be present and may interfere with the taste and purity of the final product.[5]

Q2: What is the general strategy to minimize the co-extraction of these interfering compounds?

A2: A multi-step purification strategy is typically employed to isolate this compound. This involves an initial extraction followed by several chromatographic steps designed to remove compounds with different physicochemical properties. The general workflow includes:

  • Initial Extraction: Usually with hot water or an ethanol-water mixture to obtain a crude extract.

  • Macroporous Resin Chromatography: This is a crucial step for the initial cleanup and enrichment of total mogrosides, removing highly polar compounds like sugars and salts.

  • Solid-Phase Extraction (SPE): Often using a C18 (ODS) stationary phase to further separate mogrosides from less polar impurities.

  • Specialized Affinity Chromatography: Techniques like using boronic acid-functionalized silica (B1680970) gel can selectively bind glycosides, offering a high degree of purification.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final polishing step to isolate this compound to a high purity.

Troubleshooting Guides

Issue 1: Low Purity of this compound after Macroporous Resin Chromatography
Potential Cause Troubleshooting Step Expected Outcome
Co-elution of other mogrosides Optimize the ethanol (B145695) gradient during elution. A shallower gradient can improve the resolution between different mogrosides.Better separation of this compound from other structurally similar mogrosides.
Presence of polar impurities (sugars, salts) Ensure a thorough wash with deionized water after loading the sample onto the resin and before starting the ethanol elution.Removal of highly polar compounds that do not adsorb strongly to the resin.
Inappropriate resin selection Select a resin with optimal polarity and surface area for mogroside separation. Non-polar or weakly polar resins are generally effective.Improved adsorption of mogrosides and better separation from unwanted compounds.
Issue 2: Presence of Flavonoids and Polyphenols in the Enriched Fraction
Potential Cause Troubleshooting Step Expected Outcome
Similar polarity to mogrosides Implement a solid-phase extraction (SPE) step with a C18 (ODS) cartridge after macroporous resin chromatography. The elution solvent can be fine-tuned to selectively elute mogrosides while retaining more hydrophobic flavonoids and polyphenols.Enhanced removal of less polar impurities, leading to a cleaner mogroside fraction.
Co-elution from macroporous resin Adjust the pH of the sample and mobile phase during macroporous resin chromatography. The charge state of phenolic compounds can be altered, affecting their retention.Improved separation based on differential interactions with the resin.
Issue 3: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete initial extraction Optimize the extraction solvent (e.g., ethanol concentration), temperature, and time. Ultrasonic-assisted extraction can also improve efficiency.Increased recovery of total mogrosides from the plant material.
Irreversible adsorption to chromatography media Ensure the chosen resin or sorbent is appropriate for mogrosides and that the elution conditions are strong enough to desorb the target compound.Higher recovery of this compound during the purification steps.
Degradation of the compound Avoid high temperatures and extreme pH conditions during extraction and purification.Preservation of the chemical integrity of this compound throughout the process.

Data Presentation

Table 1: Purity Enhancement of Mogrosides at Different Purification Stages

Purification StepInitial Purity of Total MogrosidesFinal Purity of Target Mogroside (Mogroside V as a proxy)Key ParametersReference
Macroporous Resin Chromatography Crude Extract10.7%Resin: HZ 806; Elution: 40% aqueous ethanol
Boronic Acid-Functionalized Silica Gel 35.67%76.34%pH-dependent adsorption and desorption
Semi-Preparative HPLC 76.34%99.60%C18 column; Mobile phase: Acetonitrile/Water gradient

Experimental Protocols

Protocol 1: Macroporous Resin Chromatography for Mogroside Enrichment
  • Preparation of the Crude Extract: Extract the dried and powdered Siraitia grosvenorii fruit with 70% aqueous ethanol at room temperature. Combine and concentrate the extract under reduced pressure.

  • Column Preparation: Pack a chromatography column with a suitable macroporous resin (e.g., HZ 806) and equilibrate the column by washing with deionized water.

  • Sample Loading: Dissolve the crude mogroside extract in deionized water and load it onto the equilibrated column.

  • Washing: Wash the column with 2-3 bed volumes of deionized water to remove sugars, salts, and other polar impurities.

  • Elution: Elute the adsorbed mogrosides with a stepwise or linear gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

  • Fraction Collection and Analysis: Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Pool the fractions containing the desired mogrosides and concentrate them under reduced pressure.

Protocol 2: Purification of Mogrosides using Boronic Acid-Functionalized Silica Gel

This protocol is based on the selective interaction between the boronic acid ligand and the diol groups of the glycosides.

  • Adsorbent Preparation: Synthesize boronic acid-functionalized silica gel (SiO2-GP-APBA) as described in the literature.

  • Adsorption:

    • Dissolve the mogroside-enriched extract in a pH 3 solution.

    • Incubate the solution with the SiO2-GP-APBA adsorbent at room temperature.

    • Allow sufficient time for the mogrosides to bind to the adsorbent.

  • Washing: Wash the adsorbent with a pH 3 solution to remove non-specifically bound impurities.

  • Desorption:

    • Elute the bound mogrosides from the adsorbent using a pH 7 aqueous solution.

    • The change in pH disrupts the boronate ester bond, releasing the mogrosides.

  • Collection and Analysis: Collect the eluate containing the purified mogrosides and analyze for purity. This method has been shown to significantly increase the purity of Mogroside V from 35.67% to 76.34%.

Mandatory Visualization

Mogroside_Biosynthesis_Pathway cluster_0 Upstream Mevalonate (MVA) Pathway cluster_1 Triterpenoid Backbone Synthesis cluster_2 Mogroside Diversification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Multiple Steps IPP IPP Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) IPP->Dimethylallyl Pyrophosphate (DMAPP) DMAPP DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) DMAPP->Farnesyl Pyrophosphate (FPP) FPS FPP FPP Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Cucurbitadienol Cucurbitadienol 2,3-Oxidosqualene->Cucurbitadienol CS Mogrol Mogrol Cucurbitadienol->Mogrol CYP450, EPH Mogroside IE Mogroside IE Mogrol->Mogroside IE UGT Mogroside IIE Mogroside IIE Mogroside IE->Mogroside IIE UGT Mogroside V Mogroside V Mogroside IIE->Mogroside V UGT This compound This compound Mogroside V->this compound Hypothetical Reduction

Caption: Mogroside Biosynthesis Pathway.

Purification_Workflow cluster_impurities Impurities Removed Start Start Crude_Extract Crude Extract (Mogrosides, Sugars, Salts, Flavonoids, etc.) Start->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched Mogroside Fraction (Reduced Sugars and Salts) Macroporous_Resin->Enriched_Fraction Sugars_Salts Sugars, Salts Macroporous_Resin->Sugars_Salts Removes SPE Solid-Phase Extraction (C18) Enriched_Fraction->SPE Further_Purified_Fraction Further Purified Mogroside Fraction (Reduced Flavonoids and Polyphenols) SPE->Further_Purified_Fraction Flavonoids_Polyphenols Flavonoids, Polyphenols SPE->Flavonoids_Polyphenols Removes Boronic_Acid_Affinity Boronic Acid Affinity Chromatography Further_Purified_Fraction->Boronic_Acid_Affinity Highly_Purified_Fraction Highly Purified Mogroside Fraction Boronic_Acid_Affinity->Highly_Purified_Fraction Prep_HPLC Preparative HPLC Highly_Purified_Fraction->Prep_HPLC Pure_11_Deoxymogroside_V Pure this compound Prep_HPLC->Pure_11_Deoxymogroside_V Other_Mogrosides Other Mogrosides Prep_HPLC->Other_Mogrosides Removes

Caption: General Purification Workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of the Sweetness Profiles of 11-Deoxymogroside V and Mogroside V

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of non-caloric sweeteners, mogrosides derived from the monk fruit (Siraitia grosvenorii) have garnered significant attention from researchers, scientists, and drug development professionals. Among the various mogrosides, Mogroside V is the most abundant and well-characterized. This guide provides a comparative analysis of the sweetness profile of Mogroside V against what is known about one of its structural analogs, 11-Deoxymogroside V. While extensive data exists for Mogroside V, quantitative sensory information for this compound is less readily available in publicly accessible literature.

Quantitative Sweetness Profile Comparison

The following table summarizes the available quantitative data on the sweetness profiles of this compound and Mogroside V. It is important to note that while the sensory properties of this compound have been evaluated, specific quantitative data from these evaluations are not widely published.

FeatureThis compoundMogroside V
Sweetness Intensity (vs. Sucrose) Data not available in searched resources.250-425 times sweeter.[1][2]
Flavor Profile Data not available in searched resources.Generally described as a clean, sweet taste.[3] Can exhibit a slight aftertaste and, in some contexts, unpleasant off-notes such as bitterness or a licorice-like flavor.[4]
Temporal Profile Data not available in searched resources.Some reports suggest a delayed onset and lingering sweetness compared to sucrose (B13894).

Experimental Protocols

To determine the sweetness profiles of compounds like this compound and Mogroside V, rigorous sensory evaluation protocols are employed. A typical methodology would involve the following:

Sensory Panel Evaluation of Sweetness Intensity and Quality

  • Panelist Selection and Training: A panel of trained sensory assessors (typically 10-15 individuals) is selected based on their sensory acuity and ability to discriminate between different taste intensities and qualities. Panelists undergo training to familiarize themselves with the specific attributes to be evaluated (e.g., sweetness intensity, bitterness, aftertaste) and the rating scale.

  • Sample Preparation: Solutions of the sweeteners are prepared in deionized water at various concentrations. A series of sucrose solutions of known concentrations are also prepared to serve as references for sweetness intensity.

  • Evaluation Method (e.g., Two-Alternative Forced-Choice - 2-AFC): To determine the sweetness intensity relative to sucrose, a 2-AFC test can be used. Panelists are presented with two samples, one containing the mogroside and the other a sucrose solution, and are asked to identify the sweeter sample. This is repeated with varying concentrations to determine the point of subjective equality.

  • Descriptive Analysis: For a detailed flavor and temporal profile, a descriptive analysis method is used. Panelists rate the intensity of various sensory attributes (e.g., sweetness, bitterness, metallic taste, licorice flavor, onset of sweetness, lingering aftertaste) on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The data from the sensory panel is statistically analyzed to determine the mean intensity ratings for each attribute and to identify significant differences between the sweeteners.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for sensory analysis and the biological pathway for sweet taste perception.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Results Panelist Panelist Selection & Training AFC Two-Alternative Forced-Choice (2-AFC) (Sweetness Intensity) Panelist->AFC DA Descriptive Analysis (Flavor & Temporal Profile) Panelist->DA Sample Sample Preparation (Mogrosides & Sucrose) Sample->AFC Sample->DA Stats Statistical Analysis AFC->Stats DA->Stats Profile Generation of Sweetness Profile Stats->Profile

Caption: Experimental workflow for sensory analysis of sweeteners.

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell cluster_neuron Gustatory Neuron Sweetener Sweetener (e.g., Mogroside) Receptor Sweet Taste Receptor (TAS1R2/TAS1R3) Sweetener->Receptor G_Protein G-protein (Gustducin) Activation Receptor->G_Protein PLC Phospholipase C (PLCβ2) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Nerve_Signal Nerve Signal to Brain ATP_Release->Nerve_Signal

Caption: Simplified signaling pathway for sweet taste perception.

Conclusion

Mogroside V is a well-studied high-intensity sweetener with a sweetness potency several hundred times that of sucrose. Its flavor is predominantly sweet, though it can be accompanied by undesirable off-notes and aftertastes. In contrast, while this compound has been successfully isolated and its sensory properties have been assessed, the specific quantitative data detailing its sweetness profile are not widely available. Further research and publication of these sensory findings are necessary to enable a direct and comprehensive comparative analysis with Mogroside V. Such data would be invaluable for the food and pharmaceutical industries in the development of novel sweetening solutions with tailored sensory characteristics.

References

Validating the In Vitro Antioxidant Activity of 11-Deoxymogroside V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant activity of 11-Deoxymogroside V, a prominent cucurbitane triterpenoid (B12794562) glycoside from Siraitia grosvenorii (monk fruit), with other relevant compounds. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate research and development in the field of natural antioxidants.

Comparative Analysis of Antioxidant Activity

This compound, commonly known as Mogroside V, has demonstrated significant antioxidant properties in various in vitro models. Its activity stems from its ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense mechanisms.

Radical Scavenging Activity

The capacity of Mogroside V to directly neutralize free radicals has been evaluated using several standard assays. The following tables summarize the available quantitative data, comparing its efficacy with other mogrosides and a standard antioxidant, Ascorbic Acid (Vitamin C).

Table 1: Reactive Oxygen Species (ROS) Scavenging Activity of Mogroside V and 11-oxo-mogroside V [1][2]

CompoundSuperoxide Anion (O₂⁻) Scavenging EC₅₀ (µg/mL)Hydrogen Peroxide (H₂O₂) Scavenging EC₅₀ (µg/mL)Hydroxyl Radical (•OH) Scavenging EC₅₀ (µg/mL)
Mogroside V> 100> 10048.44
11-oxo-mogroside V4.7916.52146.17

EC₅₀: The concentration at which 50% of the radical scavenging effect is observed.

Table 2: DPPH and ABTS Radical Scavenging Activity of a Mogroside Rich Extract

AntioxidantDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
Mogroside Rich Extract*1118.11473.2
Ascorbic Acid9.6-
Trolox-47.9

*Note: This data is for a mogroside extract predominantly composed of Mogroside V, not purified Mogroside V.

Cellular Antioxidant Activity

Beyond direct radical scavenging, Mogroside V has been shown to protect cells from oxidative stress by enhancing endogenous antioxidant defenses. In a study using mouse skin fibroblasts (MSFs) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, Mogroside V exhibited protective effects comparable to or exceeding those of Vitamin C.[3]

Table 3: Effect of Mogroside V on Cellular Viability and Antioxidant Enzyme Activity in H₂O₂-Treated Fibroblasts [3]

TreatmentConcentrationCell Viability (% of Control)Superoxide Dismutase (SOD) Activity (% of Model)Catalase (CAT) Activity (% of Model)Glutathione Peroxidase (GSH-Px) Activity (% of Model)
Model (H₂O₂)1250 µmol~50%100%100%100%
Mogroside V60 µg/mLSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedNot Significantly Changed
Mogroside V90 µg/mLSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Vitamin C50 µg/mLIncreased---

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound and a standard (e.g., Trolox) in a suitable solvent.

  • Reaction: In a 96-well plate, add 20 µL of the sample or standard solution to 180 µL of the ABTS•⁺ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species.

Protocol:

  • Cell Culture: Seed adherent cells (e.g., human hepatoma HepG2 cells) in a 96-well black, clear-bottom plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe, in a serum-free medium.

  • Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin) for 1 hour.

  • Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to all wells except the negative control.

  • Measurement: Immediately measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) every 5 minutes for 1 hour using a microplate reader.

  • Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin (B1663063) equivalents.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

This compound, as a triterpenoid, is believed to exert its cellular antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like Mogroside V, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MogrosideV This compound Keap1_Nrf2 Keap1-Nrf2 Complex MogrosideV->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitination & Degradation Nrf2_cyto->Ub Inhibited Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Keap1->Ub Maf Maf Nrf2_nu->Maf ARE ARE Nrf2_nu->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant activity of a test compound like this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_comparison Comparison Test_Compound This compound (Test Compound) DPPH_Assay DPPH Assay Test_Compound->DPPH_Assay ABTS_Assay ABTS Assay Test_Compound->ABTS_Assay Cellular_Assay Cellular Antioxidant Assay Test_Compound->Cellular_Assay Standard Standard Antioxidant (e.g., Ascorbic Acid, Trolox) Standard->DPPH_Assay Standard->ABTS_Assay Standard->Cellular_Assay Reagents Assay Reagents (DPPH, ABTS, etc.) Reagents->DPPH_Assay Reagents->ABTS_Assay Reagents->Cellular_Assay Absorbance Measure Absorbance/ Fluorescence DPPH_Assay->Absorbance ABTS_Assay->Absorbance Cellular_Assay->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC₅₀ / TEAC Calculation->IC50 Comparison Compare Activity with Standard and Alternatives IC50->Comparison

Caption: General workflow for in vitro antioxidant activity validation.

References

A Comparative Analysis of the Bioactivity of 11-Deoxymogroside V and Other Mogrosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 11-Deoxymogroside V and other notable mogrosides, a class of triterpenoid (B12794562) glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). The content is based on available experimental data to facilitate objective comparison and inform future research and development endeavors.

Comparative Bioactivity Data

While comprehensive, direct comparative studies on the bioactivity of this compound against a wide range of other mogrosides are limited, existing research provides valuable insights into their individual and relative activities across several key areas: hepatoprotective, antioxidant, anti-inflammatory, and anti-diabetic effects.

Hepatoprotective Activity

Recent studies have highlighted the potential of mogrosides in protecting liver cells from damage. Notably, this compound has demonstrated significant hepatoprotective effects in in vitro models.

Compound Assay Cell Line Concentration Outcome Reference
This compound APAP-induced cytotoxicityHepG220 µMSignificant hepatoprotective activity[1]
11-oxo-mogroside V APAP-induced cytotoxicityHepG220 µMSignificant hepatoprotective activity[1]
11-oxomogroside III E APAP-induced cytotoxicityHepG220 µMSignificant hepatoprotective activity[1]
Antioxidant Activity

The antioxidant capacity of mogrosides is a well-documented aspect of their bioactivity, contributing to their potential health benefits. Mogroside V has been compared with its oxidized form, 11-oxo-mogroside V, in various antioxidant assays.

Compound Assay EC50 (µg/mL) Relative Efficacy
Mogroside V Hydroxyl Radical (•OH) Scavenging48.44More effective than 11-oxo-mogroside V
11-oxo-mogroside V Hydroxyl Radical (•OH) Scavenging146.17Less effective than Mogroside V
Mogroside V Superoxide Anion (O2−) ScavengingNot ReportedLess effective than 11-oxo-mogroside V
11-oxo-mogroside V Superoxide Anion (O2−) Scavenging4.79More effective than Mogroside V
Mogroside V Hydrogen Peroxide (H2O2) ScavengingNot ReportedLess effective than 11-oxo-mogroside V
11-oxo-mogroside V Hydrogen Peroxide (H2O2) Scavenging16.52More effective than Mogroside V
Anti-inflammatory and Anti-diabetic Activities

Mogroside V has been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6.[2] This is achieved, in part, through the modulation of the p38 MAPK/NF-κB signaling pathway.[3] Mogroside V has also demonstrated anti-diabetic potential by stimulating insulin (B600854) secretion and activating AMPK.

Mogroside IIIE has been noted for its strong inhibition of NO production, suggesting potent anti-inflammatory activity. Its anti-diabetic effects are linked to the activation of the AMPK/SIRT1 signaling pathway.

Experimental Protocols

Hepatoprotective Activity Assay (In Vitro)

This protocol outlines a general method for assessing the hepatoprotective effect of a compound against toxin-induced liver cell injury.

  • Cell Culture: Human liver cancer cells (HepG2) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Hepatotoxicity: A hepatotoxic agent, such as acetaminophen (B1664979) (APAP) or carbon tetrachloride (CCl4), is used to induce cell damage. The optimal concentration and incubation time for the toxin are determined beforehand to achieve a significant but sub-lethal level of cell death.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period before the addition of the hepatotoxin. A positive control, such as silymarin, is often included.

  • Assessment of Cell Viability: Cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Biochemical Analysis: The levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), released into the culture medium are measured as indicators of cell membrane damage.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test compounds and a positive control (e.g., ascorbic acid or Trolox) are dissolved in a suitable solvent.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of NO.

  • Treatment: The cells are treated with various concentrations of the test compound prior to or concurrently with LPS stimulation.

  • Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds with potential anti-diabetic activity by measuring the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: α-glucosidase enzyme solution and a substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) are prepared in a suitable buffer.

  • Reaction Mixture: The test compound at various concentrations is pre-incubated with the α-glucosidase solution.

  • Enzymatic Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Measurement: The formation of the product (p-nitrophenol) is measured spectrophotometrically at 405 nm over time.

  • Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined. Acarbose is commonly used as a positive control.

Visualizations

Comparative Bioactivity Workflow cluster_0 Compound Selection cluster_1 Bioactivity Assays cluster_2 Data Analysis cluster_3 Comparison 11-Deoxymogroside_V This compound Hepatoprotective_Assay Hepatoprotective Assay 11-Deoxymogroside_V->Hepatoprotective_Assay Antioxidant_Assay Antioxidant Assay (DPPH, etc.) 11-Deoxymogroside_V->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO Inhibition) 11-Deoxymogroside_V->Anti_inflammatory_Assay Anti_diabetic_Assay Anti-diabetic Assay (α-glucosidase) 11-Deoxymogroside_V->Anti_diabetic_Assay Other_Mogrosides Other Mogrosides (Mogroside V, IV, etc.) Other_Mogrosides->Hepatoprotective_Assay Other_Mogrosides->Antioxidant_Assay Other_Mogrosides->Anti_inflammatory_Assay Other_Mogrosides->Anti_diabetic_Assay Qualitative_Data Qualitative Data Hepatoprotective_Assay->Qualitative_Data Quantitative_Data Quantitative Data (IC50 / EC50) Antioxidant_Assay->Quantitative_Data Anti_inflammatory_Assay->Qualitative_Data Anti_diabetic_Assay->Qualitative_Data Comparative_Analysis Comparative Analysis Quantitative_Data->Comparative_Analysis Qualitative_Data->Comparative_Analysis

Caption: Workflow for comparing the bioactivity of mogrosides.

Mogroside V Anti-inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Mogroside_V Mogroside V Mogroside_V->p38_MAPK Inhibits NF_kB_p65 NF-κB (p65) Mogroside_V->NF_kB_p65 Inhibits p38_MAPK->NF_kB_p65 Nucleus Nucleus NF_kB_p65->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Mogroside V inhibits inflammation via the p38 MAPK/NF-κB pathway.

References

A Comparative Guide to Analytical Methods for the Quantification of 11-Deoxymogroside V and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of mogrosides, with a focus on providing a framework for the analysis of 11-Deoxymogroside V. Due to limited publicly available data on validated quantitative methods specifically for this compound, this guide leverages performance characteristics from its structurally similar and more extensively studied analog, Mogroside V, as a reliable proxy. The selection of an appropriate analytical method is crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of products containing these natural sweeteners.

Executive Summary

The two primary analytical techniques for the quantification of mogrosides are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • HPLC-UV is a robust and widely accessible method suitable for routine quality control of raw materials and finished products. However, mogrosides, including this compound, lack a strong chromophore, which can limit the sensitivity of this method.[1]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, such as pharmacokinetics, where low concentrations in complex biological matrices are expected.[1] Its high selectivity is also advantageous for the simultaneous quantification of multiple mogrosides.[1]

Quantitative Performance Comparison

The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for the analysis of mogrosides, using data for Mogroside V as a reference. These values provide a reasonable expectation of the performance for the quantification of this compound due to their structural similarities.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) ≥ 0.999[1]≥ 0.9984[1]
Limit of Detection (LOD) 0.75 µg/mL9.288 - 18.159 ng/mL
Limit of Quantification (LOQ) 2 µg/mL96.0 ng/mL (in plasma)
Precision (RSD%) Intra-day: < 8.68% Inter-day: < 5.78%Intra-day: < 9.2% Inter-day: < 10.1%
Accuracy (Recovery %) 85.1% - 103.6%91.3% - 105.0%

Experimental Methodologies

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are representative methodologies for HPLC-UV and LC-MS/MS tailored for mogroside analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of mogrosides in less complex matrices such as extracts and formulations.

Sample Preparation (Cloud-Point Extraction):

An environmentally friendly and effective method for extracting and preconcentrating Mogroside V from Siraitia grosvenorii involves micelle-mediated cloud-point extraction using a nonionic surfactant like Genapol® X-080. This procedure minimizes the use of toxic organic solvents.

Chromatographic Conditions:

  • Column: A C18 column is commonly used for separation (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water is typically employed.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

  • Detection: Due to the weak chromophore of mogrosides, detection is performed at a low wavelength, typically around 203 nm or 210 nm.

  • Column Temperature: Maintained at 40°C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of mogrosides in complex biological matrices like plasma.

Sample Preparation (Protein Precipitation):

For plasma samples, a simple and rapid protein precipitation step is commonly used. This typically involves adding methanol (B129727) to the plasma sample, vortexing, and centrifuging to remove precipitated proteins.

Chromatographic Conditions:

  • Column: A C18 column is frequently used (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).

  • Mobile Phase: An isocratic mobile phase consisting of methanol and water (e.g., 60:40, v/v) is effective. Some methods may use a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: A typical flow rate is around 0.8 mL/min.

  • Run Time: The total run time for each sample is approximately 7.0 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly employed for mogrosides.

  • Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The transitions monitored for Mogroside V are typically m/z 1285.6 → 1123.7.

  • Ion Source Temperature: A typical ion source temperature is 500°C.

Visualizing the Methodologies

To better understand the processes involved, the following diagrams illustrate the general workflow for cross-validation of analytical methods and a comparison of the two primary techniques.

General Workflow for Cross-Validation of Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS) set_criteria Set Acceptance Criteria (Accuracy, Precision, etc.) define_methods->set_criteria validate_individual Validate Each Method Individually set_criteria->validate_individual analyze_samples Analyze Identical Samples with Both Methods validate_individual->analyze_samples compare_data Compare Quantitative Data analyze_samples->compare_data assess_bias Assess for Systematic Bias compare_data->assess_bias determine_equivalence Determine Method Equivalence assess_bias->determine_equivalence

Caption: Workflow for analytical method cross-validation.

Comparison of HPLC-UV and LC-MS/MS for Mogroside Quantification cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method start Sample Containing This compound hplc_prep Sample Preparation (e.g., Cloud-Point Extraction) start->hplc_prep lcms_prep Sample Preparation (e.g., Protein Precipitation) start->lcms_prep hplc_sep Chromatographic Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection (~203-210 nm) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant lcms_sep Chromatographic Separation (C18 Column) lcms_prep->lcms_sep lcms_det Mass Spectrometric Detection (ESI-, MRM) lcms_sep->lcms_det lcms_quant Quantification lcms_det->lcms_quant

Caption: Comparison of HPLC-UV and LC-MS/MS workflows.

References

A Head-to-Head Battle of Sweetness: In Vivo Efficacy of 11-Deoxymogroside V versus Synthetic Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of 11-Deoxymogroside V, a natural sweetener derived from monk fruit, against commonly used synthetic sweeteners. This analysis is based on available experimental data focusing on metabolic health and key signaling pathways.

In the quest for sugar alternatives, both natural and synthetic sweeteners have gained prominence. While synthetic options have been fixtures in the market, emerging natural compounds like this compound are garnering attention for their potential health benefits beyond sweetness. This guide synthesizes findings from preclinical studies to offer a comparative overview of their in vivo effects.

Quantitative Comparison of Metabolic and Inflammatory Markers

The following tables summarize quantitative data from various in vivo studies. It is important to note that the data are compiled from different studies and may not represent a direct head-to-head comparison under the same experimental conditions.

Table 1: Effects on Gut Health and Inflammation in a Type 2 Diabetes Mellitus (T2DM) Mouse Model

ParameterMogroside V (MOG)Stevioside (ST)Sucralose (B1001) (TGS)Erythritol (B158007) (ERT)Sucrose (B13894) (SUC)
Intestinal Permeability Significantly ImprovedImproved-Minimal BenefitHarmful
Goblet Cell Numbers Increased-Reduced-Reduced
Pro-inflammatory Cytokines ReducedReducedReduced (duodenum)Minimal BenefitReduced (duodenum)
Gut Microbiota (Colon) Healthy MaintenanceImproved HomeostasisNegative Effect-Negative Effect
Metabolites (Colon) Healthy Maintenance-Negative Effect--

Source: Data synthesized from a comparative study on a T2DM mouse model.[1][2]

Table 2: Effects of Mogroside on Plasma Endotoxin and Inflammatory Factors in T2DM Mice

Treatment GroupPlasma Endotoxin (Inhibition Rate)
Mogroside (High-dose)65.93%
Mogroside (Low-dose)-

Source: Study on the effects of mogroside on T2DM mice.[3][4]

Table 3: Comparative Effects of Various Sweeteners on Metabolic Parameters from Different Studies

SweetenerAnimal ModelKey Findings
Mogroside V T2DM RatsImproved blood glucose, increased glycogen (B147801) synthesis, and alleviated insulin (B600854) resistance.[5]
Aspartame (B1666099) MicePromoted phosphorylation of the p65 subunit of NF-κB in the liver, suggesting a pro-inflammatory effect.
Sucralose MiceIn some studies, sucralose has been shown to alter gut microbiota and may not be metabolically neutral.
Acesulfame K RatsLong-term intake was shown to potentially disrupt oxidant/antioxidant balance.

Experimental Protocols

T2DM Mouse Model for Sweetener Comparison

A common experimental model to assess the metabolic effects of sweeteners involves inducing Type 2 Diabetes Mellitus in mice.

  • Induction: Male C57BL/6J mice are typically fed a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance. Following the HFD period, a low dose of streptozotocin (B1681764) (STZ), a chemical toxic to pancreatic β-cells, is administered via intraperitoneal injection to induce hyperglycemia.

  • Treatment: After the successful induction of T2DM, mice are divided into groups and administered different sweeteners (e.g., Mogroside V, sucralose, stevioside, erythritol) or a control (e.g., sucrose or water) daily via oral gavage for a specified period, often 4 weeks.

  • Outcome Measures:

    • Intestinal Permeability: Assessed by oral administration of fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) and subsequent measurement of its concentration in the serum. Higher levels indicate increased permeability.

    • Histological Analysis: Intestinal tissues (duodenum, ileum, colon) are collected for histological staining (e.g., hematoxylin (B73222) and eosin, Alcian blue) to evaluate tissue morphology and quantify goblet cell numbers.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates are measured using enzyme-linked immunosorbent assay (ELISA) kits.

    • Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.

Signaling Pathways and Experimental Workflows

Modulatory Effects on Key Metabolic Signaling Pathways

Mogroside V has been shown to exert its beneficial effects by modulating key signaling pathways involved in metabolism and inflammation. In contrast, synthetic sweeteners have been implicated in the activation of pro-inflammatory pathways.

Signaling_Pathways cluster_MogrosideV Mogroside V cluster_SyntheticSweeteners Synthetic Sweeteners (e.g., Aspartame) MogrosideV Mogroside V PI3K_AKT PI3K/AKT Pathway MogrosideV->PI3K_AKT Activates NFkB_MOG NF-κB Pathway MogrosideV->NFkB_MOG Inhibits TightJunctions Tight Junction Protein Expression PI3K_AKT->TightJunctions Enhances Inflammation_MOG Pro-inflammatory Cytokine Production NFkB_MOG->Inflammation_MOG Reduces GutBarrier Improved Intestinal Barrier TightJunctions->GutBarrier ReducedInflammation Reduced Inflammation Inflammation_MOG->ReducedInflammation SyntheticSweeteners Aspartame NFkB_SS NF-κB Pathway SyntheticSweeteners->NFkB_SS Activates (p65 phosphorylation) Inflammation_SS Pro-inflammatory Response NFkB_SS->Inflammation_SS

Caption: Comparative signaling pathways of Mogroside V and Aspartame.

Experimental Workflow for T2DM Mouse Model Study

The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of different sweeteners in a T2DM mouse model.

Experimental_Workflow Induction T2DM Induction (High-Fat Diet + STZ) Grouping Animal Grouping (n=8-10/group) Induction->Grouping Treatment Daily Oral Gavage (4 weeks) - Mogroside V - Sucralose - Stevioside - Erythritol - Sucrose (Control) Grouping->Treatment Measurements Outcome Measurements Treatment->Measurements IntestinalPermeability Intestinal Permeability (FITC-dextran assay) Measurements->IntestinalPermeability Histology Intestinal Histology (Goblet Cell Count) Measurements->Histology Cytokines Inflammatory Cytokines (ELISA) Measurements->Cytokines Microbiota Gut Microbiota Analysis (16S rRNA sequencing) Measurements->Microbiota DataAnalysis Data Analysis and Comparison IntestinalPermeability->DataAnalysis Histology->DataAnalysis Cytokines->DataAnalysis Microbiota->DataAnalysis

Caption: Experimental workflow for sweetener comparison in a T2DM mouse model.

References

Structural comparison of 11-Deoxymogroside V and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural sweeteners and therapeutic compounds, the structural nuances of molecules can dictate their biological activity and physical properties. This guide provides a detailed structural comparison of 11-Deoxymogroside V and its closely related isomers: 11-deoxyisomogroside V, Mogroside V, and Isomogroside V. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant differences between these cucurbitane triterpene glycosides.

At a Glance: Key Structural Distinctions

The primary structural variations among these compounds lie in the substitution at the C-11 position of the mogrol (B2503665) aglycone and the nature of the glycosidic linkages in the sugar moieties. This compound and its isomer lack a hydroxyl group at the C-11 position, a feature present in Mogroside V and Isomogroside V. Furthermore, the distinction between isomers such as Mogroside V and Isomogroside V arises from the different attachment points of the glucose units.

Quantitative Structural Comparison

The following table summarizes the fundamental quantitative data for this compound and its selected isomers.

PropertyThis compound11-deoxyisomogroside VMogroside VIsomogroside V
Molecular Formula C₆₀H₁₀₂O₂₈C₆₀H₁₀₂O₂₈C₆₀H₁₀₂O₂₉C₆₀H₁₀₂O₂₉
Molecular Weight 1271.44 g/mol 1271.44 g/mol 1287.4 g/mol [1]1287.4 g/mol
Key Structural Feature No -OH at C-11No -OH at C-11-OH at C-11-OH at C-11
Isomeric Difference N/ADifferent glycosidic linkage compared to this compoundN/AG3-G4 linkage is 1,4-β-glycosidic

Experimental Protocols for Isomer Differentiation

The structural elucidation and differentiation of these isomers rely on a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure and stereochemistry of these complex glycosides.

Methodology:

  • Sample Preparation: Samples are typically dissolved in deuterated solvents such as pyridine-d₅ or methanol-d₄.

  • Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: The chemical shifts (δ) and coupling constants (J) are meticulously analyzed to assign each proton and carbon signal to its specific position in the molecule. HMBC correlations are crucial for establishing the connectivity between the aglycone and the sugar moieties, as well as the linkages between the sugar units. NOESY experiments provide through-space correlations, which help in determining the relative stereochemistry.

¹H and ¹³C NMR Data:

A detailed comparison of the ¹H and ¹³C NMR chemical shifts is instrumental in distinguishing between the isomers. For instance, the presence or absence of signals corresponding to the C-11 hydroxyl group and the specific chemical shifts of the anomeric protons and carbons of the sugar residues provide clear evidence for their structural differences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecules, which aids in their identification and structural characterization.

Methodology:

  • Ionization: Electrospray ionization (ESI) is commonly used, often in the negative ion mode, to generate molecular ions.

  • Mass Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) is used to fragment the molecular ions. The resulting fragmentation pattern provides valuable structural information, particularly regarding the sequence and linkage of the sugar units. For mogroside V, a characteristic fragmentation involves the transition from m/z 1285.6 to 1123.7, corresponding to the loss of a glucose moiety[2][3].

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of these closely related isomers.

Methodology:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: UV detection at a low wavelength (around 203-210 nm) is often used. However, due to the lack of a strong chromophore, other detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can provide better sensitivity.

  • Retention Time: The retention time is a key parameter for identifying and differentiating the isomers under specific chromatographic conditions.

Visualizing Structural Relationships and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the structural relationships between the isomers and a typical experimental workflow for their analysis.

cluster_mogrosides Mogroside V Isomers cluster_deoxymogrosides This compound Isomers Mogrol Mogrol Aglycone MogrosideV Mogroside V (-OH at C-11, 1,6-glycosidic linkage) Mogrol->MogrosideV + 5 Glucose IsomogrosideV Isomogroside V (-OH at C-11, 1,4-glycosidic linkage) Mogrol->IsomogrosideV + 5 Glucose Deoxymogrol 11-Deoxymogrol Aglycone DeoxymogrosideV This compound Deoxymogrol->DeoxymogrosideV + 5 Glucose DeoxyisomogrosideV 11-Deoxyisomogroside V Deoxymogrol->DeoxyisomogrosideV + 5 Glucose MogrosideV->IsomogrosideV Isomerization (Glycosidic Linkage) DeoxymogrosideV->DeoxyisomogrosideV Isomerization

Caption: Structural relationship of this compound and its isomers.

cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_elucidation Structure Elucidation Start Plant Material (Siraitia grosvenorii) Extraction Solvent Extraction Start->Extraction Purification Column Chromatography Extraction->Purification HPLC HPLC Separation (C18 Column) Purification->HPLC NMR NMR Spectroscopy (1D & 2D Experiments) HPLC->NMR MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Analysis NMR->Data MS->Data Structure Structure Determination & Isomer Comparison Data->Structure

Caption: Experimental workflow for isomer differentiation.

Signaling Pathways and Biological Activity

Mogroside V has been reported to modulate several key signaling pathways, which may be influenced by its specific structure. The absence of the C-11 hydroxyl group or alterations in glycosidic linkages in its isomers could potentially lead to differential biological activities.

Mogroside V has been shown to exert its effects through the following pathways:

  • NF-κB Signaling Pathway: Mogroside V can inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation.

  • JAK-STAT Signaling Pathway: It has been observed that Mogroside V can suppress the JAK-STAT signaling pathway, which is also involved in inflammatory responses.

  • EGFR/p38/JNK Signaling Pathway: Mogroside V has been found to down-regulate the EGFR/p38/JNK pathway, which is associated with cellular processes like proliferation and apoptosis.

cluster_nfkb NF-κB Pathway cluster_jakstat JAK-STAT Pathway cluster_egfr EGFR/p38/JNK Pathway MogrosideV Mogroside V NFkB NF-κB Activation MogrosideV->NFkB inhibits JAKSTAT JAK-STAT Activation MogrosideV->JAKSTAT inhibits EGFR EGFR MogrosideV->EGFR down-regulates Inflammation_NFkB Inflammatory Response NFkB->Inflammation_NFkB Inflammation_JAKSTAT Inflammatory Response JAKSTAT->Inflammation_JAKSTAT p38_JNK p38/JNK EGFR->p38_JNK CellResponse Cell Proliferation/ Apoptosis p38_JNK->CellResponse

Caption: Signaling pathways modulated by Mogroside V.

References

The Metabolic Journey of Mogrosides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion of key mogrosides, providing essential data and experimental insights for researchers, scientists, and drug development professionals.

The interest in mogrosides, the natural, non-caloric sweeteners derived from monk fruit (Siraitia grosvenorii), has grown significantly within the pharmaceutical and food industries. A thorough understanding of their metabolic fate is crucial for evaluating their safety, efficacy, and potential therapeutic applications. This guide offers a detailed comparative study of the metabolism of different mogrosides, supported by experimental data and methodologies.

Executive Summary

The metabolic fate of various mogrosides is remarkably consistent, primarily dictated by their interaction with the gut microbiota. Following oral ingestion, mogrosides such as Mogroside V, Siamenoside I, and Mogroside III exhibit minimal systemic absorption in their intact glycosylated forms. Instead, they undergo extensive metabolism within the gastrointestinal tract. Gut bacteria sequentially hydrolyze the glucose moieties, leading to the formation of a common aglycone, mogrol (B2503665). It is primarily mogrol and its initial deglycosylated metabolites that are absorbed to a limited extent and are responsible for any potential systemic bioactivity. This shared metabolic pathway suggests that the systemic effects of different mogrosides are likely mediated by this common metabolite.

Comparative Pharmacokinetics of Mogrosides

While comprehensive comparative pharmacokinetic data in humans is limited, studies in animal models provide valuable insights into the behavior of different mogrosides and their primary metabolite, mogrol. The data consistently highlights the poor oral bioavailability of the parent glycosides.

CompoundAnimal ModelDosageCmax (ng/mL)Tmax (h)AUC (h·ng/mL)Key Findings & Citation
Mogroside V T2DM RatsOral---Mean residence time was significantly decreased in T2DM rats compared to normal rats.
Mogroside IIIA1 (Metabolite of Mogroside V) T2DM RatsOral (from Mogroside V)163.80 ± 25.56-2327.44 ± 474.63Cmax and AUC were significantly increased in T2DM rats compared to normal rats.
Mogroside V Rats1.12 mg/kg (IV)---A sensitive LC-MS/MS method was developed for pharmacokinetic studies.
Mogroside V Rats1.12 mg/kg (IP)---The pharmacokinetic profile was characterized for the first time in rats via IV and IP administration.
Mogrol and its monoglucoside RatsOral (from Mogroside V)Trace amounts--Found in portal blood as sulfate (B86663) and/or glucuronide conjugates.

Metabolic Pathways: A Shared Fate with Unique Transformations

The primary metabolic pathway for all studied mogrosides is sequential deglycosylation by intestinal microflora, culminating in the formation of mogrol. However, further metabolic transformations can occur, leading to a variety of metabolites.

General Metabolic Reactions:

  • Deglycosylation: The stepwise removal of glucose units from the mogrol backbone.

  • Hydroxylation: The addition of hydroxyl groups.

  • Dehydrogenation: The removal of hydrogen atoms.

  • Isomerization: The rearrangement of atoms within the molecule.

  • Oxidation/Deoxidation: The gain or loss of oxygen atoms.

For Siamenoside I in rats, novel metabolic reactions such as deoxygenation, pentahydroxylation, and didehydrogenation have been identified. In studies with Mogroside V , dehydrogenation, deoxidation, oxidation, and isomerization were the major metabolic transformations observed.

The following diagram illustrates the general metabolic cascade of mogrosides in the gastrointestinal tract.

mogroside_metabolism cluster_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_absorption Systemic Circulation (Limited Absorption) cluster_excretion Excretion Mogrosides Mogrosides Gut Microbiota Gut Microbiota Mogrosides->Gut Microbiota Interaction Deglycosylation Deglycosylation Gut Microbiota->Deglycosylation Catalyzes Mogrol Mogrol Deglycosylation->Mogrol Produces Absorbed Mogrol Absorbed Mogrol Mogrol->Absorbed Mogrol Feces Feces Mogrol->Feces Excreted Further Metabolism Further Metabolism Absorbed Mogrol->Further Metabolism Conjugated Metabolites Conjugated Metabolites Further Metabolism->Conjugated Metabolites Urine Urine Conjugated Metabolites->Urine Excreted

General metabolic pathway of mogrosides.

Experimental Protocols

A consistent finding across studies is the crucial role of gut microbiota in mogroside metabolism. Therefore, both in vitro and in vivo models are essential for a comprehensive understanding.

In Vitro Metabolism with Human Intestinal Microbiota

This protocol outlines a typical anaerobic incubation experiment to assess the metabolism of mogrosides by human gut microbiota.

  • Preparation of Fecal Homogenate:

    • Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

    • Immediately place the samples in an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).

    • Prepare a 10% (w/v) fecal homogenate by suspending the feces in an anaerobic phosphate-buffered saline (PBS) solution.

    • Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to remove large particulate matter. The supernatant serves as the fecal inoculum.

  • Anaerobic Incubation:

    • In an anaerobic chamber, add the mogroside substrate (e.g., Mogroside V, Siamenoside I) to the fecal homogenate at desired concentrations.

    • Incubate the mixtures at 37°C under anaerobic conditions.

  • Sample Collection and Analysis:

    • Collect aliquots from the incubation mixture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge the samples to precipitate proteins and pellet bacterial cells.

    • Analyze the supernatant for the disappearance of the parent mogroside and the appearance of metabolites using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a standard approach to evaluate the pharmacokinetic profile of a mogroside after oral administration to rats.

  • Animal Model and Acclimatization:

    • Use adult male Sprague-Dawley or Wistar rats.

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the rats overnight before the experiment.

  • Drug Administration:

    • Prepare a formulation of the mogroside in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer a single dose of the mogroside (e.g., 50 mg/kg) to the rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparin

Unveiling the Anti-Inflammatory Potential of 11-Deoxymogroside V: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 1, 2025 – In the continuous quest for novel anti-inflammatory agents, researchers are increasingly turning their attention to natural compounds. Among these, 11-Deoxymogroside V, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit), is emerging as a compound of interest. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound against its close structural analog, Mogroside V, and the well-established steroidal anti-inflammatory drug, Dexamethasone. This analysis is supported by available experimental data from both in vitro and in vivo studies, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for effective and safe anti-inflammatory drugs is a critical area of pharmaceutical research. Natural products, such as mogrosides from Monk Fruit, have shown promise in this regard. This guide delves into the anti-inflammatory properties of this compound, comparing its efficacy with Mogroside V and Dexamethasone. The available data suggests that while Dexamethasone remains a potent anti-inflammatory agent, mogrosides, including this compound and Mogroside V, exhibit significant anti-inflammatory activity, primarily by modulating key signaling pathways such as NF-κB and MAPK.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and its comparators have been evaluated using various in vitro models, most commonly utilizing lipopolysaccharide (LPS)-stimulated macrophages. These cells, when activated by LPS, mimic an inflammatory response by producing key mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Table 1: Comparison of In Vitro Anti-Inflammatory Effects

CompoundAssayCell LineKey FindingsIC50 Value
This compound Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesData not availableNot Reported
Mogroside V Nitric Oxide (NO) ProductionPorcine Alveolar MacrophagesSignificantly inhibited PM2.5-induced NO production.[1]Not Reported
TNF-α, IL-1β, IL-6 ProductionDiabetic Mouse MacrophagesDecreased protein levels of IL-1β and IL-6.[2]Not Reported
COX-2, iNOS ExpressionBV-2 MicrogliaInhibited LPS-induced expression.[3]Not Reported
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesDose-dependent inhibition of NO production.[4]34.60 µg/mL[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. Data for this compound is currently limited in publicly available literature.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to assess the in vivo anti-inflammatory activity of compounds. Carrageenan injection induces an acute inflammatory response characterized by swelling (edema), which can be measured over time.

Table 2: Comparison of In Vivo Anti-Inflammatory Effects (Carrageenan-Induced Paw Edema)

CompoundAnimal ModelDosePercent Inhibition of Edema
This compound Rat/MouseNot ReportedData not available
Mogroside V MouseNot ReportedData not available
Dexamethasone Rat10 mg/kgSignificant reduction in paw thickness at 3 and 4 hours post-carrageenan injection.
MouseNot ReportedSignificantly reduced carrageenan-induced paw edema.

Note: The percentage of inhibition can vary depending on the experimental conditions, including the dose and timing of administration.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of mogrosides are largely attributed to their ability to modulate intracellular signaling pathways that are critical in the inflammatory process. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most important cascades in this regard.

Mogroside V has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of MAPK pathway components. This, in turn, leads to the downregulation of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators.

G NF-κB Signaling Pathway in Inflammation cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (Active) NF-κB (Active) NF-κB (p65/p50)->NF-κB (Active) Translocation Mogrosides (Inhibition) Mogrosides (Inhibition) Mogrosides (Inhibition)->IKK Complex Mogrosides (Inhibition)->NF-κB (p65/p50) Inhibits Translocation Gene Transcription Gene Transcription NF-κB (Active)->Gene Transcription Inflammatory Mediators (TNF-α, IL-6, etc.) Inflammatory Mediators (TNF-α, IL-6, etc.) Gene Transcription->Inflammatory Mediators (TNF-α, IL-6, etc.) MAPK_Pathway MAPK Signaling Pathway in Inflammation cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38/JNK/ERK p38/JNK/ERK MKKs->p38/JNK/ERK AP-1 (Transcription Factor) AP-1 (Transcription Factor) p38/JNK/ERK->AP-1 (Transcription Factor) Mogrosides (Inhibition) Mogrosides (Inhibition) Mogrosides (Inhibition)->MKKs Gene Expression Gene Expression AP-1 (Transcription Factor)->Gene Expression Pro-inflammatory Genes Pro-inflammatory Genes Gene Expression->Pro-inflammatory Genes experimental_workflow_invitro In Vitro Anti-inflammatory Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 cells in 96-well plates B Incubate for 24h for cell adherence A->B C Pre-treat with this compound, Mogroside V, or Dexamethasone B->C D Induce inflammation with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F I Lyse cells for Western Blot (iNOS, COX-2, p-NF-κB, p-MAPK) E->I G Measure Nitric Oxide (Griess Assay) F->G H Measure Cytokines (ELISA) F->H experimental_workflow_invivo In Vivo Anti-inflammatory Assay Workflow cluster_animal_prep Animal Preparation cluster_treatment_induction Treatment and Induction cluster_measurement Measurement A Acclimatize male Wistar rats or Swiss albino mice for 1 week B Fast overnight before the experiment A->B C Administer test compounds (this compound, Mogroside V, Dexamethasone) or vehicle orally or intraperitoneally B->C D After 30-60 min, inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw C->D E Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection D->E F Calculate the percentage inhibition of edema E->F

References

A Head-to-Head Comparison of Mogroside Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of mogrosides from Siraitia grosvenorii (monk fruit) is a critical first step in harnessing their potent sweetening and potential therapeutic properties. This guide provides an objective, data-driven comparison of various extraction techniques, offering insights into their performance, efficiency, and the purity of the resulting mogroside extracts.

This comparative analysis examines five prominent extraction methods: Hot Water Extraction (HWE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Enzyme-Assisted Extraction (EAE), and Flash Extraction (FE). The performance of each technique is evaluated based on key metrics such as total mogroside yield and the purity of mogroside V, the sweetest and most abundant of the mogrosides.

Comparative Analysis of Extraction Yields and Purity

The efficiency of any extraction technique is primarily judged by the yield of the target compounds and their purity. The following table summarizes quantitative data from various studies, providing a comparative overview of the different methods for mogroside extraction. It is important to note that direct comparisons should be made with caution, as variations in raw material, solvent systems, and analytical methods across different studies can influence the results.

Extraction TechniqueSolventSolvent-to-Material Ratio (g/mL)Temperature (°C)TimeTotal Mogroside Yield (%)Mogroside V Purity (%)
Hot Water Extraction (HWE) Water1:151003 x 60 min5.6%[1]Not specified
Ultrasound-Assisted Extraction (UAE) 60% Ethanol (B145695)1:455545 min2.98%[1]Not specified
Water1:305040 min3.97%91.84%[2]
Microwave-Assisted Extraction (MAE) Water1:8Not specified15 min0.73%Not specified
Water1:309015 min9.41%Not specified
Enzyme-Assisted Extraction (EAE) Water1:505055 min6.8% (Polysaccharides)Not specified
Flash Extraction (FE) Water1:20407 min6.9%>92%[1]
Water1:20Ambient4 min10.06%Not specified

In-Depth Look at Extraction Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and adapting these techniques for specific research needs.

Hot Water Extraction (HWE)

A conventional and straightforward method, HWE relies on the principle of dissolving mogrosides in hot water.

Experimental Protocol:

  • Mix the powdered monk fruit with water at a solid-to-liquid ratio of 1:15 (g/mL).[1]

  • Allow the mixture to soak for 30 minutes.

  • Heat the mixture to boiling and maintain for 60 minutes.

  • Separate the extract from the solid residue.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the extracts from all three cycles.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Experimental Protocol:

  • Combine the powdered monk fruit with 60% ethanol at a solid-to-liquid ratio of 1:45 (g/mL).

  • Place the mixture in an ultrasonic bath.

  • Maintain the temperature at 55°C.

  • Apply ultrasonic waves at a frequency of 40 kHz for 45 minutes.

  • Filter the mixture to separate the extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and the release of intracellular components.

Experimental Protocol:

  • Mix the powdered monk fruit with water at a solid-to-liquid ratio of 1:30 (g/mL).

  • Place the mixture in a microwave extractor.

  • Apply microwave power of 750 W.

  • Set the extraction time to 15 minutes at a temperature of 90°C.

  • After extraction, cool and filter the mixture to obtain the extract.

Enzyme-Assisted Extraction (EAE)

EAE uses specific enzymes to break down the plant cell wall components, facilitating the release of mogrosides. A complex of cellulase, pectinase, and protease is often used.

Experimental Protocol:

  • Suspend the powdered monk fruit in water at a solid-to-liquid ratio of 1:50 (g/mL).

  • Adjust the pH of the slurry to the optimal range for the enzyme complex (typically pH 3-6).

  • Add the enzyme complex (cellulase, pectinase, and protease) at a concentration of 0.01% - 0.03% of the liquid volume.

  • Incubate the mixture at a controlled temperature of 30-50°C for 2-4 hours with gentle agitation.

  • After incubation, heat the mixture to inactivate the enzymes (e.g., 90-100°C for 10 minutes).

  • Cool and filter the mixture to collect the enzymatic extract.

Flash Extraction (FE)

FE is a rapid extraction technique that utilizes high-speed shearing and homogenization to break down the plant material and quickly extract the target compounds.

Experimental Protocol:

  • Place the powdered monk fruit and water (solid-to-liquid ratio of 1:20 g/mL) into a high-speed homogenizer.

  • Operate the homogenizer at a blade speed of 6000 r/min.

  • Maintain the temperature at 40°C.

  • Conduct the extraction for a short duration of 7 minutes.

  • Separate the extract from the solid residue by filtration or centrifugation.

Visualizing the Extraction Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction technique.

HWE_Workflow start Start mix Mix Monk Fruit Powder and Water (1:15 g/mL) start->mix soak Soak for 30 min mix->soak extract Extract at 100°C for 60 min soak->extract separate Separate Extract extract->separate repeat Repeat Extraction 2x separate->repeat repeat->extract Yes combine Combine Extracts repeat->combine No end End combine->end

Hot Water Extraction (HWE) Workflow.

UAE_Workflow start Start mix Mix Monk Fruit Powder and 60% Ethanol (1:45 g/mL) start->mix ultrasound Apply Ultrasound (40 kHz) at 55°C for 45 min mix->ultrasound filter Filter Mixture ultrasound->filter end End filter->end

Ultrasound-Assisted Extraction (UAE) Workflow.

MAE_Workflow start Start mix Mix Monk Fruit Powder and Water (1:30 g/mL) start->mix microwave Microwave Extraction (750W, 90°C, 15 min) mix->microwave cool_filter Cool and Filter microwave->cool_filter end End cool_filter->end

Microwave-Assisted Extraction (MAE) Workflow.

EAE_Workflow start Start mix Suspend Monk Fruit Powder in Water (1:50 g/mL) start->mix adjust_ph Adjust pH (3-6) mix->adjust_ph add_enzyme Add Enzyme Complex (0.01-0.03%) adjust_ph->add_enzyme incubate Incubate at 30-50°C for 2-4 hours add_enzyme->incubate inactivate Inactivate Enzymes (90-100°C) incubate->inactivate cool_filter Cool and Filter inactivate->cool_filter end End cool_filter->end

Enzyme-Assisted Extraction (EAE) Workflow.

FE_Workflow start Start mix Mix Monk Fruit Powder and Water (1:20 g/mL) start->mix homogenize Homogenize (6000 r/min) at 40°C for 7 min mix->homogenize separate Separate Extract homogenize->separate end End separate->end

Flash Extraction (FE) Workflow.

Concluding Remarks

The choice of an optimal extraction technique for mogrosides depends on the specific goals of the research or application.

  • Flash Extraction and Ultrasound-Assisted Extraction appear to offer a compelling balance of high yield and high purity, with the added advantage of significantly shorter extraction times compared to conventional methods.

  • Hot Water Extraction , while being a simple and low-cost method, may result in lower yields and requires longer processing times.

  • Microwave-Assisted Extraction can provide high yields in a short time, though the purity of the extract may need further investigation.

  • Enzyme-Assisted Extraction presents an environmentally friendly approach with the potential for high yields, but requires careful optimization of enzymatic conditions.

This guide provides a foundational understanding of the different mogroside extraction techniques. For any specific application, further optimization of the parameters for each method is recommended to achieve the desired yield and purity of mogrosides.

References

Unveiling the Structure-Function Nexus of 11-Deoxymogroside V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a natural compound and its biological activity is paramount. This guide provides a comprehensive comparison of 11-Deoxymogroside V, a cucurbitane triterpene glycoside, with its close structural analog, Mogroside V, and other alternatives. We delve into its biological functions, supported by experimental data, detailed protocols, and visual representations of associated signaling pathways.

Correlating Structure with Biological Function: The Case of this compound

This compound is a sweet-tasting glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. Its structure is closely related to that of Mogroside V, the most abundant mogroside in the fruit. The primary structural difference lies in the absence of a hydroxyl group at the C-11 position in this compound. This seemingly minor alteration in its chemical architecture can have significant implications for its biological activity.

The biological functions of mogrosides, including this compound, are an active area of research, with studies exploring their potential as α-glucosidase inhibitors, hepatoprotective agents, and neuroprotective compounds. The presence and number of glucose units, as well as modifications to the aglycone backbone, are key determinants of these activities.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following tables summarize the available quantitative data on the biological performance of this compound and its comparators.

Table 1: α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)Source Organism of α-GlucosidaseReference
This compound Data not available--
Mogroside VData not available--
Acarbose (Positive Control)1332.50 ± 58.53Saccharomyces cerevisiae[1]
Compound 14 (unidentified)430.13 ± 13.33Saccharomyces cerevisiae[1]

Note: While a direct IC50 value for this compound is not currently available in the reviewed literature, a study on constituents of S. grosvenorii roots identified a highly active α-glucosidase inhibitor (compound 14) with an IC50 value superior to the positive control, acarbose.[1] Further studies are needed to determine the specific activity of this compound.

Table 2: Hepatoprotective Activity

CompoundConcentration (µM)Cell LineProtective EffectReference
This compound (Compound 1) 20Not specifiedSignificant hepatoprotective activity[2]
Isomogroside V (Compound 5)20Not specifiedSignificant hepatoprotective activity[2]
Unidentified Mogroside (Compound 10)20Not specifiedSignificant hepatoprotective activity
Bicyclol (Positive Control)20Not specifiedStandard hepatoprotective agent

Note: A study demonstrated that this compound exhibited significant hepatoprotective activity at a concentration of 20 µM, comparable to other mogrosides and the positive control, bicyclol.

Table 3: Neuroprotective Activity

CompoundConcentrationModelProtective EffectReference
This compound Data not available---
Mogroside V10 µMMPP+-induced SH-SY5Y cellsAttenuated decrease in cell count and neurite branching
Mogrol (B2503665) (Metabolite of Mogroside V)10 µMMPP+-induced SH-SY5Y cellsAttenuated decrease in cell count and neurite branching

Note: Data on the direct neuroprotective effects of this compound is limited. However, studies on the structurally similar Mogroside V and its metabolite mogrol have shown potent neuroprotective effects in cellular models of Parkinson's disease.

Key Signaling Pathways

The biological activities of mogrosides are often mediated through the modulation of specific intracellular signaling pathways. While direct evidence for this compound is still emerging, the pathways influenced by related mogrosides provide valuable insights into its potential mechanisms of action.

AMPK_Signaling_Pathway Mogrosides Mogrosides AMPK AMPK Mogrosides->AMPK Activates Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation Promotes Glucose Homeostasis Glucose Homeostasis Metabolic Regulation->Glucose Homeostasis Lipid Metabolism Lipid Metabolism Metabolic Regulation->Lipid Metabolism

Caption: AMPK signaling pathway potentially activated by mogrosides.

Mogroside V and Mogroside IIIE have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK plays a crucial role in regulating cellular energy metabolism, including glucose and lipid metabolism.

Akt_mTOR_Signaling_Pathway Mogroside V Metabolites Mogroside V Metabolites Akt Akt Mogroside V Metabolites->Akt Modulates mTOR mTOR Akt->mTOR Regulates Neuronal Survival Neuronal Survival mTOR->Neuronal Survival Promotes Inhibition of Apoptosis Inhibition of Apoptosis Neuronal Survival->Inhibition of Apoptosis

Caption: Akt/mTOR signaling pathway modulated by Mogroside V metabolites.

Metabolites of Mogroside V, such as 11-oxo-mogrol, have been found to exert neuroprotective effects by modulating the Akt/mTOR signaling pathway. This pathway is critical for cell survival and the inhibition of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a compound on α-glucosidase activity.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Procedure:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Prepare various concentrations of the test compound (e.g., this compound) and a positive control (e.g., acarbose).

  • In a 96-well microplate, add the α-glucosidase solution to wells containing either the test compound, positive control, or buffer (as a negative control).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a stopping agent (e.g., Na2CO3).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Alpha_Glucosidase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Enzyme, Substrate (pNPG), and Test Compounds B Mix Enzyme and Test Compound/ Control A->B C Pre-incubate B->C D Add Substrate (pNPG) C->D E Incubate D->E F Stop Reaction E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the α-glucosidase inhibition assay.

In Vitro Hepatoprotective Activity Assay

Objective: To assess the ability of a compound to protect liver cells from toxin-induced damage.

Principle: Hepatocytes (e.g., HepG2 cell line) are exposed to a known hepatotoxin (e.g., carbon tetrachloride (CCl4) or hydrogen peroxide (H2O2)) in the presence or absence of the test compound. Cell viability is then measured to determine the protective effect.

Procedure:

  • Culture HepG2 cells in a suitable medium until they reach the desired confluence.

  • Prepare various concentrations of the test compound (e.g., this compound) and a positive control (e.g., silymarin (B1681676) or bicyclol).

  • Treat the cells with the test compound or positive control for a specified pre-incubation period.

  • Induce liver cell injury by adding the hepatotoxin (e.g., CCl4) to the cell culture.

  • Incubate the cells for a defined period.

  • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability and determine the protective effect of the compound.

Hepatoprotective_Assay_Workflow A Culture HepG2 Cells B Pre-treat with Test Compound/ Control A->B C Induce Injury (e.g., CCl4) B->C D Incubate C->D E Assess Cell Viability (MTT Assay) D->E F Measure Absorbance E->F G Calculate % Viability F->G

Caption: Workflow for the in vitro hepatoprotective activity assay.

Conclusion

This compound, a structural analog of Mogroside V, demonstrates promising biological activities, including potential α-glucosidase inhibition and significant hepatoprotective effects. The absence of the C-11 hydroxyl group likely influences its interaction with biological targets, leading to distinct or altered bioactivities compared to Mogroside V. While current research provides a solid foundation, further studies are warranted to fully elucidate the structure-activity relationship of this compound. Specifically, direct comparative studies with quantitative endpoints (e.g., IC50, EC50 values) are needed to definitively establish its potency relative to other mogrosides and existing drugs. A deeper investigation into the specific signaling pathways modulated by this compound will also be crucial in understanding its mechanism of action and unlocking its full therapeutic potential for researchers and drug development professionals.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate personal protective equipment (PPE).

Engineering Controls:

  • Ensure adequate ventilation in the work area to minimize inhalation exposure.

  • An accessible safety shower and eyewash station are essential in case of accidental contact.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If working with fine powders or generating aerosols, a respirator may be necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 11-Deoxymogroside V, treating it as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste containing this compound. This includes the pure compound, solutions, and contaminated labware such as pipette tips, vials, and gloves.

  • Segregate Waste: Do not mix this compound waste with non-hazardous waste. It is also crucial to keep it separate from other incompatible chemical waste streams to prevent hazardous reactions.

Step 2: Waste Collection and Containment

  • Select Appropriate Containers: Use clearly labeled, leak-proof containers for waste collection.

  • Labeling: The container label should include:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The specific hazards (e.g., "Toxic to Aquatic Life")

    • The accumulation start date

    • The name and contact information of the responsible researcher or lab.

  • Secure Containment: Ensure containers are tightly sealed when not in use to prevent spills or the release of vapors.

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store sealed and labeled waste containers in a designated, well-ventilated, and cool area.

  • Avoid Incompatibles: Keep the waste away from direct sunlight, ignition sources, and incompatible materials.

  • Adhere to Limits: Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be stored in the laboratory and the specified time limits for its removal.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Never dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow Institutional Procedures: Adhere to all institutional protocols for requesting a waste pickup, which may involve submitting an online form or other specific procedures.

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

Exposure RouteFirst Aid Measures
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if symptoms occur. Wash contaminated clothing before reuse.
Eye Contact Immediately rinse the eyes with plenty of clean water for at least 15 minutes. Get prompt medical attention if symptoms occur after washing.
Ingestion Do not induce vomiting. Rinse the mouth thoroughly with water. Seek medical attention if symptoms occur.
Spill Evacuate the area. Avoid inhaling any dust or vapors. Wear appropriate PPE. Cover the spill with an absorbent material, collect it, and place it in a sealed container for disposal.

Visualizing the Disposal Workflow

To further clarify the proper disposal process for this compound, the following diagrams illustrate the key decision-making and procedural steps.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage cluster_3 Final Disposal A This compound (Pure, Solutions, Contaminated Labware) B Characterize as Hazardous Waste A->B C Segregate from Non-Hazardous Waste B->C D Collect in Labeled, Leak-Proof Container C->D E Store in Designated, Well-Ventilated Area D->E F Contact EHS for Waste Pickup E->F G Follow Institutional Procedures F->G

Caption: Workflow for the proper disposal of this compound waste.

G A Exposure Event B Skin Contact A->B C Eye Contact A->C D Ingestion A->D E Wash with Soap & Water B->E F Rinse with Water (15 min) C->F G Rinse Mouth with Water D->G H Seek Medical Attention (if symptoms persist) E->H F->H G->H

Caption: Decision pathway for first aid response to this compound exposure.

Personal protective equipment for handling 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11-Deoxymogroside V

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Compound Information and Hazard Assessment

Summary of Potential Hazards:

Hazard Classification Precautionary Statement
Acute Oral Toxicity Category 4 (Harmful if swallowed) - Assumed based on Mogroside V Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Eye Irritation Causes serious eye irritation - Assumed based on similar compounds Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation May cause respiratory irritation Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.

| Skin Contact | Not expected to be a significant hazard | Wash skin thoroughly after handling. |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile glovesPowder-freePrevents skin contact and contamination.
Eye Protection Safety glasses with side shields or GogglesANSI Z87.1 certifiedProtects eyes from airborne particles and splashes.
Respiratory Protection N95 or higher-rated respiratorNIOSH-approvedPrevents inhalation of fine powder, especially when weighing or transferring the material.
Body Protection Laboratory coat---Protects skin and clothing from contamination.
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a downflow booth, to control dust.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Don PPE: Put on the required PPE as listed in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Use gentle movements to minimize the generation of airborne dust.

3.2. Dissolving the Compound:

  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound.

  • Mixing: Mix gently by swirling or using a magnetic stirrer until the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.

3.3. Storage:

  • Solid Form: Store this compound at 4°C, protected from light.

  • In Solvent: Store solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

Disposal Plan

As this compound is considered a non-hazardous chemical for disposal purposes, follow these guidelines. However, always adhere to your institution's specific waste disposal protocols.

4.1. Solid Waste:

  • Contaminated Materials: Dispose of contaminated items such as weigh boats, gloves, and paper towels as solid chemical waste. Place them in a designated, labeled waste container.

  • Unused Compound: Unused or expired solid this compound should be disposed of in a sealed, labeled container through your institution's chemical waste program.

4.2. Liquid Waste:

  • Aqueous Solutions: Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, provided they do not contain other hazardous materials. Always check with your local environmental health and safety (EHS) office first.

  • Solvent-Based Solutions: Solutions of this compound in organic solvents must be collected in a properly labeled hazardous waste container for disposal by your institution's EHS department.

4.3. Empty Containers:

  • Rinsing: Triple rinse the empty container with a suitable solvent.

  • Disposal of Rinsate: Collect the rinsate as hazardous liquid waste.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of in the regular trash after defacing the label.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's EHS department.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_start cluster_end start Start: Handling This compound assess_physical_form Is the compound a powder or solid? start->assess_physical_form wear_gloves Hand Protection: Wear Nitrile Gloves start->wear_gloves wear_labcoat Body Protection: Wear Lab Coat start->wear_labcoat assess_handling Will the handling generate dust? assess_physical_form->assess_handling wear_eyewear Eye Protection: Wear Safety Glasses with Side Shields assess_handling->wear_eyewear No wear_respirator Respiratory Protection: Wear N95 Respirator assess_handling->wear_respirator Yes end_node Proceed with Handling wear_gloves->end_node wear_eyewear->end_node wear_respirator->wear_eyewear wear_labcoat->end_node

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.